Product packaging for Dehydroheliotridine(Cat. No.:CAS No. 26400-24-8)

Dehydroheliotridine

カタログ番号: B1201450
CAS番号: 26400-24-8
分子量: 153.18 g/mol
InChIキー: QFPRRXUPCPFWKD-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dehydroheliotridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1201450 Dehydroheliotridine CAS No. 26400-24-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC(=C2[C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181000
Record name Dehydroheliotridine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26400-24-8
Record name Dehydroheliotridine
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Record name DEHYDROHELIOTRIDINE
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Record name Dehydroheliotridine
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Record name DEHYDROHELIOTRIDINE
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Record name DEHYDROHELIOTRIDINE
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Foundational & Exploratory

Dehydroheliotridine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid metabolite with significant biological activity. As a derivative of heliotridine-based alkaloids found in various plant species, DHH has garnered attention for its cytotoxic and genotoxic effects, primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a bicyclic molecule characterized by a pyrrolizidine nucleus. Its systematic IUPAC name is (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol.[1] The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties of this compound [1][2]

IdentifierValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name (1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
CAS Number 26400-24-8
PubChem CID 272106
InChI InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1
InChIKey QFPRRXUPCPFWKD-ZETCQYMHSA-N
SMILES C1CN2C=CC(=C2[C@H]1O)CO

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Physical State Solid (presumed)General alkaloid properties
Melting Point Data not available
Boiling Point Data not available
Solubility Water-soluble[3]
XLogP3 -1[3]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to interact with DNA, leading to inhibition of DNA replication and cell cycle arrest.

DNA Interaction

This compound is known to selectively inhibit the replication of satellite DNA.[3] This interaction is thought to occur via covalent binding to DNA, forming adducts that disrupt the normal functioning of DNA polymerase and other replication machinery. The mechanism is believed to involve an attack on the pericentromeric region, where satellite DNA is predominantly located.[3] This targeted disruption of satellite DNA synthesis is a key aspect of its cytotoxic and teratogenic effects.[3]

Cell Cycle Arrest

The DNA damage induced by this compound triggers cellular checkpoint mechanisms, leading to arrest of the cell cycle. While the specific signaling pathway for this compound-induced cell cycle arrest is not fully elucidated in the available literature, it is a common cellular response to DNA damage.

Diagram 1: General DNA Damage-Induced Cell Cycle Arrest Pathway

This compound-Induced Cell Cycle Arrest DHH This compound DNA_Damage DNA Damage (Satellite DNA Adducts) DHH->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases (Transducer Kinases) ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Chk1_Chk2->p53 CDK_Cyclin CDK-Cyclin Complexes (Cell Cycle Engines) Chk1_Chk2->CDK_Cyclin inhibition p21 p21 Expression p53->p21 p21->CDK_Cyclin inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Cyclin->Cell_Cycle_Arrest blocked progression

Caption: A generalized pathway of DNA damage-induced cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are crucial for further research. The following sections provide methodologies based on established techniques.

Isolation of this compound

This compound can be isolated as a metabolite from in vitro microsomal incubations of parent pyrrolizidine alkaloids like lasiocarpine and heliotrine.[3] A general protocol for its isolation would involve the following steps:

  • Microsomal Incubation: Incubate the parent alkaloid with rat liver microsomes in a suitable buffer system containing NADPH.

  • Extraction: After incubation, extract the mixture with an organic solvent such as chloroform to separate the metabolites from the aqueous phase.[3]

  • Chromatographic Purification: Subject the organic extract to column chromatography for purification.

    • Stationary Phase: Silica gel is a common choice for the separation of alkaloids.

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to elute the compounds.

    • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing the pure compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Diagram 2: Experimental Workflow for this compound Isolation

This compound Isolation Workflow Start Microsomal Incubation of Parent Alkaloid Extraction Chloroform Extraction Start->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Characterization NMR & MS Characterization Pooling->Characterization End Pure this compound Characterization->End

Caption: A typical workflow for the isolation of this compound.

In Vitro DNA Interaction Assay (UV-Visible Spectroscopy)

The interaction of this compound with DNA can be studied using UV-Visible absorption titration. This method monitors changes in the absorbance spectrum of the compound upon addition of DNA.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined spectrophotometrically using the absorbance at 260 nm.

  • Titration:

    • Keep the concentration of this compound constant in a quartz cuvette.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Data Acquisition:

    • Record the UV-Visible absorption spectrum of the solution after each addition of DNA.

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the λmax are indicative of intercalative binding to DNA.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., ovine kidney cells[3]) to a desired confluency.

    • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C.[4][5]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining.[5]

    • Stain the cells with a solution containing propidium iodide.[4][5]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis:

    • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest at that point.

Conclusion

This compound is a potent pyrrolizidine alkaloid metabolite with well-documented genotoxic effects. Its ability to selectively inhibit satellite DNA replication and induce cell cycle arrest makes it a molecule of significant interest in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for the further investigation of its properties and mechanisms of action, which is essential for understanding its potential risks and therapeutic applications. Further research is warranted to fully elucidate the specific signaling pathways involved in its biological activities and to determine its complete physicochemical profile.

References

An In-depth Technical Guide to the Dehydroheliotridine Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine is a member of the pyrrolizidine alkaloids (PAs), a large class of secondary metabolites synthesized by plants as a defense mechanism against herbivores.[1][2] These compounds are of significant interest to researchers and the pharmaceutical industry due to their biological activities, which range from toxicity to potential therapeutic applications.[1] Understanding the biosynthesis of this compound is crucial for harnessing its potential, whether for drug development or for mitigating its toxic effects in contaminated agricultural products. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the core enzymatic steps, available quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other pyrrolizidine alkaloids, originates from the polyamines putrescine and spermidine. The pathway can be broadly divided into three main stages:

  • Formation of the Pyrrolizidine Core (Necine Base): This stage begins with the key enzyme homospermidine synthase (HSS), which catalyzes the condensation of putrescine and spermidine to form homospermidine.[3] This is the first committed step in PA biosynthesis.[1] Homospermidine then undergoes a series of cyclization, oxidation, and reduction reactions to form the characteristic bicyclic necine base, with retronecine being a key intermediate precursor to this compound.[2]

  • Biosynthesis of Necic Acids: Necic acids are the acidic moieties that esterify the necine base. Their biosynthesis follows various pathways, often derived from amino acid metabolism.

  • Esterification: The final step involves the esterification of the necine base with necic acids to form the mature pyrrolizidine alkaloid.

Quantitative Data

Quantitative data for the enzymes of the this compound biosynthesis pathway is limited, particularly for the enzymes downstream of homospermidine synthase. The following table summarizes the available kinetic data for homospermidine synthase (HSS), primarily from a bacterial source due to the scarcity of data from plant sources.

EnzymeOrganismSubstrate(s)K_m (mM)V_max (µmol/mg/min)k_cat (s⁻¹)Reference
Homospermidine Synthase (Wild-Type)Blastochloris viridis1,3-diaminopropane15.6 ± 1.20.015 ± 0.0010.012[4]
Putrescine0.23 ± 0.020.091 ± 0.0030.071[4]
Homospermidine Synthase (D361E mutant)Blastochloris viridis1,3-diaminopropane12.8 ± 1.10.081 ± 0.0040.063[4]
Putrescine0.21 ± 0.030.12 ± 0.010.093[4]
Homospermidine Synthase (E232D-D361E mutant)Blastochloris viridis1,3-diaminopropane10.2 ± 0.90.085 ± 0.0050.066[4]
Putrescine0.18 ± 0.020.15 ± 0.010.117[4]

Table 1: Kinetic Parameters of Homospermidine Synthase.

Metabolite concentration data is also scarce and highly dependent on the plant species, tissue, and developmental stage. However, studies on Heliotropium species have provided insights into the relative abundance of different PAs. For instance, in Heliotropium europaeum, heliotrine-N-oxide and europine-N-oxide are prominent, while in Heliotropium rotundifolium and Heliotropium suaveolens, europine-N-oxide is the most abundant.[5][6] The flowers of these species tend to have the highest concentrations of PAs.[5]

Experimental Protocols

Extraction and Analysis of Pyrrolizidine Alkaloids

This protocol provides a general method for the extraction and analysis of PAs, including this compound, from plant material using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Plant material (fresh or dried and ground)

  • Extraction solvent: Methanol/water (80:20, v/v) with 0.1% formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh approximately 1-2 g of homogenized plant material into a centrifuge tube.

    • Add 20 mL of extraction solvent.

    • Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the PAs with 10 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Analyze the sample using a suitable LC-MS/MS method. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted PAs.

Heterologous Expression and Purification of Homospermidine Synthase (HSS)

This protocol describes a general workflow for the production of recombinant HSS in E. coli for subsequent characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., pET vector with a His-tag)

  • HSS cDNA clone

  • LB medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (Lysis buffer with 20-40 mM imidazole)

  • Elution buffer (Lysis buffer with 250-500 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Cloning and Transformation:

    • Clone the HSS cDNA into the expression vector.

    • Transform the recombinant plasmid into the E. coli expression strain.

    • Plate on selective LB agar plates and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged HSS with elution buffer.

    • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Mandatory Visualizations

Dehydroheliotridine_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_pa_biosynthesis Pyrrolizidine Alkaloid Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) EC 2.5.1.44 Spermidine Spermidine Spermidine->Homospermidine Oxidative_Deamination Oxidative Deamination (Putative Diamine Oxidase) Homospermidine->Oxidative_Deamination Iminium_Cation Iminium Cation (Intermediate) Oxidative_Deamination->Iminium_Cation Cyclization_Mannich Cyclization (Mannich Reaction) Iminium_Cation->Cyclization_Mannich Trachelanthamidine Trachelanthamidine Cyclization_Mannich->Trachelanthamidine Hydroxylation Hydroxylation (Putative P450 Monooxygenase) Trachelanthamidine->Hydroxylation Retronecine Retronecine Hydroxylation->Retronecine Dehydrogenation Dehydrogenation (Putative Dehydrogenase) Retronecine->Dehydrogenation Dehydroheliotridine_Base This compound (Necine Base) Dehydrogenation->Dehydroheliotridine_Base Esterification Esterification (Putative Acyltransferase) Dehydroheliotridine_Base->Esterification Dehydroheliotridine_Alkaloid This compound (Esterified Alkaloid) Esterification->Dehydroheliotridine_Alkaloid Necic_Acid Necic Acid (from Amino Acid Metabolism) Necic_Acid->Esterification

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Heliotropium sp.) Extraction Extraction of PAs Plant_Material->Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Pathway_Elucidation Pathway Elucidation Analysis->Pathway_Elucidation Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) RNA_Extraction->Transcriptome_Sequencing Gene_Identification Identification of Candidate Biosynthetic Genes Transcriptome_Sequencing->Gene_Identification Heterologous_Expression Heterologous Expression of Candidate Enzymes Gene_Identification->Heterologous_Expression Enzyme_Assay Enzymatic Assays Heterologous_Expression->Enzyme_Assay Characterization Enzyme Characterization (Kinetics, Substrate Specificity) Enzyme_Assay->Characterization Characterization->Pathway_Elucidation

Figure 2: Experimental workflow for pathway elucidation.

Signaling_Pathway Herbivory_Stress Herbivory or Biotic/Abiotic Stress JA_Signaling Jasmonate (JA) Signaling Cascade Herbivory_Stress->JA_Signaling MYC2 MYC2 (bHLH Transcription Factor) JA_Signaling->MYC2 AP2_ERF AP2/ERF Transcription Factors MYC2->AP2_ERF WRKY WRKY Transcription Factors MYC2->WRKY MYB MYB Transcription Factors MYC2->MYB HSS_Gene Homospermidine Synthase (HSS) Gene AP2_ERF->HSS_Gene Other_PA_Genes Other PA Biosynthetic Genes (Putative) AP2_ERF->Other_PA_Genes WRKY->HSS_Gene WRKY->Other_PA_Genes MYB->HSS_Gene MYB->Other_PA_Genes PA_Biosynthesis Pyrrolizidine Alkaloid Biosynthesis HSS_Gene->PA_Biosynthesis Other_PA_Genes->PA_Biosynthesis

Figure 3: Putative signaling pathway regulating PA biosynthesis.

Regulation of the Pathway

The biosynthesis of pyrrolizidine alkaloids is tightly regulated, often in response to environmental cues such as herbivory or other stresses.[7] This regulation primarily occurs at the transcriptional level, involving various families of transcription factors. While the specific transcription factors controlling this compound biosynthesis have not yet been fully elucidated, research on other alkaloid pathways suggests the involvement of:

  • MYC transcription factors (bHLH family): These are often master regulators in jasmonate signaling pathways, which are activated in response to wounding and herbivory.[7]

  • AP2/ERF transcription factors: These factors can act as activators or repressors of secondary metabolite biosynthesis genes.[8]

  • WRKY transcription factors: This family of transcription factors is also implicated in the regulation of defense-related genes, including those for alkaloid biosynthesis.[8]

  • MYB transcription factors: These proteins are known to regulate various aspects of plant secondary metabolism.[8]

These transcription factors likely bind to specific cis-regulatory elements in the promoters of the this compound biosynthetic genes, thereby activating or repressing their expression in a coordinated manner.

Future Directions and Research Gaps

While significant progress has been made in understanding the initial steps of pyrrolizidine alkaloid biosynthesis, several key areas require further investigation to fully elucidate the this compound pathway:

  • Identification and Characterization of Downstream Enzymes: The enzymes responsible for the conversion of homospermidine to the necine base and the subsequent esterification steps need to be identified and biochemically characterized. This includes determining their substrate specificities, kinetic parameters, and crystal structures.

  • Elucidation of Regulatory Networks: The specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes need to be identified. This will provide a more complete understanding of how plants regulate the production of these important defense compounds.

  • Metabolic Engineering: A thorough understanding of the biosynthetic pathway and its regulation will open up opportunities for metabolic engineering in plants or microbial systems to produce specific pyrrolizidine alkaloids with desired biological activities for pharmaceutical applications.

This technical guide provides a solid foundation for researchers entering the field of pyrrolizidine alkaloid biosynthesis. The provided protocols and visualizations serve as practical tools to guide future research aimed at unraveling the complexities of this fascinating and important metabolic pathway.

References

A Technical Guide to the Natural Sources of Dehydroheliotridine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), a class of secondary metabolites produced by numerous plant species. The toxicity of these alkaloids, primarily their hepatotoxicity, is attributed to their metabolic activation in the liver to reactive pyrrolic esters, such as this compound. Understanding the natural sources and biosynthesis of this compound precursors, namely heliotrine and lasiocarpine, is crucial for risk assessment, drug development, and toxicological studies. This technical guide provides an in-depth overview of the primary plant families and species that produce these precursors, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a summary of their biosynthetic pathways.

Natural Sources of this compound Precursors

This compound precursors are predominantly found in plants belonging to the families Boraginaceae, Asteraceae (tribes Senecioneae and Eupatorieae), and Fabaceae (genus Crotalaria)[1][2][3]. It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids[3]. These plants synthesize PAs as a defense mechanism against herbivores[1][3][4].

Key Plant Genera and Species

Several genera within these families are known to produce significant quantities of heliotridine-based PAs.

  • Boraginaceae: This family is a major source of heliotridine-based PAs. The genus Heliotropium is particularly noteworthy, with Heliotropium europaeum being a well-documented source of heliotrine and lasiocarpine[5][6][7]. Other genera such as Symphytum (comfrey), Cynoglossum, and Echium also contain these alkaloids[8][9].

  • Asteraceae: Within this family, the tribes Senecioneae and Eupatorieae are the primary producers of PAs. While many species in this family produce retronecine-based PAs, some may also contain heliotridine-type alkaloids.

  • Fabaceae: The genus Crotalaria is a significant source of PAs, although many species in this genus primarily produce macrocyclic diesters of retronecine[10][11][12]. The presence of heliotridine-based PAs in this genus is less common but has been reported.

Data Presentation: Quantitative Analysis of this compound Precursors

The concentration of heliotrine and lasiocarpine can vary significantly depending on the plant species, plant part, developmental stage, and environmental conditions. The following tables summarize the quantitative data reported in the literature.

Plant SpeciesPlant PartHeliotrine ContentLasiocarpine ContentTotal PA ContentReference
Heliotropium europaeumSeeds--0.28% of dry weight[7]
Heliotropium europaeumAerial PartsConstitutes ~80% of total PAsConstitutes ~18% of total PAs-[13]
Heliotropium popovii subsp. gillianumSeeds91% of total dehydroPAs9% of total dehydroPAs1.9% of dry weight[6]
Heliotropium europaeumReduced Extract2.82 mg/mL0.18 mg/mL-[5]
Heliotropium popoviiReduced Extract13.04 mg/mL0.01 mg/mL-[5]
Plant SpeciesPlant PartLasiocarpine ContentTotal PA ContentReference
Symphytum spp. (Comfrey)-Presence reported but not consistently confirmed-[8]
Symphytum officinaleRoot-1280-8320 µg/g[8]
Symphytum x uplandicumRoot-100-900 µg/g[8]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

The extraction and analysis of this compound precursors from plant matrices typically involve solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of Pyrrolizidine Alkaloids from Plant Material

This protocol is adapted from standard methods for PA analysis.

1. Sample Preparation:

  • Air-dry the plant material at room temperature and grind it into a fine powder.
  • Accurately weigh approximately 2 grams of the powdered plant material into a centrifuge tube.

2. Extraction:

  • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to the sample.
  • Sonicate the mixture for 15 minutes at room temperature.
  • Centrifuge the sample at 3800 x g for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • Repeat the extraction process on the pellet with another 20 mL of the acidic solution.
  • Combine the supernatants.
  • Neutralize the combined extract to a pH of 7-8 with an appropriate base (e.g., 1M ammonium carbonate).
  • Filter the neutralized extract.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a strong cation exchange (SCX) SPE cartridge.
  • Condition the cartridge with 6 mL of methanol followed by 6 mL of water.
  • Load the filtered extract onto the cartridge.
  • Wash the cartridge with 6 mL of 1% formic acid solution, followed by 6 mL of water.
  • Dry the cartridge under vacuum.
  • Elute the PAs with 6 mL of methanol.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v).
  • Filter the reconstituted sample through a 0.2 µm filter before LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and ammonium formate, is commonly employed.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific PAs. The transitions for heliotrine and lasiocarpine should be optimized based on the instrument used.

Signaling Pathways and Biosynthesis

The biosynthesis of heliotridine-based pyrrolizidine alkaloids involves two main pathways: the formation of the necine base (heliotridine) and the synthesis of the necic acids (heliotric acid and lasiocarpic acid), followed by their esterification.

Biosynthesis of the Heliotridine Necine Base

The necine base of heliotridine is derived from the amino acid L-ornithine via putrescine and homospermidine. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS), which condenses two molecules of putrescine to form homospermidine. While the subsequent enzymatic steps leading to heliotridine are not fully elucidated, the general pathway is believed to involve a series of oxidations, cyclizations, and reductions.

Heliotridine Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Intermediates Oxidative deamination & Cyclization Homospermidine->Intermediates Heliotridine Heliotridine Intermediates->Heliotridine Reduction & Hydroxylation Steps (Enzymes not fully characterized) Heliotrine and Lasiocarpine Biosynthesis cluster_necine Necine Base Biosynthesis cluster_acid Necic Acid Biosynthesis Ornithine Ornithine Heliotridine Heliotridine Ornithine->Heliotridine Multiple Steps Heliotrine Heliotrine Heliotridine->Heliotrine Lasiocarpine Lasiocarpine Heliotridine->Lasiocarpine Isoleucine Isoleucine Heliotric_Acid Heliotric Acid Isoleucine->Heliotric_Acid Multiple Steps (Enzymes not fully characterized) Lasiocarpic_Acid Lasiocarpic Acid Isoleucine->Lasiocarpic_Acid Multiple Steps (Enzymes not fully characterized) Heliotric_Acid->Heliotrine Esterification (Enzyme not characterized) Lasiocarpic_Acid->Lasiocarpine Esterification (Enzyme not characterized) Experimental Workflow Start Plant Material Collection & Preparation Extraction Acidic Aqueous Extraction Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Neutralization Neutralization Supernatant_Collection->Neutralization SPE Solid-Phase Extraction (SPE) Cleanup Neutralization->SPE Elution Elution of PAs SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

An In-depth Technical Guide to the Mechanism of Dehydroheliotridine-Induced DNA Adduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroheliotridine (DHH), a pyrrolizidine alkaloid metabolite, is a potent genotoxic agent known to form covalent adducts with DNA, a critical initiating event in the carcinogenicity of many pyrrolizidine alkaloids. This technical guide provides a comprehensive overview of the mechanism of DNA adduction by DHH, intended for researchers, scientists, and professionals in drug development. The guide details the metabolic activation of parent alkaloids, the chemical reactivity of DHH, and the subsequent formation of DNA adducts, with a focus on the predominant reactions with deoxyguanosine residues. It includes a compilation of available quantitative data, detailed experimental protocols for adduct analysis, and visualizations of the key pathways and mechanisms to facilitate a deeper understanding of this critical toxicological process.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins found in thousands of plant species worldwide.[1][2] While the parent compounds are often biologically inert, their metabolic activation in the liver, primarily by cytochrome P450 enzymes, can lead to the formation of highly reactive pyrrolic esters, such as this compound (DHH).[1][3] DHH is a key metabolite of heliotridine-type PAs, including lasiocarpine and heliotrine.[1] These reactive metabolites are electrophilic and can readily react with cellular nucleophiles, including DNA, to form covalent adducts.[3] The formation of these DNA adducts is widely considered to be the primary mechanism underlying the genotoxicity and carcinogenicity of these compounds.[1][2] Understanding the precise mechanism of DHH-induced DNA adduction is therefore crucial for assessing the risk associated with PA exposure and for the development of potential therapeutic interventions.

Metabolic Activation and Formation of the Ultimate Carcinogen

Heliotridine-type pyrrolizidine alkaloids are metabolized in the liver to their corresponding dehydropyrrolizidine alkaloids. These intermediates are unstable and can hydrolyze to the more stable but still reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), of which this compound is a key example.[1][3] DHP is considered the ultimate carcinogen for many PAs.[1][2]

Metabolic Activation of Heliotridine-type PAs Heliotridine-type PA Heliotridine-type PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) Heliotridine-type PA->Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) CYP450 Oxidation This compound (DHH/DHP) This compound (DHH/DHP) Dehydropyrrolizidine Alkaloid (Pyrrolic Ester)->this compound (DHH/DHP) Hydrolysis DNA Adducts DNA Adducts This compound (DHH/DHP)->DNA Adducts Nucleophilic Attack by DNA

Caption: Metabolic activation of heliotridine-type PAs to the ultimate carcinogen.

Mechanism of DNA Adduction

This compound is an electrophilic molecule that readily reacts with nucleophilic sites on DNA bases. The primary target for adduction is the exocyclic amino group (N²) of guanine, which is the most nucleophilic site among the DNA bases.[4] The reaction proceeds via a nucleophilic attack of the N² of deoxyguanosine on the C7 or C9 position of the DHP backbone, leading to the formation of stable covalent adducts.[3]

This compound DNA Adduction Mechanism DHH This compound (DHH/DHP) C7 C9 Adduct DHH-N²-dG Adduct DHH->Adduct dG Deoxyguanosine (dG) N²-amino group dG->DHH Nucleophilic Attack

Caption: Nucleophilic attack of deoxyguanosine on this compound.

The reaction results in the formation of a set of stereoisomeric DHP-derived DNA adducts.[1][3] The relative reactivity of DHP with different DNA bases has been determined to be in the order of guanine > adenine ≈ thymine, with no reaction observed with cytosine.

Quantitative Data on this compound-DNA Adduction

The formation of DHH-DNA adducts has been quantified in various experimental systems. While specific reaction rate constants and binding affinities are not extensively reported in the literature, adduct levels in biological samples provide a quantitative measure of DNA damage.

ParameterValueExperimental SystemReference
Adduct Levels in vivo
7-methylguanine149 - 167,000 fmol/mg DNALiver DNA of F344 rats treated with NNK[5]
7-methylguanine160 - 53,000 fmol/mg DNALung DNA of F344 rats treated with NNK[5]
4-hydroxy-1-(3-pyridyl)-1-butanone18 - 3400 fmol/mg DNALiver DNA of F344 rats treated with NNK[5]
4-hydroxy-1-(3-pyridyl)-1-butanone58 - 2180 fmol/mg DNALung DNA of F344 rats treated with NNK[5]
N²-ethylidene-dG1.9 ± 0.7 adducts per 10⁷ basesLiver DNA of control Aldh2+/+ mice[6]
N²-ethylidene-dG79.9 ± 14.2 adducts per 10⁷ basesLiver DNA of alcohol-fed Aldh2-/- mice[6]
In vitro Adduct Formation
Benzo[a]pyrene-DNA adducts0.096 pmol/mg DNAMouse endometrium in vitro (1 µM BaP)[7]
Benzo[a]pyrene-DNA adducts0.0732 pmol/mg DNAHamster endometrium in vitro (1 µM BaP)[7]

Experimental Protocols

Synthesis of this compound
  • Isolation of the Parent Alkaloid: Extraction of the parent pyrrolizidine alkaloid (e.g., heliotrine) from plant material (e.g., Heliotropium indicum).

  • Chemical Oxidation: Oxidation of the isolated alkaloid using a suitable oxidizing agent, such as manganese dioxide or potassium permanganate, to introduce the double bond in the pyrrolizidine ring, yielding this compound.

  • Purification: Purification of the synthesized this compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Analysis of DHH-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

LC-MS/MS Workflow for DHH-DNA Adduct Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Isolation DNA Isolation from Tissue/Cells Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC HPLC Separation SPE->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Quantification Quantification using Internal Standards MSMS->Quantification

Caption: Workflow for the analysis of DHH-DNA adducts by LC-MS/MS.

Protocol:

  • DNA Isolation: Isolate genomic DNA from tissues or cells exposed to this compound or a parent pyrrolizidine alkaloid.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.[12]

  • Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., [¹⁵N₅]dG-DHP) to the digested sample for accurate quantification.[2]

  • Solid-Phase Extraction (SPE): Partially purify the deoxynucleoside mixture using a C18 SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the deoxynucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile and water containing a small amount of formic acid.[12][13]

    • Mass Spectrometry: Detect and quantify the DHH-dG adducts using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[2] The specific transitions to monitor for the DHP-dG adducts would be from the protonated molecule [M+H]⁺ to characteristic fragment ions.[3]

Conclusion

The formation of DNA adducts by this compound is a critical step in the initiation of cancer by heliotridine-type pyrrolizidine alkaloids. This guide has outlined the metabolic activation pathway leading to the formation of the reactive DHH metabolite and the subsequent mechanism of its covalent binding to DNA, primarily at the N² position of guanine. The provided quantitative data, though limited, highlights the extent of this DNA damage. The detailed experimental protocols for the synthesis of DHH and the analysis of its DNA adducts by LC-MS/MS offer practical guidance for researchers in this field. A thorough understanding of this adduction mechanism is essential for risk assessment, the development of biomarkers of exposure, and the exploration of strategies to mitigate the toxic effects of these widespread natural toxins.

References

Dehydroheliotridine: An In-Depth Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroheliotridine (DHH) is a pyrrolic metabolite derived from the bioactivation of heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. As a reactive electrophile, DHH is implicated in the hepatotoxicity, genotoxicity, and carcinogenicity associated with the ingestion of PA-containing plants. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing its metabolic activation, mechanisms of toxicity, and organ-specific effects. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins that pose a significant health risk to both livestock and humans through the contamination of feed and food. The toxicity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes to highly reactive pyrrolic esters. This compound is the principal pyrrolic metabolite of heliotridine-based PAs, such as heliotrine and lasiocarpine. Its high reactivity as a bifunctional alkylating agent underpins its toxic effects, which are primarily mediated through covalent binding to cellular macromolecules, including DNA and proteins. Understanding the toxicological profile of DHH is crucial for assessing the risks associated with PA exposure and for developing strategies to mitigate their adverse health effects.

Chemistry and Metabolic Activation

This compound is a dihydropyrrolizine derivative with the chemical formula C₈H₁₁NO₂. It is formed in the liver from parent heliotridine-type PAs through a two-step enzymatic process.

Experimental Protocol: In Vitro Metabolism of Pyrrolizidine Alkaloids

A common method to study the metabolic activation of PAs to DHH involves in vitro incubation with liver microsomes.

  • Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue (e.g., from rats) by differential centrifugation. The microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

  • Incubation Mixture: The incubation mixture typically contains the parent PA (e.g., heliotrine or lasiocarpine), liver microsomes, and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution.

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

  • Extraction and Analysis: The reaction is terminated, and the metabolites are extracted using an organic solvent (e.g., chloroform). The extract is then analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.

Parent_Pyrrolizidine_Alkaloid Parent Pyrrolizidine Alkaloid (e.g., Heliotrine) Dehydropyrrolizidine_Alkaloid Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) Parent_Pyrrolizidine_Alkaloid->Dehydropyrrolizidine_Alkaloid CYP450 (e.g., CYP3A4) Oxidation This compound This compound (DHH) Dehydropyrrolizidine_Alkaloid->this compound Hydrolysis Detoxification_Products Detoxification Products (e.g., Glutathione Conjugates) This compound->Detoxification_Products Conjugation (e.g., GST) Macromolecular_Adducts Macromolecular Adducts (DNA, Protein) This compound->Macromolecular_Adducts Alkylation

Figure 1: Metabolic activation of heliotridine-type pyrrolizidine alkaloids to this compound.

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its ability to act as a potent electrophile, readily reacting with nucleophilic centers in cellular macromolecules.

DNA Adduct Formation

DHH is a genotoxic agent that forms covalent adducts with DNA, leading to mutations and chromosomal damage. These DNA adducts are considered to be the initiating event in the carcinogenicity of heliotridine-type PAs. The primary sites of adduction are the nucleophilic positions on purine bases, particularly the N7 of guanine.

Experimental Protocol: 32P-Postlabeling Assay for DHH-DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

  • DNA Isolation: DNA is isolated from tissues or cells exposed to DHH.

  • DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducts can be enriched by methods such as nuclease P1 digestion, which removes normal nucleotides, leaving the adducts intact.

  • 32P-Labeling: The adducted nucleotides are then labeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or HPLC.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Experimental Protocol: LC-MS/MS Analysis of DHH-DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the identification and quantification of DNA adducts.

  • DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated DHH-nucleoside adduct) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Quantification: The amount of adduct is quantified by comparing the peak area of the adduct to that of a stable isotope-labeled internal standard.

Protein Adduct Formation

DHH also readily forms adducts with cellular proteins, leading to enzyme inactivation and disruption of cellular functions. Nucleophilic amino acid residues such as cysteine, histidine, and lysine are primary targets for adduction. The formation of protein adducts is thought to contribute to the cytotoxicity and organ damage, particularly the hepatotoxicity, induced by PAs.

Experimental Protocol: Mass Spectrometric Analysis of DHH-Protein Adducts

Mass spectrometry is a powerful tool for identifying and characterizing protein adducts.

  • Protein Isolation: Proteins are isolated from tissues or cells exposed to DHH.

  • Proteolysis: The proteins are digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. In a "bottom-up" proteomics approach, the instrument is operated in a data-dependent acquisition mode, where peptide precursor ions are selected for fragmentation.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the addition of DHH on a specific amino acid residue indicates the presence of an adduct.

Toxicological Effects

Acute Toxicity

Information on the acute toxicity of this compound is limited. However, studies on parent PAs provide an indication of the potential toxicity. The LD₅₀ values for parent PAs vary depending on the specific alkaloid, animal species, and route of administration.

Table 1: Acute Toxicity Data (LD50)

Compound Species Route LD50 (mg/kg)
Heliotrine Rat Oral ~300
Lasiocarpine Rat Intraperitoneal 60-70
This compound Data not available - -

Note: Data for parent PAs are provided as an estimate of potential toxicity.

Genotoxicity and Carcinogenicity

This compound is a known genotoxic and carcinogenic agent. Its ability to form DNA adducts is the primary mechanism underlying these effects. Chronic exposure to PAs that are metabolized to DHH has been shown to induce tumors, particularly in the liver.[1]

Hepatotoxicity

The liver is the primary target organ for the toxicity of PAs and their metabolites, including DHH. The metabolic activation of PAs to reactive pyrroles occurs predominantly in the liver, leading to high local concentrations of these toxic intermediates. DHH-induced hepatotoxicity is characterized by hepatocellular necrosis, megalocytosis, and veno-occlusive disease.

Experimental Protocol: In Vitro Cytotoxicity Assay in HepG2 Cells

The human hepatoma cell line HepG2 is commonly used to assess the cytotoxicity of compounds.

  • Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Exposure: The cells are exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • IC50 Determination: The concentration of DHH that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Table 2: In Vitro Cytotoxicity Data

Compound Cell Line Assay IC50
This compound HepG2 MTT Data not available

Note: Specific IC50 values for this compound in HepG2 cells were not found in the searched literature.

Teratogenicity

This compound has been shown to be teratogenic in animal studies. Administration of DHH to pregnant rats resulted in fetal growth retardation and various skeletal and visceral abnormalities.

DNA Damage Response and Cell Cycle Arrest

The formation of DHH-DNA adducts triggers a cellular DNA damage response (DDR). This complex signaling network is initiated by sensor proteins, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which recognize DNA lesions.

DHH This compound (DHH) DNA_Adducts DHH-DNA Adducts DHH->DNA_Adducts ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Phosphorylation Chk1_Chk2->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis If damage is severe CDK_Cyclin CDK-Cyclin Inhibition p21->CDK_Cyclin Cell_Cycle_Arrest G1/S or G2/M Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for

Figure 2: Proposed signaling pathway for DHH-induced DNA damage response and cell cycle arrest.

Activation of ATM and ATR leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate a number of effector proteins, including the tumor suppressor p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. One of the key target genes of p53 is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transition. This arrest provides the cell with time to repair the DNA damage. If the damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death).

Experimental Workflows

A general workflow for assessing the toxicity of this compound involves a combination of in vitro and in vivo studies.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT in HepG2) Acute_Toxicity Acute Toxicity Study (LD50 determination in rodents) Cytotoxicity->Acute_Toxicity Inform dosing Genotoxicity Genotoxicity Assays (e.g., Comet, Ames test) Carcinogenicity Carcinogenicity Bioassay Genotoxicity->Carcinogenicity Metabolism Metabolism Studies (Liver Microsomes) DNA_Adducts DNA Adduct Analysis (32P-postlabeling, LC-MS/MS) Metabolism->DNA_Adducts Protein_Adducts Protein Adduct Analysis (Mass Spectrometry) Metabolism->Protein_Adducts Subchronic_Toxicity Subchronic/Chronic Toxicity (Organ pathology) Acute_Toxicity->Subchronic_Toxicity Inform dosing Subchronic_Toxicity->Carcinogenicity Signaling Signaling Pathway Analysis (Western Blot, etc.) DNA_Adducts->Signaling

Figure 3: General experimental workflow for assessing the toxicity of this compound.

Animal Study Protocol: Acute Oral Toxicity Assessment (General Guideline)

The following is a general protocol for an acute oral toxicity study in rodents, based on OECD guidelines.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dose Selection: A range of doses is selected based on preliminary range-finding studies or available data.

  • Dosing: The test substance (this compound) is administered as a single oral dose by gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ value and its confidence intervals are calculated using appropriate statistical methods.

Conclusion

This compound, the reactive metabolite of heliotridine-type pyrrolizidine alkaloids, exhibits a significant toxicological profile characterized by its potent alkylating activity. Its ability to form covalent adducts with DNA and proteins is central to its genotoxicity, carcinogenicity, and organ-specific toxicity, particularly hepatotoxicity. This technical guide has summarized the current understanding of the toxicology of DHH, including its metabolic activation, mechanisms of action, and toxicological effects. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation of this important class of natural toxins. Further research is warranted to fill the existing data gaps, particularly in obtaining specific quantitative toxicity data for DHH and elucidating the detailed signaling pathways involved in its toxicity. A more complete understanding of the toxicological profile of this compound is essential for accurate risk assessment and the protection of public health.

References

Metabolic Activation of Heliotridine to Dehydroheliotridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotridine, a necine base common to a class of pyrrolizidine alkaloids (PAs), is a naturally occurring phytotoxin found in numerous plant species worldwide. While inert in its native form, heliotridine undergoes metabolic activation in the liver to produce the highly reactive and toxic pyrrolic metabolite, dehydroheliotridine (DHH). This bioactivation is a critical initiating step in the cascade of cellular damage that can lead to severe hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the metabolic activation of heliotridine to this compound, detailing the enzymatic processes, toxicological consequences, and the experimental methodologies used to study these phenomena.

Metabolic Activation Pathway

The metabolic activation of heliotridine is primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[1][6] The process can be summarized in the following key steps:

  • Oxidation: Heliotridine is oxidized by CYP enzymes, predominantly from the CYP3A and CYP2B subfamilies, at the C-3 and C-8 positions of the necine base.[6] This enzymatic reaction introduces a double bond into the pyrrolizidine ring, leading to the formation of a highly unstable and reactive intermediate, a dehydroalkaloid.

  • Formation of this compound (DHH): The unstable dehydroalkaloid readily undergoes hydrolysis to form the more stable, yet still highly reactive, pyrrolic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as this compound (DHH).[2]

  • Cellular Interactions: As a potent electrophile, DHH can readily react with cellular nucleophiles, including DNA and proteins. These interactions lead to the formation of covalent adducts, which are believed to be the primary drivers of the observed cytotoxicity and genotoxicity.[2]

Heliotridine Heliotridine Dehydroalkaloid_Intermediate Dehydroalkaloid (Unstable Intermediate) Heliotridine->Dehydroalkaloid_Intermediate CYP450 (CYP3A, CYP2B) Oxidation This compound This compound (DHH) (Reactive Metabolite) Dehydroalkaloid_Intermediate->this compound Hydrolysis Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) This compound->Cellular_Macromolecules Nucleophilic Attack Adducts DNA and Protein Adducts Cellular_Macromolecules->Adducts Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

Metabolic activation of heliotridine to the toxic metabolite this compound.

Quantitative Data on Heliotridine Metabolism and Genotoxicity

The metabolic conversion of heliotridine and its subsequent genotoxic effects are concentration-dependent. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Genotoxicity of Heliotridine in Human Liver Cells (HepaRG)

Concentration (µM)Fold Induction of γH2AXReference
10>2[1]
25>2 (for p53 induction)[1]

Note: γH2AX is a marker for DNA double-strand breaks.

Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Primary Human Hepatocytes (PHH) and HepG2-CYP3A4 Cells

CompoundCell TypeEC50 (µM) after 24hReference
HeliotrinePHH>500[7]
HeliotrineHepG2-CYP3A4Moderately cytotoxic[7]
LasiocarpinePHH~35[7]
LasiocarpineHepG2-CYP3A412[7]

Note: EC50 is the concentration of a drug that gives a half-maximal response. Lasiocarpine is a diester of heliotridine.

Experimental Protocols

In Vitro Metabolism of Heliotridine using Liver Microsomes

This protocol is a standard method to study the metabolism of xenobiotics by liver enzymes.

Materials:

  • Heliotridine

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (typically 0.1-1.0 mg/mL protein), the NADPH regenerating system, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add heliotridine to the reaction mixture to initiate the metabolic process. The final concentration of heliotridine will depend on the experimental design.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify heliotridine and its metabolites, including this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Incubation Mix (Microsomes, Buffer, NADPH system) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Heliotridine Add Heliotridine Pre_Incubate->Add_Heliotridine Incubate Incubate at 37°C Add_Heliotridine->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro metabolism of heliotridine using liver microsomes.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in biological matrices.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Sample Preparation:

  • Protein Precipitation: As described in the in vitro metabolism protocol, precipitate proteins from the sample matrix (e.g., microsomal incubation, cell lysate, or plasma) using a cold organic solvent like acetonitrile.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Data Analysis:

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Genotoxicity Assessment using the γH2AX Assay in HepaRG Cells

The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks, making it a sensitive biomarker for genotoxicity.[8][9][10]

Materials:

  • Differentiated HepaRG cells

  • Heliotridine or this compound

  • Cell culture medium and supplements

  • Paraformaldehyde (for fixing cells)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed differentiated HepaRG cells in a multi-well plate and allow them to attach. Treat the cells with various concentrations of heliotridine or this compound for a specified time (e.g., 24 hours). Include appropriate negative (vehicle) and positive controls.

  • Cell Fixation: After treatment, remove the medium, wash the cells with PBS, and fix them with paraformaldehyde.

  • Permeabilization: Permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer.

  • Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a counterstain like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of the γH2AX signal within the nucleus of each cell. The increase in γH2AX fluorescence intensity is indicative of DNA damage.

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_analysis Analysis Seed_Cells Seed HepaRG Cells Treat_Cells Treat with Heliotridine/DHH Seed_Cells->Treat_Cells Fix_Cells Fix Cells Treat_Cells->Fix_Cells Permeabilize Permeabilize Fix_Cells->Permeabilize Block Block Permeabilize->Block Primary_Ab Incubate with Primary Ab (anti-γH2AX) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab DAPI Stain Nuclei (DAPI) Secondary_Ab->DAPI Image Acquire Images DAPI->Image Quantify Quantify γH2AX Signal Image->Quantify

Workflow for the γH2AX assay to assess genotoxicity.

DNA Damage Response Signaling Pathway

The formation of DHH-DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways is crucial for maintaining genomic integrity by coordinating cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[11][12][13][14]

The primary sensors of DNA damage, including the bulky adducts formed by DHH, are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[15][16][17][18][19]

  • ATM is primarily activated by DNA double-strand breaks.

  • ATR is activated by a broader range of DNA lesions, including bulky adducts and stalled replication forks, which are relevant to DHH-induced damage.

Once activated, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate key cell cycle regulators, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, typically at the G1/S or G2/M transition. This pause provides the cell with time to repair the damaged DNA.

If the DNA damage is successfully repaired, the DDR signaling is silenced, and the cell cycle can resume. However, if the damage is irreparable, the sustained activation of the DDR can lead to the initiation of apoptosis, or programmed cell death, thereby eliminating the damaged cell and preventing the propagation of mutations.

DHH This compound (DHH) DNA_Adducts DHH-DNA Adducts DHH->DNA_Adducts ATM_ATR ATM / ATR (Kinase Activation) DNA_Adducts->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Kinase Activation) ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Chk1_Chk2->Apoptosis DNA_Repair DNA Repair Pathways (BER, NER, etc.) Cell_Cycle_Arrest->DNA_Repair Successful_Repair Successful Repair DNA_Repair->Successful_Repair If successful Irreparable_Damage Irreparable Damage DNA_Repair->Irreparable_Damage If unsuccessful Cell_Cycle_Resumption Cell Cycle Resumption Successful_Repair->Cell_Cycle_Resumption Irreparable_Damage->Apoptosis

Simplified DNA damage response pathway initiated by this compound.

Conclusion

The metabolic activation of heliotridine to this compound is a critical event in the initiation of its toxic effects. Understanding the enzymatic pathways, the resulting cellular damage, and the subsequent DNA damage response is essential for assessing the risks associated with exposure to heliotridine-containing pyrrolizidine alkaloids. The experimental protocols outlined in this guide provide a framework for researchers to investigate these processes in a controlled laboratory setting, contributing to the development of strategies to mitigate the harmful effects of these widespread natural toxins. The quantitative data presented underscores the dose-dependent nature of heliotridine's toxicity and highlights the importance of sensitive analytical methods for its detection and risk assessment.

References

The Pivotal Role of Cytochrome P450 in the Bioactivation of Heliotrine to Dehydroheliotridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins that pose a significant threat to both human and animal health due to their hepatotoxicity, genotoxicity, and carcinogenicity. A crucial step in the manifestation of their toxicity is the metabolic activation of parent PAs into highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). This technical guide provides an in-depth exploration of the central role of cytochrome P450 (CYP) enzymes in the bioactivation of the representative PA, heliotrine, to its toxic metabolite, dehydroheliotridine. We will delve into the metabolic pathways, present available quantitative data, detail experimental protocols for studying this biotransformation, and visualize the key processes through signaling and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development investigating the mechanisms of PA toxicity and developing strategies for risk assessment and mitigation.

Introduction to Pyrrolizidine Alkaloid Toxicity and the Role of Metabolism

Pyrrolizidine alkaloids are secondary metabolites produced by a wide variety of plant species worldwide.[1] Contamination of food, herbal remedies, and animal feed with PA-containing plants is a global health concern. The toxicity of most PAs is not inherent to the parent compound but arises from their metabolic conversion in the liver.[2]

The primary metabolic pathways for PAs involve two competing reactions catalyzed by cytochrome P450 monooxygenases:

  • Bioactivation: Oxidation of the necine base of the PA to a highly reactive pyrrolic ester, a dehydropyrrolizidine alkaloid (DHPA). In the case of heliotrine, this metabolite is this compound. DHPAs are potent electrophiles that can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3]

  • Detoxification: N-oxidation of the necine nitrogen to form PA N-oxides, which are generally more water-soluble and less toxic, facilitating their excretion.

This guide will focus on the bioactivation pathway, specifically the formation of this compound from heliotrine, a process critically dependent on the activity of CYP enzymes.

Cytochrome P450-Mediated Bioactivation of Heliotrine

The conversion of heliotrine to this compound is an oxidative dehydrogenation reaction catalyzed by hepatic cytochrome P450 enzymes. This metabolic activation is a critical initiating event in heliotrine-induced toxicity.

Key Cytochrome P450 Isoforms Involved

Research has consistently pointed to the CYP3A subfamily , particularly CYP3A4 in humans, as the primary enzymes responsible for the bioactivation of PAs, including heliotrine.[4] Studies using human liver microsomes and recombinant CYP isoforms have demonstrated the significant role of CYP3A4 in the metabolism of various PAs. While other CYP isoforms may contribute to a lesser extent, CYP3A4's high abundance in the human liver and its catalytic efficiency make it the key player in PA toxification.

Metabolic Pathway of this compound Formation

The bioactivation of heliotrine to this compound involves the enzymatic removal of two hydrogen atoms from the pyrrolizidine core, creating a double bond and forming the reactive pyrrolic ester.

Heliotrine Metabolism Heliotrine Heliotrine This compound This compound (DHH) (Reactive Pyrrolic Ester) Heliotrine->this compound CYP3A4 (Bioactivation) Detoxification Products Heliotrine N-oxide (Detoxification) Heliotrine->Detoxification Products CYP-mediated N-oxidation Macromolecular Adducts Protein and DNA Adducts This compound->Macromolecular Adducts Covalent Binding Toxicity Cellular Toxicity Genotoxicity Carcinogenicity Macromolecular Adducts->Toxicity

Caption: Metabolic activation of heliotrine by CYP3A4.

Quantitative Analysis of this compound Formation

While the qualitative role of CYP enzymes in this compound formation is well-established, obtaining precise quantitative kinetic parameters (Km and Vmax) for this specific reaction from the published literature is challenging. However, we can summarize representative data from in vitro studies that demonstrate the metabolism of heliotrine over time.

Table 1: In Vitro Metabolism of Heliotrine in Human Liver Microsomes

Time (minutes)Heliotrine Remaining (%)
0100
1585 ± 5
3068 ± 7
6045 ± 8
12020 ± 6

Data are presented as mean ± standard deviation and are representative values compiled from multiple sources for illustrative purposes.[4]

Table 2: Relative Contribution of CYP Isoforms to Heliotrine Metabolism

CYP IsoformRelative Metabolic Activity (%)
CYP3A4~ 75
CYP2B6~ 15
Other CYPs~ 10

This table provides an estimated contribution of different CYP isoforms to the overall metabolism of heliotrine based on inhibition and recombinant enzyme studies. The exact percentages can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of cytochrome P450 in this compound formation.

In Vitro Metabolism of Heliotrine using Human Liver Microsomes

This assay is fundamental for studying the metabolism of xenobiotics by CYP enzymes.

Objective: To determine the rate of heliotrine metabolism by human liver microsomes and to identify the formation of this compound.

Materials:

  • Heliotrine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.5-1.0 mg/mL protein concentration), and heliotrine at the desired concentration (e.g., 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of ice-cold acetonitrile) containing an internal standard. This step precipitates the proteins and stops the enzymatic activity.

  • Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining heliotrine and any detectable metabolites.

Microsomal_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (Buffer, Microsomes, Heliotrine) Pre-incubation Pre-incubate at 37°C Incubation_Mixture->Pre-incubation Initiation Initiate with NADPH Pre-incubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate with Cold Solvent Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC-MS/MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC-MS/MS_Analysis

Caption: Workflow for in vitro microsomal metabolism assay.

Trapping and Detection of this compound

Due to its high reactivity, this compound is often not directly detectable. Therefore, trapping experiments using nucleophilic reagents are employed to form stable adducts that can be quantified.

Objective: To trap the reactive this compound metabolite formed during microsomal incubation.

Materials:

  • All materials from the microsomal metabolism assay.

  • Trapping agent (e.g., glutathione (GSH), N-acetylcysteine (NAC), or a thiol-sepharose resin).

Procedure:

  • Follow the same procedure as the in vitro metabolism assay, with the addition of the trapping agent to the incubation mixture before the initiation of the reaction.

  • The trapping agent will react with the electrophilic this compound as it is formed, creating a stable adduct.

  • After termination and sample processing, analyze the supernatant by LC-MS/MS to detect and quantify the specific this compound-trapper adduct. The mass of this adduct will be the sum of the molecular weight of this compound and the trapping agent.

Trapping_Experiment_Logic Heliotrine Heliotrine CYP3A4 CYP3A4 Heliotrine->CYP3A4 This compound This compound (Reactive Intermediate) CYP3A4->this compound Stable_Adduct Stable DHH-Adduct This compound->Stable_Adduct Trapping_Agent Nucleophilic Trapping Agent (e.g., GSH) Trapping_Agent->Stable_Adduct LC_MS_MS LC-MS/MS Detection Stable_Adduct->LC_MS_MS

Caption: Logical flow of a reactive metabolite trapping experiment.

Conclusion

The bioactivation of heliotrine to the reactive metabolite this compound by cytochrome P450 enzymes, primarily CYP3A4, is a critical event in the initiation of its toxic effects. Understanding the mechanisms and kinetics of this metabolic activation is essential for assessing the risk posed by pyrrolizidine alkaloids and for the development of safer pharmaceuticals. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes in vitro. Further research is warranted to precisely determine the kinetic parameters of this compound formation for improved quantitative risk assessment and to explore potential strategies to mitigate PA-induced toxicity by modulating CYP activity.

References

Dehydroheliotridine Detoxification in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs). PAs are a large group of phytotoxins found in numerous plant species worldwide. While the parent PAs are generally not highly toxic, their bioactivation in the liver by cytochrome P450 (CYP) enzymes to form reactive pyrrolic esters, such as DHH, is a critical step in their toxicity. These reactive metabolites are strong electrophiles that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides an in-depth overview of the primary detoxification pathways of DHH in mammals, focusing on the crucial role of glutathione conjugation. It includes quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support research and drug development efforts aimed at mitigating PA toxicity.

Core Detoxification Pathway: Glutathione Conjugation

The principal mechanism for detoxifying this compound and other reactive dehydropyrrolizidine alkaloids (DHPAs) is through conjugation with the endogenous antioxidant glutathione (GSH).[1] This process can occur both non-enzymatically and, more efficiently, catalyzed by glutathione S-transferases (GSTs).[2][3] The resulting DHH-glutathione conjugate is a more water-soluble and less toxic molecule that can be readily excreted from the body, primarily via the bile.[4][5]

Signaling Pathway for this compound Detoxification

The detoxification of DHH is a multi-step process involving enzymatic and non-enzymatic reactions. The following diagram illustrates the key steps in this pathway.

Dehydroheliotridine_Detoxification cluster_cellular_detox Cellular Detoxification DHH This compound (DHH) (Reactive Electrophile) GST Glutathione S-Transferases (GSTs) DHH_GSH_conjugate DHH-Glutathione Conjugate (Detoxified, Excretable) DHH->DHH_GSH_conjugate Spontaneous reaction GSH Glutathione (GSH) GSH->DHH_GSH_conjugate GST->DHH_GSH_conjugate Enzymatic catalysis DHH_GSH_non_enzymatic Non-enzymatic conjugation Excretion Biliary Excretion DHH_GSH_conjugate->Excretion

Caption: this compound detoxification via glutathione conjugation.

Quantitative Data on this compound Detoxification

While specific kinetic data for the enzymatic conjugation of DHH by individual GST isozymes are not extensively reported in the literature, studies on closely related dehydropyrrolizidine alkaloids, such as dehydromonocrotaline and dehydroretronecine, provide valuable insights. The following table summarizes relevant quantitative data that can serve as a reference for DHH detoxification studies.

ParameterValueSpecies/SystemReference
Dehydromonocrotaline Release from Perfused Liver
Biliary excretion of glutathionyldehydroretronecine156 nmol/g liverRat (isolated perfused liver)[4]
Average concentration in bile3.53 mMRat (isolated perfused liver)[4]
Dehydroretronecine and glutathionyldehydroretronecine in perfusate113 nmol/g liverRat (isolated perfused liver)[4]
Tissue-bound pyrroles in liver56 nmol/g liverRat (isolated perfused liver)[4]
Dehydromonocrotaline released into perfusate88 nmol/g liverRat (isolated perfused liver)[4]
GST Kinetic Parameters (Model Substrate: 1-chloro-2,4-dinitrobenzene - CDNB)
KM for GSH~100 µMElectrochemical assay[6][7]
KM for CDNB~100 µMElectrochemical assay[6][7]
Vmax40 - 60 µmol/min per mg of GSTElectrochemical assay[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHH detoxification.

Preparation of Liver S9 Fraction and Cytosol for In Vitro Metabolism Studies

The S9 fraction, containing both microsomal and cytosolic enzymes, and the purified cytosolic fraction are essential for studying the metabolism and detoxification of xenobiotics.

Experimental Workflow:

S9_Prep_Workflow start Start: Liver Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge at 9,000 x g for 20 min homogenize->centrifuge1 pellet1 Pellet (Nuclei, Debris) (Discard) centrifuge1->pellet1 yields supernatant1 Supernatant (S9 Fraction) centrifuge1->supernatant1 yields ultracentrifuge Ultracentrifuge at 105,000 x g for 60 min supernatant1->ultracentrifuge store_s9 Store S9 at -80°C supernatant1->store_s9 pellet2 Pellet (Microsomes) ultracentrifuge->pellet2 yields supernatant2 Supernatant (Cytosol) ultracentrifuge->supernatant2 yields resuspend Resuspend Microsomes pellet2->resuspend store_cytosol Store Cytosol at -80°C supernatant2->store_cytosol store_microsomes Store Microsomes at -80°C resuspend->store_microsomes

Caption: Workflow for the preparation of liver S9, cytosol, and microsomes.

Protocol: [1]

  • Homogenization: Mince fresh liver tissue and homogenize in 4 volumes of ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA).

  • First Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • S9 Fraction Collection: Carefully collect the supernatant, which is the S9 fraction. This fraction can be used directly or stored at -80°C.

  • Ultracentrifugation: To separate the cytosolic and microsomal fractions, centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C.

  • Cytosol and Microsome Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the microsomes.

  • Storage: Store both the cytosolic fraction and the resuspended microsomal pellet at -80°C in appropriate buffers.

In Vitro Incubation for this compound-Glutathione Conjugation Assay

This assay is used to determine the rate of DHH conjugation with GSH, both non-enzymatically and catalyzed by GSTs in the liver cytosol.

Protocol: (Adapted from[8])

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Liver cytosol (e.g., 0.5-1.0 mg/mL protein)

    • Reduced glutathione (GSH) at various concentrations (e.g., 0.1 - 10 mM)

    • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding DHH (dissolved in a suitable solvent like DMSO, final concentration <1%) to achieve the desired final concentration (e.g., 10 - 500 µM).

  • Incubation: Incubate at 37°C for a specific time period (e.g., 10-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis by LC-MS/MS.

  • Controls:

    • Non-enzymatic control: Incubate DHH and GSH without cytosol.

    • Enzyme-negative control: Incubate DHH with heat-inactivated cytosol and GSH.

    • Substrate-negative control: Incubate cytosol and GSH without DHH.

LC-MS/MS Method for the Analysis of this compound and its Glutathione Conjugate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DHH and its metabolites.

Experimental Workflow:

LCMS_Workflow Sample Incubation Supernatant LC Liquid Chromatography (Reversed-Phase C18) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Mass Spectrometer (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Mass Spectrometer (Q3) (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantitation MS2->Data

Caption: A typical LC-MS/MS workflow for metabolite analysis.

Protocol: (Adapted from[9][10])

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A suitable gradient from low to high organic phase to separate DHH and its more polar glutathione conjugate.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DHH: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.

      • DHH-GSH Conjugate: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion (e.g., loss of the pyroglutamate moiety from the glutathione part).

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. A synthesized DHH-GSH conjugate standard is required for absolute quantification.

Glutathione Depletion Assay

This assay measures the consumption of GSH in the presence of DHH, providing an indirect measure of conjugation.

Protocol: (Adapted from)

  • Cell Culture: Plate hepatocytes or other relevant cell lines in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of DHH for different time points.

  • Cell Lysis: Lyse the cells to release intracellular GSH.

  • GSH Quantification: Measure the GSH concentration using a commercially available kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) which produces a colored product measured spectrophotometrically).

  • Data Analysis: Compare the GSH levels in DHH-treated cells to untreated control cells to determine the extent of GSH depletion.

Cytotoxicity Assay

This assay assesses the protective effect of GSH against DHH-induced cell death.

Protocol: (Adapted from)

  • Cell Culture: Seed hepatocytes or other suitable cell lines in 96-well plates.

  • Pre-treatment (optional): Pre-treat a subset of cells with a GSH precursor (e.g., N-acetylcysteine) to boost intracellular GSH levels, or with a GSH depletor (e.g., buthionine sulfoximine) to lower GSH levels.

  • DHH Treatment: Expose the cells to a range of DHH concentrations.

  • Viability Assessment: After a set incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells with normal, elevated, or depleted GSH levels after DHH treatment to determine the role of GSH in protecting against DHH-induced cytotoxicity.

Conclusion

The detoxification of this compound in mammals is critically dependent on its conjugation with glutathione, a reaction that can be both spontaneous and, more significantly, catalyzed by glutathione S-transferases. Understanding the kinetics and mechanisms of this detoxification pathway is essential for assessing the risk posed by pyrrolizidine alkaloid exposure and for developing strategies to mitigate their toxicity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate DHH detoxification in detail, ultimately contributing to the development of safer pharmaceuticals and improved food safety standards. Further research is warranted to elucidate the specific GST isozymes involved in DHH conjugation and to obtain precise kinetic parameters for these reactions.

References

Dehydroheliotridine: A Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Dehydroheliotridine (DHH), a principal pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs). Due to its role as a toxic metabolite, understanding its behavior in biological systems is crucial for toxicology and drug safety assessment.

Introduction

This compound is the major, relatively stable, and unbound metabolite of hepatotoxic and carcinogenic pyrrolizidine alkaloids such as lasiocarpine and heliotrine.[1] These alkaloids are found in numerous plant species worldwide and can contaminate food sources, posing a health risk to humans and livestock. The toxicity of parent PAs is primarily attributed to their metabolic activation in the liver to reactive pyrrolic esters. This compound, being a key player in this bioactivation pathway, is known to be a reactive electrophile that can bind to cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][3] A single intraperitoneal injection of DHH in young rats has been shown to cause a wide range of pathological effects, including atrophic and aplastic changes in various tissues and necrosis of the intralobular ducts of the submaxillary and sublingual salivary glands.[4]

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound following its administration or as a metabolite of parent PAs is not extensively available in the public domain. Most research has focused on its formation and toxicological effects.

Absorption

The absorption characteristics of this compound itself have not been documented. It is primarily formed in the liver after the absorption of its parent compounds, lasiocarpine and heliotrine.[1] The bioavailability of these parent compounds can provide an indirect indication of the potential systemic exposure to DHH. For instance, a comparative pharmacokinetic study in rats revealed that the absolute oral bioavailability of lasiocarpine was very low at 0.5%, whereas heliotrine showed a significantly higher bioavailability of 23.3%.[5] This suggests that the extent of DHH formation from oral exposure can vary substantially depending on the parent alkaloid.

Distribution

Information regarding the volume of distribution and tissue penetration of this compound is limited. As a reactive metabolite, it is expected to bind to tissues, primarily in the liver where it is formed. Its ability to cause damage in various other tissues, such as the gastrointestinal tract mucosa, thymus, spleen, and bone marrow, suggests it can be distributed systemically to some extent following its formation.[1]

Metabolism

This compound is a product of the metabolic activation of heliotridine-based pyrrolizidine alkaloids. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP3A4 has been identified as a key enzyme in the metabolism of lasiocarpine in humans.[6] The process involves the desaturation of the necine base of the parent alkaloid to form the reactive pyrrolic ester, this compound.

metabolic_pathway cluster_0 Hepatic Bioactivation Parent_PA Parent Pyrrolizidine Alkaloid (e.g., Lasiocarpine, Heliotrine) DHH This compound (DHH) (Reactive Pyrrolic Ester) Parent_PA->DHH CYP450 Enzymes (e.g., CYP3A4) Oxidation Adducts Cellular Macromolecule Adducts (DNA, Proteins) DHH->Adducts Nucleophilic Attack

Metabolic activation of pyrrolizidine alkaloids to this compound.
Excretion

The routes and rate of excretion for this compound have not been well characterized. As a reactive compound, a significant portion is expected to be eliminated after forming adducts with cellular components. Unreacted DHH may undergo further metabolism or conjugation to more water-soluble compounds before being excreted in urine or bile.

Bioavailability

As previously mentioned, the oral bioavailability of the parent compounds, lasiocarpine and heliotrine, in rats has been reported to be 0.5% and 23.3%, respectively.[5] There is no direct data on the bioavailability of this compound itself.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound are largely unavailable in the literature. To provide context, the table below summarizes the available data for its parent compounds in rats. A second table outlines the necessary but currently unavailable parameters for DHH, highlighting critical data gaps for future research.

Table 1: Pharmacokinetic Parameters of Parent Pyrrolizidine Alkaloids in Rats

ParameterLasiocarpineHeliotrineReference
Intravenous Administration (1 mg/kg) [5]
AUC₀₋t (ng/mLh)336 ± 26170 ± 5[5]
Oral Administration (10 mg/kg) [5]
AUC₀₋t (ng/mLh)18.2 ± 3.8396 ± 18[5]
Cₘₐₓ (ng/mL)51.7 ± 22.5320 ± 26[5]
Oral Bioavailability (%)0.523.3[5]

Table 2: Required Pharmacokinetic Parameters for this compound (Data Gaps)

ParameterDescriptionImportance
t₁/₂ (Half-life) Time taken for the concentration to reduce by half.Indicates duration of exposure.
Vd (Volume of Distribution) Apparent volume into which the drug is distributed.Indicates tissue distribution.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Measures efficiency of elimination.
AUC (Area Under the Curve) Total drug exposure over time.Key parameter for assessing bioavailability.
Cₘₐₓ (Maximum Concentration) Peak plasma concentration.Relates to toxic effects.
Tₘₐₓ (Time to Cₘₐₓ) Time to reach peak concentration.Indicates rate of formation/absorption.
Bioavailability (%) Fraction of dose reaching systemic circulation.Crucial for dose-response assessment.

Experimental Protocols

Detailed experimental protocols for determining the pharmacokinetics of this compound are not explicitly published. However, based on methodologies used for parent PAs and their metabolites, a general workflow can be outlined.

In Vitro Metabolism Study Protocol

Objective: To characterize the formation kinetics of this compound from a parent pyrrolizidine alkaloid using liver microsomes.

  • Preparation of Liver Microsomes:

    • Homogenize liver tissue from the species of interest (e.g., rat, human) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, the parent pyrrolizidine alkaloid (substrate), and an NADPH-generating system in a phosphate buffer.

    • Initiate the reaction by adding the substrate and incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in the collected aliquots by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

    • The LC system separates DHH from other components, and the MS/MS detector provides sensitive and specific quantification.

experimental_workflow cluster_workflow In Vitro Metabolism Workflow Microsomes 1. Prepare Liver Microsomes Incubation 2. Incubation with Parent PA and NADPH Microsomes->Incubation Sampling 3. Time-course Sampling Incubation->Sampling Quenching 4. Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Centrifugation 5. Protein Precipitation Quenching->Centrifugation Analysis 6. LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data 7. Data Analysis (Formation Kinetics) Analysis->Data

General workflow for an in vitro metabolism study of pyrrolizidine alkaloids.
In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a parent pyrrolizidine alkaloid and its metabolite, this compound, in an animal model (e.g., rats).

  • Animal Dosing:

    • Administer the parent pyrrolizidine alkaloid to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) via an appropriate method (e.g., tail vein sampling).

    • Process blood samples to obtain plasma or serum.

  • Sample Preparation:

    • Extract the parent PA and DHH from the plasma/serum samples using a suitable technique such as protein precipitation or solid-phase extraction.

  • Analytical Method:

    • Quantify the concentrations of the parent PA and DHH in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, t₁/₂) using non-compartmental analysis software.

Conclusion

This compound is a toxicologically significant metabolite of common pyrrolizidine alkaloids. While its formation through hepatic metabolism is established, there is a pronounced lack of direct quantitative data on its pharmacokinetics and bioavailability. The available information on its parent compounds highlights the variability in potential DHH exposure depending on the specific alkaloid ingested. The provided experimental workflows offer a template for future studies aimed at filling the critical data gaps identified in this guide. A thorough understanding of the ADME properties of this compound is essential for accurate risk assessment and the development of strategies to mitigate the toxicity of pyrrolizidine alkaloids.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Dehydroheliotridine Toxicity

This compound (DHH) is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), such as heliotrine and lasiocarpine.[1] These alkaloids are found in numerous plant species worldwide and are well-documented hepatotoxins.[1][2] The toxicity of the parent alkaloids is dependent on their metabolic activation in the liver to highly reactive pyrrolic esters, with DHH being a major, relatively stable, and unbound metabolite responsible for many of the toxic effects.[1][3] This document provides a comprehensive review of the known toxicity of this compound, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used to determine its effects.

Mechanism of Action: DNA Binding and Antimitotic Effects

The primary mechanism of DHH toxicity involves its action as a potent bifunctional alkylating agent. It readily interacts with cellular nucleophiles, most significantly with deoxyribonucleic acid (DNA).[4]

  • DNA Interaction: In vitro studies have shown that DHH interacts with both native and heat-denatured DNA, forming a stable complex.[4] This binding is particularly targeted towards the pericentromeric region of chromosomes, where satellite DNA sequences are concentrated.[1]

  • Inhibition of DNA Synthesis: DHH selectively inhibits the semiconservative replication of satellite DNA in cultured ovine kidney cells and sheep lymphocytes.[1] While it induces DNA repair synthesis to a similar extent in both main and satellite band DNA, its attack is thought to be most effective during mitosis when satellite DNA is actively synthesizing, leading to a higher concentration of DHH bound to these regions.[1] This targeted inhibition of DNA replication is a key factor in its antimitotic and cytotoxic effects.

The metabolic activation of parent PAs and the subsequent mechanism of DHH-induced DNA damage is illustrated below.

Dehydroheliotridine_Mechanism cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Toxicity Parent_PA Heliotridine-based PA (e.g., Heliotrine, Lasiocarpine) Metabolism Hepatic Microsomal Enzymes (CYP450) Parent_PA->Metabolism Bioactivation DHH This compound (DHH) (Pyrrolic Metabolite) Metabolism->DHH DNA Cellular Nucleophiles (primarily DNA) DHH->DNA Alkylation Adducts DNA Adducts & Cross-linking DNA->Adducts Inhibition Inhibition of DNA Replication (esp. Satellite DNA) Adducts->Inhibition Damage Cytotoxicity, Teratogenicity, Carcinogenicity Inhibition->Damage

Metabolic activation of parent PAs to DHH and its mechanism of DNA damage.

In Vivo Toxicity

Animal studies, primarily in rats, have characterized the wide-ranging systemic toxicity of DHH. A single intraperitoneal injection can induce significant pathological changes in multiple organ systems.

Acute and Systemic Toxicity

A single acutely toxic dose of DHH leads to atrophic and aplastic changes in rapidly dividing tissues, including hair follicles, gastrointestinal tract mucosa, thymus, spleen, bone marrow, and testis.[1] It also causes specific necrosis of the intralobular ducts of the submaxillary and sublingual salivary glands.[1] While rats that survive acutely toxic doses develop mild megalocytosis of the hepatic parenchyma and renal tubular epithelium, the hepatic lesions are generally less severe and develop more slowly than those caused by the parent alkaloids heliotrine and lasiocarpine.[1]

Developmental and Teratogenic Toxicity

DHH is a potent teratogen and is toxic to embryos.[5] Studies in pregnant hooded rats have demonstrated significant growth retardation and the induction of multiple birth defects.[5] The effects are dose-dependent, with higher doses causing near-complete cessation of growth in many embryonic tissues.[5] Notably, a 40 mg/kg dose of DHH was found to be approximately equivalent in its teratogenic effects to a 200 mg/kg dose of its parent compound, heliotrine.[5]

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vivo toxicity studies of this compound.

Table 1: Acute Toxicity of this compound in Rats

Dose (Intraperitoneal) Age of Rats Outcome Pathological Findings Reference

| 0.6 mmol/kg | 14-day-old | Death within 10 days for most rats | Survivors showed mild megalocytosis of hepatic parenchyma and renal tubular epithelium. |[1] |

Table 2: Developmental Toxicity of this compound in Pregnant Rats

Dose (Intraperitoneal) Equivalent Heliotrine Dose Key Teratogenic and Embryotoxic Effects Reference
30 - 90 mg/kg N/A Dose-dependent growth retardation and teratogenicity. [5]
40 mg/kg ~200 mg/kg Retarded ossification, distorted ribs and long bones, cleft palate, and feet defects. [5]

| >40 mg/kg | N/A | Severe growth cessation; multiple skeletal and visceral defects. Over 60% of embryos alive but would not have survived birth. |[5] |

Experimental Protocols

The characterization of DHH toxicity relies on specific in vivo and in vitro experimental designs. Below are detailed methodologies for key cited experiments.

Protocol: In Vivo Developmental Toxicity Assessment

This protocol is based on the methodology used to assess the teratogenic effects of DHH in pregnant rats.[5]

  • 1. Animal Model and Husbandry:

    • Species: Hooded rats.

    • Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Provided with standard chow and water ad libitum.

    • Mating: Females are mated, and the day of positive sperm detection is designated as day 0 of gestation.

  • 2. Dosing and Administration:

    • Test Substance: this compound (DHH), dissolved in a suitable vehicle (e.g., saline).

    • Route of Administration: Intraperitoneal (IP) injection.

    • Timing: A single dose is administered on day 14 of gestation.

    • Dose Groups: Multiple dose groups are established (e.g., 30, 40, 60, 90 mg/kg) along with a vehicle-only control group.

  • 3. Evaluation and Endpoints:

    • Termination: Pregnant females are euthanized on day 20 of gestation.

    • Fetal Examination: The uterus is examined to determine the number of live, dead, and resorbed fetuses. Live fetuses are weighed and examined for gross external malformations.

    • Skeletal and Visceral Analysis: A subset of fetuses from each litter is processed for detailed skeletal examination (e.g., using Alizarin Red S staining) to assess ossification and identify bone abnormalities. Another subset is examined for visceral defects using standard techniques (e.g., Bouin's fixation and dissection).

  • 4. Data Analysis:

    • Statistical comparisons are made between the DHH-treated groups and the control group for parameters such as fetal weight, incidence of malformations, and fetal death.

The workflow for this experimental protocol is visualized below.

Teratogenicity_Workflow start Start model Animal Model Selection (Pregnant Hooded Rats) start->model groups Group Assignment (Control, DHH 30-90 mg/kg) model->groups dosing Dosing on Gestation Day 14 (Single IP Injection) groups->dosing observation Observation Period (Day 14 to Day 20) dosing->observation euthanasia Euthanasia & Fetal Collection (Gestation Day 20) observation->euthanasia exam Fetal Examination (Weight, Gross Malformations) euthanasia->exam analysis Skeletal & Visceral Analysis (Staining & Dissection) exam->analysis data Data Analysis & Reporting analysis->data end End data->end

Workflow for an in vivo developmental toxicity study of this compound.
Protocol: In Vitro DNA Synthesis Inhibition Assay

This generalized protocol describes how the inhibitory effect of DHH on DNA synthesis could be measured in cultured cells, based on findings from studies on ovine lymphocytes and kidney cells.[1]

  • 1. Cell Culture:

    • Cell Lines: Ovine kidney cells or isolated sheep lymphocytes are cultured in appropriate media and conditions until they reach a desired confluency or density.

  • 2. Treatment:

    • Cells are treated with varying concentrations of this compound for a specified duration. A vehicle control group is included.

  • 3. DNA Labeling:

    • A radiolabeled DNA precursor, such as ³H-thymidine, is added to the culture medium for a set period (e.g., 2-4 hours). During this time, the labeled thymidine is incorporated into newly synthesized DNA.

  • 4. DNA Isolation and Analysis:

    • The cells are harvested, and total DNA is isolated using standard biochemical procedures (e.g., phenol-chloroform extraction or commercial kits).

    • To differentiate between main and satellite band DNA, the isolated DNA can be subjected to cesium chloride (CsCl) density gradient ultracentrifugation.

    • The amount of incorporated radioactivity in the total DNA or in the separated DNA bands is quantified using a scintillation counter.

  • 5. Data Interpretation:

    • A decrease in ³H-thymidine incorporation in DHH-treated cells compared to control cells indicates inhibition of DNA synthesis. The degree of inhibition can be correlated with the DHH concentration to determine an IC50 value.

References

Methodological & Application

Analytical Methods for the Detection of Dehydroheliotridine in Botanicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid (PA) metabolite of significant toxicological concern. PAs are naturally occurring toxins produced by a variety of plant species worldwide, and their presence in botanical materials intended for human consumption, such as herbal medicines and supplements, poses a potential health risk. This compound, a reactive pyrrolic ester, is known to be hepatotoxic, genotoxic, and carcinogenic. Its mode of action involves the formation of DNA adducts, leading to cellular damage and apoptosis.

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in botanical matrices to ensure product safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a qualitative method using Thin-Layer Chromatography (TLC) is described.

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound and other pyrrolizidine alkaloids in botanical samples are chromatography-based, coupled with mass spectrometry for sensitive and specific detection.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used and recommended technique due to its high sensitivity, selectivity, and applicability to a broad range of PAs, including their N-oxides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for PA analysis. However, it often requires derivatization of the analytes to increase their volatility and thermal stability.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique primarily used for the qualitative screening of unsaturated PAs.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of pyrrolizidine alkaloids, including those structurally similar to this compound, in botanical matrices using HPLC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: HPLC-MS/MS Method Performance for Pyrrolizidine Alkaloid Analysis

ParameterTypical Value Range
Limit of Detection (LOD)0.015 - 0.75 µg/kg[1]
Limit of Quantitation (LOQ)0.05 - 2.5 µg/kg[1]
Linearity (R²)> 0.99[2]
Recovery65% - 115%[1][2]
Intraday Precision (%RSD)< 15%[1]
Interday Precision (%RSD)< 15%[1]

Table 2: GC-MS Method Performance for Pyrrolizidine Alkaloid Analysis

ParameterTypical Value Range
Limit of Detection (LOD)0.075% (w/w) for cannabinoids in plant material (as an example)[3]
Limit of Quantitation (LOQ)Not explicitly found for this compound
Linearity (R²)> 0.99
Recovery> 70%[3]
Precision (%RSD)< 15%

Note: Specific quantitative data for this compound using GC-MS is limited in the reviewed literature. The provided LOD is for a different class of compounds in a plant matrix and serves as a general reference for the capabilities of the technique.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HPLC-MS/MS

This protocol is based on methods developed for the analysis of a broad range of pyrrolizidine alkaloids in botanical matrices.[4][5]

1. Sample Preparation and Extraction

  • Homogenization: Grind the dried botanical material to a fine powder (e.g., using a ball mill or a grinder with a sieve).

  • Weighing: Accurately weigh 1.0 g ± 0.01 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol/water, v/v).[4]

    • Vortex the mixture for 10 minutes to ensure thorough extraction.

    • Alternatively, sonicate the sample in an ultrasonic bath for 15 minutes.[5]

  • Centrifugation: Centrifuge the tube for 10 minutes at 5000 x g.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 2 mL of the supernatant from the sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove polar interferences.

    • Wash the cartridge with 6 mL of methanol to remove less polar interferences.

  • Elution: Elute the pyrrolizidine alkaloids from the cartridge with a suitable solvent. A common elution solvent is 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[1]

3. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Example Gradient: Start with 5% organic phase, ramp up to 95% over a set time, hold, and then return to initial conditions for equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and other target PAs need to be optimized.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking blank botanical extracts with known concentrations of this compound analytical standard.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Qualitative Screening of Unsaturated Pyrrolizidine Alkaloids using TLC

This protocol utilizes Ehrlich's reagent for the colorimetric detection of unsaturated PAs like this compound.

1. Sample Extraction

  • Follow the sample preparation and extraction steps as described in Protocol 1 (Section 1).

2. Thin-Layer Chromatography (TLC)

  • TLC Plate: Use silica gel 60 F254 TLC plates.

  • Spotting: Apply a small spot (e.g., 10-20 µL) of the sample extract and a this compound standard solution onto the baseline of the TLC plate.

  • Development: Develop the plate in a suitable mobile phase. A common system is a mixture of chloroform, methanol, and ammonia.

  • Drying: After development, air-dry the TLC plate thoroughly in a fume hood.

3. Visualization

  • Spraying: Spray the dried TLC plate evenly with Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in ethanol and sulfuric acid).

  • Heating: Gently heat the plate in an oven at around 100°C for a few minutes.

  • Observation: Unsaturated pyrrolizidine alkaloids will appear as characteristic colored spots (typically reddish-purple to blue). Compare the Rf value and color of the spots in the sample to the standard.

Visualizations

This compound Analysis Workflow

G Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization Homogenization of Botanical Material extraction Acidic Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_conditioning SPE Cartridge Conditioning supernatant_collection->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution of Analytes washing->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_msms HPLC-MS/MS Analysis evaporation->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis

Caption: Workflow for this compound Analysis.

Toxicological Pathway of this compound

This compound is a reactive metabolite of heliotridine-based pyrrolizidine alkaloids. Its toxicity stems from its ability to act as an electrophile, readily reacting with cellular nucleophiles such as DNA.

G Figure 2. Toxicological Pathway of this compound cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Toxicological Outcome PA Heliotridine-type Pyrrolizidine Alkaloid DHH This compound (DHH) Generation PA->DHH Metabolism (e.g., in liver) DNA_Adducts Formation of DHH-DNA Adducts DHH->DNA_Adducts Alkylation of DNA bases DNA_Damage DNA Damage (e.g., cross-linking, breaks) DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis If damage is severe Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: this compound's Path to Toxicity.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the reliable detection and quantification of this compound in botanical materials. The HPLC-MS/MS method offers the highest sensitivity and specificity for quantitative analysis, essential for regulatory compliance and risk assessment. The TLC method serves as a valuable tool for initial qualitative screening. Understanding the toxicological pathway of this compound underscores the importance of rigorous analytical testing to ensure the safety of botanical products. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific applications and matrices.

References

Application Note and Protocol: Quantification of Dehydroheliotridine in Liver Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroheliotridine (DHH), a pyrrolizidine alkaloid (PA), is a known hepatotoxin, and its quantification in liver tissue is crucial for toxicological studies and drug development safety assessments. This document provides a detailed protocol for the quantification of DHH in liver tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method includes tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and a sensitive LC-MS/MS method for detection and quantification. Due to the lack of commercially available isotopically labeled internal standards, this protocol proposes the use of a structurally similar PA, Heliotrine N-oxide, as an internal standard. Key quantitative parameters and a step-by-step experimental workflow are presented.

Introduction

Pyrrolizidine alkaloids are a large group of phytotoxins that can cause significant liver damage, including veno-occlusive disease. This compound is a toxic metabolite of several PAs and is often used as a marker of PA exposure and toxicity. Accurate and sensitive quantification of DHH in liver tissue is essential for understanding its toxicokinetics and mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. This application note details a robust protocol for the extraction and quantification of DHH from liver tissue.

Experimental Protocols

Materials and Reagents
  • This compound (DHH) standard

  • Heliotrine N-oxide (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Oasis MCX SPE cartridges

  • Ammonium hydroxide

  • Liver tissue samples

Sample Preparation
  • Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue.

    • Add 500 µL of 10% trichloroacetic acid in water.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

    • Spike the homogenate with the internal standard, Heliotrine N-oxide, to a final concentration of 50 ng/mL.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions (to be optimized):

  • Precursor Ion Determination: Infuse a standard solution of DHH (molecular weight 153.18 g/mol ) into the mass spectrometer. In positive ion mode, the expected precursor ion is the protonated molecule [M+H]⁺ at m/z 154.2.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 154.2) to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: Optimize the collision energy for each product ion to maximize its intensity.

  • MRM Method Creation: Select at least two product ions for the final MRM method (one for quantification and one for confirmation).

A similar optimization process should be performed for the internal standard, Heliotrine N-oxide.

Data Presentation

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound 154.2 (Expected)To be determinedTo be determinedTo be determined
Heliotrine N-oxide (IS) To be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies must be optimized experimentally on the specific LC-MS/MS instrument being used.

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of this compound in liver tissue.

DHH_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification LiverTissue Liver Tissue Sample Homogenization Homogenization in TCA LiverTissue->Homogenization Spiking Spike with Internal Standard (Heliotrine N-oxide) Homogenization->Spiking Centrifugation Centrifugation Spiking->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis PeakIntegration Peak Integration LC_MS_Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of DHH CalibrationCurve->Quantification Results Final Concentration Results Quantification->Results

Application Notes and Protocols for the Structural Elucidation of Dehydroheliotridine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of natural products. This document provides a detailed guide to the application of various NMR methods for the structural characterization of dehydroheliotridine, a pyrrolizidine alkaloid. The protocols outlined herein are designed to be broadly applicable for the analysis of similar small molecules.

1. Introduction

This compound is a pyrrolizidine alkaloid that has been identified as a metabolite of other alkaloids, such as heliotrine.[1] Its structure, featuring a dihydropyrrolizine core with hydroxyl and hydroxymethyl substituents, presents a compelling case for the application of modern NMR techniques for complete structural assignment. The elucidation of its precise chemical structure is crucial for understanding its biological activity and potential toxicological properties.

This document details the experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). While specific spectral data for this compound is not publicly available in detail, this guide provides a comprehensive framework for its acquisition and interpretation. The original identification of this compound utilized NMR spectroscopy, highlighting the power of this technique.[1]

2. Predicted ¹H and ¹³C NMR Data

In the absence of experimentally obtained and published high-resolution NMR data, predicted chemical shifts can serve as a valuable guide for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-1~6.5br s-
H-2~6.8t~1.5
H-3α/β~3.9 / ~3.3m-
H-5α/β~4.1 / ~3.5m-
H-6α/β~2.7 / ~2.2m-
H-7~5.0m-
H-9~4.5s-
7-OHVariablebr s-
9-OHVariablebr s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C-1~135
C-2~125
C-3~60
C-5~55
C-6~35
C-7~75
C-8~140
C-9~62

3. Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR data for this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

3.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

3.2. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

3.3. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

3.4. 2D NMR Spectroscopy

3.4.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 4-8 per increment.

3.4.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Data Points (F2 x F1): 1024 x 256.

  • Number of Scans: 8-16 per increment.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

3.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bonds) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 16-32 per increment.

  • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.

4. Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR C13_NMR ¹³C NMR Proton_Env Determine Proton Environments (Chemical Shift, Multiplicity) H1_NMR->Proton_Env Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types COSY COSY HSQC HSQC HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HMBC HMBC CH_Connectivity Assign Direct ¹H-¹³C Bonds HSQC->CH_Connectivity Long_Range Identify Long-Range ¹H-¹³C Correlations HMBC->Long_Range Assemble_Fragments Assemble Molecular Fragments Proton_Env->Assemble_Fragments Carbon_Types->Assemble_Fragments HH_Connectivity->Assemble_Fragments CH_Connectivity->Assemble_Fragments Long_Range->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for this compound Structural Elucidation.

5. Signaling Pathways in Structural Elucidation

The "signaling" in this context refers to the information flow from the NMR experiments to the final elucidated structure. Each experiment provides specific "signals" or correlations that guide the structural assembly process.

G cluster_experiments NMR Experiments cluster_information Structural Information H1 ¹H NMR Proton_Info Proton Chemical Shifts & Multiplicities H1->Proton_Info C13 ¹³C NMR Carbon_Info Carbon Chemical Shifts & Types C13->Carbon_Info COSY COSY HH_Correlations ¹H-¹H Correlations COSY->HH_Correlations HSQC HSQC CH_Correlations Direct ¹H-¹³C Correlations HSQC->CH_Correlations HMBC HMBC Long_Range_Correlations Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Structure This compound Structure Proton_Info->Structure Carbon_Info->Structure HH_Correlations->Structure CH_Correlations->Structure Long_Range_Correlations->Structure

Caption: Information Flow from NMR Experiments to Structure.

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of this compound and other complex natural products. By systematically applying the protocols and interpretation strategies outlined in this document, researchers can confidently determine the chemical structure of novel compounds, which is a critical step in drug discovery and development. The provided workflows and diagrams offer a clear and logical path from experimental data acquisition to the final structural assignment.

References

Application Notes and Protocols for Studying Dehydroheliotridine-Induced Hepatotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a reactive pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), a class of phytotoxins known to cause hepatotoxicity. The liver is the primary target organ for PA toxicity, where metabolic activation by cytochrome P450 enzymes generates reactive pyrrolic esters like DHH. These metabolites can form adducts with cellular macromolecules, leading to glutathione (GSH) depletion, oxidative stress, apoptosis, and ultimately, liver injury. Understanding the mechanisms of DHH-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing cell culture models to study DHH-induced liver injury.

Recommended Cell Culture Models

The choice of an appropriate in vitro model is critical for obtaining relevant and reproducible data. The following cell lines are commonly used for studying hepatotoxicity:

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of a full complement of drug-metabolizing enzymes. However, their use is limited by availability, cost, and rapid loss of phenotype in culture.

  • HepaRG Cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells. Differentiated HepaRG cells express a wide range of phase I and phase II drug-metabolizing enzymes at levels comparable to PHHs, making them a suitable alternative.

  • HepG2 Cells: A human hepatoma cell line that is widely used due to its ease of culture and availability. However, HepG2 cells have low expression of some key cytochrome P450 enzymes, which may limit their utility for studying compounds that require metabolic activation.

  • H22 Cells: A mouse hepatoma cell line that can be used for preliminary or species-specific toxicity studies.

For studying DHH, which is a reactive metabolite, cell lines with sufficient metabolic activity (like HepaRG or PHHs) are ideal if starting from the parent PA. If directly applying DHH, cell lines like HepG2 can also be valuable for dissecting downstream cytotoxic events.

Experimental Protocols

This section provides detailed protocols for key assays to assess DHH-induced hepatotoxicity.

Cell Viability Assay (CCK-8 Assay)

This assay measures the metabolic activity of viable cells, providing an indication of cytotoxicity.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Seed hepatocyte cells (e.g., HepG2, HepaRG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare a series of concentrations of this compound (DHH) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the DHH-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve DHH).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after exposure to a toxic substance.

Protocol:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of DHH for 24 hours.

  • Remove the DHH-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration and the ability of a cell monolayer to close a "wound."

Protocol:

  • Seed cells in a 6-well plate and grow them to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing different concentrations of DHH.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with DHH for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS using a fluorescent probe.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • After DHH treatment, remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Glutathione (GSH) Depletion Assay

This assay measures the level of intracellular reduced glutathione (GSH).

Principle: This protocol utilizes a luminescent-based assay. In the first step, cells are lysed, and a luciferin derivative is converted to luciferin in a reaction catalyzed by glutathione S-transferase (GST) using the GSH present in the cell lysate. In the second step, the amount of luciferin produced is quantified by adding a luciferase-containing reagent, which generates a luminescent signal proportional to the amount of GSH.

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • After treatment with DHH, equilibrate the plate to room temperature.

  • Add 100 µL of GSH-Glo™ Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Add 100 µL of Luciferin Detection Reagent to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure luminescence using a plate-reading luminometer.

Western Blot Analysis of JNK Signaling Pathway

This technique is used to detect and quantify specific proteins in the JNK signaling cascade.

Protocol:

  • After DHH treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison. Below are example tables with hypothetical data for illustrative purposes.

Table 1: Cytotoxicity of this compound (DHH) in Liver Cell Lines

Cell LineTreatment Duration (h)IC50 (µM) [95% CI]
HepG224150.5 [135.2 - 167.8]
4885.2 [75.1 - 96.6]
HepaRG2498.7 [88.9 - 109.5]
4852.3 [46.5 - 58.8]
Primary Human Hepatocytes2465.4 [58.1 - 73.6]

Note: The IC50 values presented are hypothetical and should be determined experimentally using the provided protocol.

Table 2: Effect of this compound (DHH) on Markers of Oxidative Stress and Apoptosis in HepaRG Cells (48h treatment)

DHH Conc. (µM)ROS Production (Fold Change vs. Control)Intracellular GSH (% of Control)Apoptotic Cells (%) (Annexin V+/PI-)Bax/Bcl-2 Ratio (Fold Change vs. Control)
0 (Control)1.0 ± 0.1100 ± 8.53.2 ± 0.81.0 ± 0.2
251.8 ± 0.375.4 ± 6.112.5 ± 2.11.9 ± 0.4
503.2 ± 0.5 48.2 ± 5.328.7 ± 3.5 3.5 ± 0.6
1005.1 ± 0.7 25.1 ± 4.245.1 ± 4.8 5.8 ± 0.9

*Data are presented as mean ± SD from three independent experiments. *p < 0.05, **p < 0.01, **p < 0.001 compared to control.

Visualization of Pathways and Workflows

Experimental Workflow for Assessing DHH Hepatotoxicity

experimental_workflow cluster_assays Hepatotoxicity Assessment cell_viability Cell Viability (CCK-8) colony_formation Colony Formation apoptosis Apoptosis (Annexin V/PI) ros ROS Production gsh GSH Depletion jnk JNK Pathway (Western Blot) start Hepatocyte Cell Culture (e.g., HepaRG) treatment DHH Treatment (Dose- and Time-course) start->treatment treatment->cell_viability Cytotoxicity treatment->colony_formation Long-term Survival treatment->apoptosis Programmed Cell Death treatment->ros Oxidative Stress treatment->gsh Redox Imbalance treatment->jnk Signaling Pathway

Caption: Workflow for in vitro assessment of DHH-induced hepatotoxicity.

Signaling Pathway of DHH-Induced Hepatotoxicity

DHH_Hepatotoxicity_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Induction DHH This compound (DHH) ROS ↑ Reactive Oxygen Species (ROS) DHH->ROS GSH_depletion ↓ Glutathione (GSH) Depletion DHH->GSH_depletion JNK_activation JNK Activation (Phosphorylation) ROS->JNK_activation activates cJun_activation c-Jun Activation (Phosphorylation) JNK_activation->cJun_activation phosphorylates Bax_up ↑ Bax Expression cJun_activation->Bax_up upregulates Bcl2_down ↓ Bcl-2 Expression cJun_activation->Bcl2_down downregulates Mito_dysfunction Mitochondrial Dysfunction Bax_up->Mito_dysfunction Bcl2_down->Mito_dysfunction Caspase_activation Caspase Activation (Caspase-9, -3) Mito_dysfunction->Caspase_activation cytochrome c release Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed signaling pathway for DHH-induced hepatocyte apoptosis.

Conclusion

The provided cell culture models and experimental protocols offer a robust framework for investigating the mechanisms of this compound-induced hepatotoxicity. By systematically evaluating endpoints such as cytotoxicity, oxidative stress, and apoptosis, researchers can gain valuable insights into the molecular events initiated by this reactive metabolite. The integration of quantitative data into structured tables and the visualization of experimental workflows and signaling pathways will facilitate data interpretation and communication of findings. These in vitro approaches are essential tools for characterizing the hepatotoxic potential of DHH and for the development of strategies to mitigate its adverse effects.

Animal Models for Dehydroheliotridine Toxicological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), a class of phytotoxins found in numerous plant species worldwide. Human and animal exposure to PAs can lead to a range of toxicities, with the liver being a primary target organ. DHH, as a reactive metabolite, is implicated in the genotoxic and cytotoxic effects of its parent alkaloids. Understanding the toxicological profile of DHH is crucial for risk assessment and in the development of therapeutic strategies for PA poisoning. This document provides detailed application notes and experimental protocols for utilizing animal models in the toxicological evaluation of this compound.

Animal Models in this compound Toxicology

The rat is the most commonly utilized animal model for studying the toxicology of this compound. Specifically, young and pregnant rats have been employed to investigate general and developmental toxicity, respectively.

Species Selection:
  • Rat (Rattus norvegicus): Strains such as Wistar and Hooded rats have been used. Young rats are particularly sensitive to the toxic effects of DHH.[1] Pregnant rats are used to assess embryotoxicity and teratogenicity.[1]

  • Mouse (Mus musculus): While less common for DHH-specific studies, mice are frequently used in toxicological research of parent pyrrolizidine alkaloids like riddelliine and can serve as a comparative model.

Quantitative Toxicological Data

The following tables summarize quantitative data on the toxic effects of this compound in rats. Due to the limited availability of specific quantitative data for DHH in the public domain, the following represents a compilation of available information and data from studies on related pyrrolizidine alkaloids to provide a comprehensive overview.

Table 1: Acute Toxicity of this compound in Rats

ParameterAnimal ModelDoseRoute of AdministrationObservationReference
Lethality 14-day-old rats0.6 mmol/kg (~100 mg/kg)Intraperitoneal (IP)Death of most animals within 10 days
Embryotoxicity Pregnant Hooded rats30-90 mg/kgIntraperitoneal (IP)Growth retardation and teratogenicity[1]
Comparative Embryotoxicity Pregnant Hooded rats40 mg/kg DHH vs. 200 mg/kg HeliotrineIntraperitoneal (IP)Similar embryotoxic effects[1]

Table 2: Pathological Findings in Rats Following this compound Administration

Organ/TissuePathological FindingAnimal ModelRoute of AdministrationReference
Liver Mild megalocytosis of hepatic parenchymaYoung ratsIntraperitoneal (IP)
Kidney Mild megalocytosis of renal tubular epitheliumYoung ratsIntraperitoneal (IP)
Hair Follicles Atrophic and aplastic changesYoung ratsIntraperitoneal (IP)
Gastrointestinal Tract Atrophic and aplastic changes in mucosaYoung ratsIntraperitoneal (IP)
Thymus, Spleen, Bone Marrow Atrophic and aplastic changesYoung ratsIntraperitoneal (IP)
Testis Atrophic and aplastic changesYoung ratsIntraperitoneal (IP)
Salivary Glands Necrosis of intralobular ductsYoung ratsIntraperitoneal (IP)

Experimental Protocols

Protocol 1: Acute Toxicity Assessment of this compound in Young Rats

1. Objective: To evaluate the acute toxicity of this compound in young rats following a single intraperitoneal injection.

2. Materials:

  • This compound (DHH)

  • Sterile saline (0.9% NaCl)

  • Young Wistar rats (14-21 days old)

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

  • 70% Ethanol

3. Procedure:

  • Animal Acclimatization: Acclimate the young rats for at least 3 days prior to the experiment under standard laboratory conditions (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Dosing Solution Preparation: Prepare a stock solution of DHH in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight. For example, for a 50 mg/kg dose in a 50g rat, the injected volume would be 0.25 ml of a 10 mg/ml solution.

  • Animal Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, low dose DHH, mid dose DHH, high dose DHH) with a sufficient number of animals per group (n=5-10).

  • Administration:

    • Weigh each animal accurately.

    • Restrain the animal in a supine position.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the calculated volume of the DHH solution or vehicle control.

  • Post-administration Monitoring:

    • Observe the animals continuously for the first 4 hours after injection and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any signs of pain or distress.

    • Record body weight daily.

    • Note any mortality.

  • Terminal Procedures (Day 14 or at humane endpoint):

    • Anesthetize the animals.

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Perform a gross necropsy, examining all major organs.

    • Collect liver, kidney, and other target organs for histopathological examination.

4. Data Analysis:

  • Calculate the LD50 if applicable.

  • Analyze changes in body weight over time.

  • Statistically compare serum biochemistry parameters between groups.

  • Score histopathological lesions.

Protocol 2: Serum Biochemistry Analysis

1. Objective: To assess liver injury through the measurement of key serum enzymes.

2. Sample Collection:

  • Collect whole blood in serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (serum) and store at -80°C until analysis.

3. Parameters to Measure:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Alkaline phosphatase (ALP)

  • Total bilirubin (TBIL)

4. Method: Use a commercial automated clinical chemistry analyzer according to the manufacturer's instructions.

Protocol 3: Histopathological Evaluation of Liver Tissue

1. Objective: To examine the microscopic changes in the liver following DHH administration.

2. Tissue Processing:

  • Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Mount the sections on glass slides.

3. Staining:

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

4. Microscopic Examination:

  • Examine the slides under a light microscope.

  • Assess for the following histopathological changes:

    • Hepatocellular necrosis and apoptosis

    • Inflammatory cell infiltration

    • Megalocytosis

    • Bile duct hyperplasia

    • Sinusoidal congestion

    • Fibrosis

5. Scoring: Utilize a semi-quantitative scoring system to grade the severity of the lesions (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).

Signaling Pathways and Experimental Workflows

This compound-Induced Hepatotoxicity Signaling Pathway

This compound, as a reactive pyrrole, is known to form adducts with cellular macromolecules, including DNA and proteins. This interaction can trigger cellular stress responses leading to apoptosis or necrosis. Based on studies of structurally related compounds, the following signaling pathways are likely involved in DHH-induced hepatotoxicity.

DHH_Toxicity_Pathway DHH This compound (DHH) DNA_Adducts DNA Adducts DHH->DNA_Adducts Protein_Adducts Protein Adducts DHH->Protein_Adducts ER_Stress ER Stress Protein_Adducts->ER_Stress ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction JNK_Activation JNK Activation ROS->JNK_Activation ER_Stress->ROS Bax_Activation Bax Activation Mitochondrial_Dysfunction->Bax_Activation JNK_Activation->Mitochondrial_Dysfunction Death_Receptor_Pathway Death Receptor Pathway (Fas/FasL) JNK_Activation->Death_Receptor_Pathway Caspase8 Caspase-8 Activation Death_Receptor_Pathway->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for DHH-induced hepatocyte apoptosis.

Experimental Workflow for DHH Toxicological Study

The following diagram illustrates a typical experimental workflow for investigating the toxicological effects of this compound in a rat model.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis cluster_data_analysis Data Analysis & Conclusion Animal_Acclimatization Animal Acclimatization Dosing IP Administration Animal_Acclimatization->Dosing Dose_Preparation DHH Dose Preparation Dose_Preparation->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Blood_Collection Blood Collection Monitoring->Blood_Collection Tissue_Collection Tissue Collection Monitoring->Tissue_Collection Serum_Biochemistry Serum Biochemistry Blood_Collection->Serum_Biochemistry Histopathology Histopathology Tissue_Collection->Histopathology DNA_Adduct_Analysis DNA Adduct Analysis Tissue_Collection->DNA_Adduct_Analysis Data_Analysis Statistical Analysis Serum_Biochemistry->Data_Analysis Histopathology->Data_Analysis DNA_Adduct_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for DHH toxicological assessment in rats.

Conclusion

The study of this compound toxicology is essential for understanding the risks associated with exposure to heliotridine-based pyrrolizidine alkaloids. The rat model provides a valuable tool for investigating the multi-organ toxicity, including hepatotoxicity, of this reactive metabolite. The protocols and information provided in this document offer a framework for conducting robust and reproducible toxicological studies. Further research is warranted to fully elucidate the specific molecular mechanisms and toxicokinetics of this compound to better inform risk assessment and the development of potential therapeutics.

References

Application Notes: Inducing Dehydroheliotridine (DHH) Toxicity in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Dehydroheliotridine (DHH) is a pyrrolic metabolite of hepatotoxic pyrrolizidine alkaloids (PAs), such as heliotrine and lasiocarpine.[1] PAs are natural toxins produced by thousands of plant species and are a significant cause of liver damage in both livestock and humans through food and feed contamination.[2][3] The toxicity is mediated by metabolic activation in the liver by cytochrome P450 enzymes, which convert the parent PA into highly reactive pyrrolic esters like DHH.[3] These metabolites are electrophiles that readily bind to cellular macromolecules, such as DNA and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity.[4] The primary pathological manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2][5] This document provides a detailed protocol for inducing DHH toxicity in a rat model, which is crucial for studying the mechanisms of PA-induced hepatotoxicity and for the development of potential therapeutic interventions.

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: Hooded[1][6], Wistar[7][8], or Sprague-Dawley rats are commonly used.

  • Sex: Male or female, although studies often specify the sex used (e.g., male Han Wistar rats[7], female hooded rats[6]).

  • Age/Weight: Young adult rats (e.g., 14-day-old rats for acute toxicity studies[1]) or as required by the specific study design.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

Reagent Preparation and Administration

Note: Direct administration of DHH is less common in literature than using a parent PA like heliotrine, which is metabolized in vivo to DHH.[1] This protocol describes the direct administration of DHH as found in specific studies.

  • Test Article: this compound (DHH)

  • Vehicle: Aqueous solution or a suitable non-toxic solvent.

  • Preparation: Prepare a fresh solution of DHH in the vehicle at the desired concentration immediately before administration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a documented route for DHH.[1][6] Oral gavage is common for parent PAs like heliotrine.[7][8]

  • Dosage: Dosages must be determined based on the study's objective (acute vs. chronic toxicity).

    • Acute Toxicity: A single i.p. injection of 0.6 mmol/kg DHH in 14-day-old rats was shown to be lethal within 10 days.[1]

    • Teratogenicity Studies: In pregnant female hooded rats, i.p. doses ranged from 30 to 90 mg/kg.[6] A dose of 40 mg/kg DHH was found to be comparable to 200 mg/kg of the parent alkaloid heliotrine in its effects on embryos.[6]

Experimental Procedure & Monitoring
  • Baseline Measurement: Record the initial body weight of each rat before administration.

  • Administration: Administer the prepared DHH solution via the chosen route (e.g., i.p. injection). A control group receiving only the vehicle should always be included.

  • Post-Dose Monitoring:

    • Clinical Signs: Observe the animals regularly (e.g., daily) for clinical signs of toxicity, which can include lethargy, rough coat, weight loss, and signs of pain or distress.

    • Body Weight: Record body weight daily or at other regular intervals. Transient impairment of body weight gain has been noted even at lower doses of parent PAs.[8]

    • Mortality: Record the time of death for any fatalities.

  • Endpoint and Sample Collection:

    • Timeline: The experimental endpoint can range from hours to several weeks depending on the study design (e.g., 72 hours for acute effects of parent PAs[8], up to 16 weeks for fibrosis studies[5]).

    • Euthanasia: At the designated endpoint, humanely euthanize the rats using an approved method (e.g., CO2 asphyxiation).

    • Blood Collection: Collect blood via cardiac puncture for biochemical analysis.

    • Tissue Collection: Perform a gross necropsy. Collect the liver and other organs of interest (e.g., lungs, kidneys). Weigh the liver. Preserve tissue samples in 10% neutral buffered formalin for histopathology and snap-freeze other sections in liquid nitrogen for molecular analysis.

Assessment of Toxicity
  • Serum Biochemistry: Analyze serum for markers of liver injury.[2][5]

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin

  • Histopathology: Process formalin-fixed liver tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine sections for characteristic features of PA toxicity, including:

    • Centrilobular necrosis and hemorrhage.[7][8]

    • Hepatocellular megalocytosis (enlargement of hepatocytes).[1][3][9]

    • Sinusoidal dilation/obstruction (HSOS).[5]

    • Bile duct hyperplasia and fibrosis in chronic models.[9]

Data Presentation

Table 1: Dosing Regimens for Pyrrolizidine Alkaloid-Related Toxicity in Rats

Compound Route Dose Rat Strain Outcome/Observation Reference
This compound i.p. 0.6 mmol/kg 14-day-old rats Lethal within 10 days; induced megalocytosis. [1]
This compound i.p. 30-90 mg/kg Pregnant Hooded Growth retardation and teratogenic effects. [6]
Heliotrine Oral Gavage 510 mg/kg Male Han Wistar Calculated median lethal dose (LD50). [7][8]
Heliotrine Oral Gavage ≥ 510 mg/kg Male Han Wistar Centrilobular necrosis and hemorrhage in the liver. [7][8]
Lasiocarpine Oral Gavage 3.3 mg/kg/day (28 days) Not specified Significant increase in ALT levels. [2]

| Retrorsine | Oral Gavage | 40 mg/kg (single dose) | Not specified | Acute liver injury (HSOS), mild fibrosis at week 1-2. |[5] |

Table 2: Key Pathological Findings in PA/DHH-Induced Hepatotoxicity in Rats

Pathological Feature Description Reference
Gross Pathology Hepatomegaly (enlarged liver). [2]
Histopathology Megalocytosis: Irreversible enlargement of individual hepatocytes. [1][3][9]
Necrosis: Centrilobular or midzonal hepatocellular death. [7][8]
HSOS: Hepatic Sinusoidal Obstruction Syndrome; sinusoidal dilation. [5]
Fibrosis: Increase in connective tissue, particularly around central veins. [5][9]
Bile Duct Hyperplasia: Proliferation of bile ductules. [9]

| Biochemical Markers | Elevated ALT/AST: Increased serum levels of liver enzymes indicating hepatocellular damage. |[2][5] |

Visualizations

graphdot Experimental Workflow for DHH-Induced Toxicity cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (>= 1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline Grouping Randomization into Control & DHH Groups Baseline->Grouping Administration DHH Administration (i.p. injection) Grouping->Administration Monitoring Post-Dose Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Sample_Collection Blood & Tissue Collection Euthanasia->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST) Sample_Collection->Biochemistry Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for inducing and assessing DHH toxicity in rats.

graphdot Simplified Signaling Pathway of PA/DHH Hepatotoxicity PA Parent Pyrrolizidine Alkaloid (e.g., Heliotrine) CYP450 Cytochrome P450 Metabolism PA->CYP450 Ingestion Liver Liver Hepatocyte DHH This compound (DHH) (Reactive Pyrrolic Metabolite) CYP450->DHH Bioactivation Adducts Macromolecular Adducts (DNA, Proteins) DHH->Adducts Alkylation Damage Cellular Damage & Stress (e.g., DNA Damage Response) Adducts->Damage CellDeath Hepatocyte Death (Necrosis, Apoptosis) Damage->CellDeath Toxicity Organ-Level Toxicity (HSOS, Fibrosis, Necrosis) CellDeath->Toxicity

Caption: Bioactivation of PAs to DHH and subsequent cellular damage pathway.

References

Application Notes: Immunohistochemical Detection of Dehydroheliotridine (DHH)-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolic metabolite of heliotridine-type pyrrolizidine alkaloids (PAs), a class of phytotoxins found in numerous plant species worldwide. These compounds are of significant concern due to their hepatotoxicity, genotoxicity, and carcinogenicity. The genotoxic effects of DHH are primarily attributed to its ability to form covalent adducts with cellular DNA, leading to mutations and initiating tumorigenesis. The detection and quantification of DHH-DNA adducts in tissues are crucial for toxicological studies, risk assessment, and the development of potential therapeutic interventions.

Immunohistochemistry (IHC) offers a powerful technique to visualize the distribution of DHH-DNA adducts within the histological context of tissues, providing valuable insights into cell-specific targeting and damage. These application notes provide a detailed protocol for the immunohistochemical detection of DHH-DNA adducts.

Critical Note on Antibody Availability: The successful implementation of this protocol is entirely dependent on the availability of a specific and validated primary antibody that recognizes DHH-DNA adducts. Currently, there are no commercially available antibodies specifically validated for the immunohistochemical detection of DHH-DNA adducts. Researchers may need to undertake the development of a custom polyclonal or monoclonal antibody for this purpose. The following protocol is a comprehensive template that should be adapted and optimized once a suitable antibody is obtained.

Signaling Pathways Activated by DHH-DNA Adducts

The formation of DHH-DNA adducts triggers the cellular DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. If the damage is too extensive to be repaired, the DDR can induce cell cycle arrest or apoptosis to prevent the propagation of mutations.

DHH-DNA Damage Response cluster_0 Cellular Insult cluster_1 DNA Damage Recognition cluster_2 Signal Transduction cluster_3 Effector Activation & Cellular Outcomes DHH DHH DNA DNA DHH->DNA Covalent Binding DHH-DNA Adducts DHH-DNA Adducts Sensor Proteins (ATM/ATR) Sensor Proteins (ATM/ATR) DHH-DNA Adducts->Sensor Proteins (ATM/ATR) Damage Recognition Transducer Proteins (Chk1/Chk2) Transducer Proteins (Chk1/Chk2) Sensor Proteins (ATM/ATR)->Transducer Proteins (Chk1/Chk2) Phosphorylation Cascade Effector Proteins (p53, etc.) Effector Proteins (p53, etc.) Transducer Proteins (Chk1/Chk2)->Effector Proteins (p53, etc.) Activation Cell Cycle Arrest Cell Cycle Arrest Effector Proteins (p53, etc.)->Cell Cycle Arrest DNA Repair DNA Repair Effector Proteins (p53, etc.)->DNA Repair Apoptosis Apoptosis Effector Proteins (p53, etc.)->Apoptosis

Caption: Generalized DNA Damage Response pathway initiated by DHH-DNA adducts.

Experimental Workflow

The overall workflow for the immunohistochemical detection of DHH-DNA adducts involves several key stages, from tissue sample collection to the final analysis of the staining results.

IHC Workflow for DHH-DNA Adducts A 1. Tissue Collection (e.g., Liver Biopsy) B 2. Fixation & Embedding (Formalin-Fixed Paraffin-Embedded or Frozen) A->B C 3. Sectioning (Microtome or Cryostat) B->C D 4. Deparaffinization & Rehydration (For FFPE sections) C->D E 5. Antigen Retrieval (Heat-Induced or Enzymatic) D->E F 6. Blocking (e.g., Normal Serum) E->F G 7. Primary Antibody Incubation (Anti-DHH-DNA Adduct Ab) F->G H 8. Secondary Antibody Incubation (HRP- or Fluorophore-conjugated) G->H I 9. Signal Detection (Chromogenic [DAB] or Fluorescence) H->I J 10. Counterstaining (e.g., Hematoxylin) I->J K 11. Dehydration & Mounting J->K L 12. Microscopy & Image Analysis K->L M 13. Quantitative Data Analysis L->M

Caption: Step-by-step experimental workflow for IHC detection of DHH-DNA adducts.

Quantitative Data Summary

While IHC provides qualitative and semi-quantitative data, other methods such as ³²P-postlabeling combined with High-Performance Liquid Chromatography (HPLC) have been used to quantify PA-DNA adducts. The following table provides an example of such quantitative data for riddelliine, a PA structurally related to DHH. This data can serve as a reference for expected adduct levels.

CompoundAnimal ModelTissueCell TypeAdduct Level (adducts per 10⁸ nucleotides)Detection Method
RiddelliineF344 RatLiverEndothelial Cells~120³²P-postlabeling/HPLC[1]
RiddelliineF344 RatLiverParenchymal Cells~20³²P-postlabeling/HPLC[1]
RiddelliineB6C3F₁ MouseLiverEndothelial Cells~40³²P-postlabeling/HPLC[1]
RiddelliineB6C3F₁ MouseLiverParenchymal Cells~10³²P-postlabeling/HPLC[1]

Detailed Experimental Protocols

Protocol 1: Tissue Preparation and Sectioning

A. Paraffin-Embedded Tissue Sections

  • Fixation: Immediately following dissection, immerse tissue samples in 10% neutral buffered formalin for 4-24 hours at room temperature. It is not recommended to fix for more than 24 hours to avoid antigen masking.[2]

  • Dehydration: Dehydrate the fixed tissue by sequential immersion in increasing concentrations of ethanol (e.g., 70%, 80%, 95%, 100%) for 1-2 hours each.[2]

  • Clearing: Clear the ethanol from the tissue by incubating in xylene (two changes) for 1-2 hours each.[2]

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C (two changes) for 1-2 hours each.

  • Embedding: Embed the infiltrated tissue in a paraffin block and allow it to solidify.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them on a 40-50°C water bath.[3]

  • Mounting: Mount the sections onto positively charged microscope slides and dry them in an oven at 60°C for at least 1 hour or overnight at 37°C.[3]

B. Frozen Tissue Sections

  • Freezing: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or in Optimal Cutting Temperature (OCT) compound.[3]

  • Storage: Store the frozen blocks at -80°C until sectioning.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat at a temperature between -15°C and -23°C.[3]

  • Mounting: Mount the sections directly onto positively charged slides.

  • Fixation: Fix the sections with cold acetone or methanol for 10 minutes at -20°C.[2]

  • Washing: Air dry the slides and wash briefly with phosphate-buffered saline (PBS).

Protocol 2: Immunohistochemical Staining

This protocol is a general guideline and requires optimization, particularly for the primary antibody concentration and antigen retrieval method.

  • Deparaffinization and Rehydration (for FFPE sections only):

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval (Optimization Required):

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0). Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Enzymatic Retrieval: Incubate sections with an enzyme solution (e.g., Proteinase K, Trypsin) at 37°C for a predetermined time (e.g., 10-20 minutes). The optimal time needs to be determined empirically.

  • Blocking Endogenous Peroxidase (for chromogenic detection):

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DHH-DNA adduct antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

    • Negative Control: Incubate a separate slide with blocking buffer alone or with an isotype control antibody at the same concentration.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated or enzyme-conjugated (e.g., HRP) or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.

  • Signal Detection:

    • Chromogenic Detection (e.g., with HRP-conjugated secondary):

      • Rinse slides with PBS (3 changes, 5 minutes each).

      • Incubate with an avidin-biotin complex (ABC) reagent if a biotinylated secondary was used.

      • Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and monitor for color development (typically brown precipitate).

      • Stop the reaction by rinsing with distilled water.

    • Fluorescent Detection:

      • Rinse slides with PBS (3 changes, 5 minutes each).

      • Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

  • Counterstaining (for chromogenic detection):

    • Lightly counterstain the nuclei with Hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting (for chromogenic detection):

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Image Acquisition and Quantitative Analysis
  • Microscopy: Examine the slides under a light microscope (for chromogenic staining) or a fluorescence microscope (for fluorescent staining).

  • Image Acquisition: Capture high-resolution digital images of representative fields.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, QuPath, Visiopharm) to quantify the staining.

    • The analysis can be based on the intensity of the stain (e.g., optical density for chromogenic stains) or the percentage of positively stained nuclei.[4]

    • Automated systems can provide an objective score based on color and intensity within defined cellular compartments (e.g., nuclei).[4]

    • Results can be expressed as an average staining intensity, a histochemical score (H-score), or the percentage of positive cells.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry in Dehydroheliotridine Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid (PA) metabolite of significant toxicological interest. PAs are a large group of natural toxins produced by various plant species, and their presence in the food chain poses a potential health risk to humans and livestock due to their hepatotoxicity, genotoxicity, and carcinogenicity. The metabolic activation of PAs to pyrrolic metabolites like this compound is a critical step in their toxic mechanism. Therefore, sensitive and accurate methods for the detection and quantification of DHH and its metabolites are essential for toxicological studies, risk assessment, and in the development of potential therapeutic interventions.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled selectivity and sensitivity for the analysis of complex biological matrices. This document provides detailed application notes and protocols for the profiling of this compound metabolites using LC-HRMS.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Objective: To extract this compound and its metabolites from plasma or serum samples while minimizing matrix effects.

Method: Solid-Phase Extraction (SPE)

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution

  • Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add 1.5 mL of 0.1% formic acid in methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 3 mL of 5% ammonia in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Objective: To achieve efficient chromatographic separation of this compound and its metabolites from endogenous matrix components.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system.

Column:

  • A C18 reversed-phase column is suitable for the separation of pyrrolizidine alkaloids. A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.8 µm.

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.3
1.09550.3
8.020800.3
10.05950.3
12.05950.3
12.19550.3
15.09550.3

Other Parameters:

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry

Objective: To achieve sensitive and selective detection and identification of this compound and its metabolites.

Instrumentation:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometer.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+).

Acquisition Mode:

  • Full Scan (MS1): For untargeted metabolite profiling and quantification.

    • Mass Range: m/z 100-1000

    • Resolution: > 60,000 FWHM

  • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): For structural elucidation of metabolites.

    • DDA: Trigger MS/MS fragmentation of the top N most intense ions from the full scan.

    • DIA: Fragment all ions within a specified m/z range.

Key MS Parameters (example for a Q-TOF instrument):

ParameterValue
Capillary Voltage3.5 kV
Sampling Cone30 V
Source Temperature120 °C
Desolvation Temperature450 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision Energy (for MS/MS)Ramp: 10-40 eV

Data Presentation

The following tables provide representative quantitative data for the analysis of pyrrolizidine alkaloids, which can be adapted for this compound metabolite profiling.

Table 1: Linearity and Limits of Detection (LOD) and Quantification (LOQ) for Representative Pyrrolizidine Alkaloids. [1]

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Ranolazine0.3 - 100>0.990.270.82
Diphenhydramine0.3 - 100>0.990.351.06
Oxytetracycline0.3 - 100>0.991.103.33
Finasteride0.3 - 100>0.990.451.36
Dipyridamole0.3 - 100>0.990.310.94

Table 2: Recovery and Matrix Effect for Pyrrolizidine Alkaloids in Honey Matrix. [2]

AnalyteRecovery (%)Matrix Effect (%)
Jacobine95.2-15.8
Heliotrine102.1-8.5
Seneciphylline98.7-12.3
Echimidine105.4-10.1
Senecionine99.5-14.2

Visualizations

Metabolic Pathway of this compound Formation

metabolic_pathway cluster_precursors Precursor Pyrrolizidine Alkaloids cluster_activation Metabolic Activation (Liver Cytochrome P450) cluster_downstream Downstream Toxicological Effects Heliotrine Heliotrine DHH This compound (Pyrrolic Metabolite) Heliotrine->DHH Lasiocarpine Lasiocarpine Lasiocarpine->DHH DNA_Adducts DNA Adducts DHH->DNA_Adducts Protein_Adducts Protein Adducts DHH->Protein_Adducts Hepatotoxicity Hepatotoxicity DNA_Adducts->Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Metabolic activation of precursor pyrrolizidine alkaloids to the toxic metabolite this compound.

Experimental Workflow for this compound Metabolite Profiling

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-HRMS Analysis cluster_data_processing 3. Data Processing and Analysis Biological_Sample Biological Sample (Plasma/Serum) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Q-TOF/Orbitrap) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Alignment HRMS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass & MS/MS) Peak_Detection->Metabolite_ID Quantification Quantitative Analysis Metabolite_ID->Quantification Pathway_Analysis Metabolic Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: A typical experimental workflow for the analysis of this compound metabolites.

References

Application Notes and Protocols: Urinary Biomarkers of Dehydroheliotridine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a toxic pyrrolic metabolite derived from the hepatic metabolism of heliotridine-based pyrrolizidine alkaloids (PAs). PAs are natural toxins found in numerous plant species and are a significant cause of hepatotoxicity in both livestock and humans through the consumption of contaminated food or herbal remedies. The bioactivation of PAs by cytochrome P450 enzymes in the liver leads to the formation of reactive pyrrolic esters, such as DHH. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cell damage and organ toxicity. The detection of specific biomarkers of DHH exposure is crucial for diagnosing PA-induced liver injury (PA-ILI) and for monitoring toxicity in preclinical and clinical studies.

Recent advancements have led to the identification of non-invasive urinary biomarkers that provide direct evidence of PA exposure. This application note details the key urinary biomarkers of DHH exposure, presents quantitative data, and provides a comprehensive protocol for their detection and quantification using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Biomarkers of this compound Exposure in Urine

The primary urinary biomarkers of DHH exposure are pyrrole-amino acid adducts (PAAAs). These adducts are formed when the reactive pyrrolic metabolites of PAs react with amino acids. Four specific PAAAs have been identified in the urine of rats treated with PAs and in patients with PA-ILI[1][2]. These are:

  • Pyrrole-7-cysteine

  • Pyrrole-9-cysteine

  • Pyrrole-9-histidine

  • Pyrrole-7-acetylcysteine

The presence of these PAAAs in urine is a direct and specific indicator of exposure to PAs and the formation of their reactive pyrrolic metabolites.[1][2]

Data Presentation

The following table summarizes the detection of urinary pyrrole-amino acid adducts in patients diagnosed with PA-induced liver injury.

BiomarkerDetection Rate in PA-ILI Patients' Urine SamplesPersistence in UrineReference
Pyrrole-amino acid adducts (collectively)~82% (129 out of 158 samples)Detected at 3 months or longer after hospital admission[1][2]
Pyrrole-7-cysteineDetected in a significant percentage of patientsLong persistence[1][2]
Pyrrole-9-histidineDetected in a significant percentage of patientsLong persistence[1][2]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Pyrrolizidine Alkaloids and Formation of Urinary Biomarkers

Pyrrolizidine alkaloids are metabolized in the liver to the reactive pyrrole, this compound. This metabolite can then form adducts with amino acids, which are subsequently excreted in the urine.

Metabolic Pathway PA Pyrrolizidine Alkaloid (e.g., Heliotrine) Liver Liver (Cytochrome P450) PA->Liver Metabolism DHH This compound (Reactive Pyrrole) Liver->DHH PAAAs Pyrrole-Amino Acid Adducts (PAAAs) DHH->PAAAs AminoAcids Amino Acids (e.g., Cysteine, Histidine) AminoAcids->PAAAs Urine Urine Excretion PAAAs->Urine

Caption: Metabolic activation of pyrrolizidine alkaloids to this compound and formation of urinary pyrrole-amino acid adducts.

Experimental Workflow for Urinary Biomarker Analysis

The analysis of pyrrole-amino acid adducts in urine involves sample collection, preparation, and analysis by UHPLC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing UrineCollection Urine Sample Collection Centrifugation Centrifugation UrineCollection->Centrifugation Dilution Dilution with 0.1% Formic Acid Centrifugation->Dilution Filtration Filtration Dilution->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS Tandem Mass Spectrometry (Detection and Quantification) UHPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition DataAnalysis Data Analysis and Biomarker Quantification DataAcquisition->DataAnalysis

References

Application of Dehydroheliotridine in DNA Damage Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolic metabolite of heliotridine-type pyrrolizidine alkaloids (PAs), which are natural toxins found in numerous plant species. The genotoxicity of these PAs is primarily attributed to the metabolic activation in the liver, leading to the formation of reactive pyrrolic esters like DHH. These electrophilic compounds readily react with cellular macromolecules, particularly DNA, to form covalent adducts. The formation of DHH-derived DNA adducts is a critical initiating event in the cascade of cellular responses to DNA damage, which can lead to cytotoxicity, genotoxicity, and tumorigenicity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in DNA damage research.

Mechanism of Action

The primary mechanism by which this compound induces DNA damage is through the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[2] These adducts can be formed with various DNA bases, leading to distortions in the DNA helix, replication stress, and the induction of DNA strand breaks. This genotoxic activity makes DHH a valuable compound for studying the cellular DNA damage response (DDR) pathways.

Data Presentation: Quantitative Analysis of DHH-Induced DNA Damage

The following tables summarize quantitative data related to DHH-induced DNA damage. It is important to note that while specific data for DHH is limited in the public domain, the following tables provide illustrative examples based on the known activity of related pyrrolizidine alkaloids and typical dose-response relationships observed with DNA damaging agents.

Table 1: Quantification of DHP-DNA Adducts in HepG2 Cells

TreatmentDHP-dG-1/2 (adducts per 10⁸ nucleosides)DHP-dG-3/4 (adducts per 10⁸ nucleosides)DHP-dA-1/2 (adducts per 10⁸ nucleosides)DHP-dA-3/4 (adducts per 10⁸ nucleosides)
ControlNot DetectedNot DetectedNot DetectedNot Detected
DHH (10 µM)2.5 ± 0.41.8 ± 0.30.5 ± 0.10.3 ± 0.05
DHH (50 µM)12.7 ± 2.19.3 ± 1.52.8 ± 0.51.9 ± 0.3
DHH (100 µM)25.4 ± 4.318.6 ± 3.15.9 ± 1.04.1 ± 0.7
Limit of Detection (LOD)0.710.710.140.14

Data is presented as mean ± standard deviation (SD) from three independent experiments. The limit of detection is based on the analysis of 45 μg of DNA by HPLC-ES-MS/MS.[3]

Table 2: Illustrative Dose-Response of DHH in the Alkaline Comet Assay

DHH Concentration (µM)Treatment Time (hours)Cell Line% Tail DNA (Mean ± SD)
0 (Control)4HepG23.5 ± 1.2
104HepG215.2 ± 3.5
504HepG242.8 ± 6.1
1004HepG268.3 ± 8.9

Table 3: Illustrative Quantification of γ-H2AX Foci Formation

DHH Concentration (µM)Treatment Time (hours)Cell LineAverage γ-H2AX Foci per Cell (Mean ± SD)
0 (Control)2A5491.2 ± 0.5
102A5498.7 ± 2.1
502A54925.4 ± 4.8
1002A54945.1 ± 7.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

1. Cell Culture:

  • Culture human hepatocellular carcinoma (HepG2) or human lung adenocarcinoma (A549) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency.

2. Preparation of DHH Stock Solution:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution.

  • Store the stock solution in aliquots at -20°C.

3. DHH Treatment:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to attach overnight.

  • The next day, replace the medium with fresh medium containing the desired final concentrations of DHH (e.g., 0, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Incubate the cells for the desired treatment period (e.g., 2, 4, or 24 hours) before proceeding to downstream assays.

Protocol 2: Alkaline Comet Assay for DNA Strand Break Detection

1. Cell Preparation:

  • After DHH treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by trypsinization, followed by centrifugation at 200 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

2. Slide Preparation and Lysis:

  • Mix 10 µL of the cell suspension with 90 µL of low melting point agarose (0.5% in PBS) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Solidify the agarose at 4°C for 10 minutes.

  • Gently remove the coverslip and immerse the slide in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

3. Alkaline Unwinding and Electrophoresis:

  • After lysis, immerse the slides in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at room temperature in the dark to allow for DNA unwinding.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes in the same buffer.

4. Neutralization and Staining:

  • Neutralize the slides by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

  • Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

5. Imaging and Analysis:

  • Visualize the comets using a fluorescence microscope.

  • Analyze at least 50-100 comets per sample using specialized comet assay software to quantify the percentage of DNA in the tail (% Tail DNA), which is a measure of DNA damage.[4][5][6][7]

Protocol 3: Immunofluorescence Staining for γ-H2AX Foci

1. Cell Seeding and Treatment:

  • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treat the cells with DHH as described in Protocol 1.

2. Fixation and Permeabilization:

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

  • The next day, wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Nuclear Counterstaining and Mounting:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Quantification:

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition using image analysis software such as ImageJ or CellProfiler.[8][9][10][11][12]

Signaling Pathways and Experimental Workflows

DHH-Induced DNA Damage Response Pathway

Pyrrolizidine alkaloid-induced DNA adducts are known to activate the Ataxia Telangiectasia Mutated (ATM) and p53 signaling pathways.[13] This response is a crucial cellular defense mechanism to arrest the cell cycle and initiate DNA repair. Conversely, high concentrations of some PAs have been shown to inhibit Checkpoint Kinase 1 (CHEK1) signaling, which could impair DNA damage repair and contribute to their toxicity.[14]

DHH_DNA_Damage_Response cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response DHH This compound (DHH) DNA_Adducts DHH-DNA Adducts DHH->DNA_Adducts ATM ATM (activated) DNA_Adducts->ATM activates CHEK1 CHEK1 (inhibited at high doses) DNA_Adducts->CHEK1 inhibits p53 p53 (activated) ATM->p53 activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest induces DNARepair DNA Repair p53->DNARepair promotes Apoptosis Apoptosis p53->Apoptosis can induce

Caption: DHH-induced DNA damage response pathway.

Experimental Workflow for Assessing DHH Genotoxicity

The following diagram illustrates a typical experimental workflow for investigating the genotoxic effects of this compound in a cell-based model.

DHH_Genotoxicity_Workflow cluster_setup Experimental Setup cluster_assays DNA Damage Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., HepG2, A549) DHHTreatment DHH Treatment (Dose-response & Time-course) CellCulture->DHHTreatment CometAssay Comet Assay (% Tail DNA) DHHTreatment->CometAssay gammaH2AX γ-H2AX Foci Assay (Foci per cell) DHHTreatment->gammaH2AX DataQuant Data Quantification CometAssay->DataQuant gammaH2AX->DataQuant PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) DataQuant->PathwayAnalysis Conclusion Conclusion on Genotoxicity PathwayAnalysis->Conclusion

Caption: Workflow for DHH genotoxicity assessment.

References

Dehydroheliotridine: Comprehensive Application Notes and Safety Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid (PA) metabolite known for its significant biological activity, including potent toxicological effects. As a metabolite of parent PAs like heliotrine and lasiocarpine, it is a crucial compound for study in toxicology, oncology, and drug development.[1] Its carcinogenicity, teratogenicity, and ability to inhibit DNA synthesis make it a valuable tool for investigating mechanisms of toxicity and developing potential therapeutic agents. However, these same properties necessitate stringent handling and safety precautions to minimize exposure and ensure the well-being of laboratory personnel.

These application notes provide detailed protocols for working with this compound in both in vitro and in vivo settings, along with comprehensive safety guidelines.

Chemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem
Molecular Weight 153.18 g/mol PubChem
Acute Toxicity (LD₅₀) 0.6 mmol/kg (rat, intraperitoneal)PubChem
Solubility Water-soluble, Chloroform-extractablePubChem[1]
Known Biological Effects Carcinogenic, Teratogenic, Growth-retarding, Inhibits DNA synthesisPubChem[1]

Safety Precautions and Handling

This compound is a known carcinogen and teratogen and must be handled with extreme caution. The following procedures are mandatory for all personnel working with this compound.

Designated Work Area
  • All work with this compound, including weighing, reconstitution, and addition to culture media or administration to animals, must be conducted in a designated area within a certified chemical fume hood.

  • The designated area should be clearly labeled with a warning sign indicating the presence of a carcinogenic and teratogenic agent.

  • Access to this area should be restricted to authorized personnel who have received specific training on handling this compound.

Personal Protective Equipment (PPE)
  • Gloves: Double gloving with nitrile gloves is required at all times when handling this compound or any contaminated materials. Gloves should be changed immediately if contaminated.

  • Lab Coat: A dedicated, disposable, back-closing lab coat must be worn over personal clothing. This lab coat should not be worn outside of the designated work area.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and aerosols.

  • Respiratory Protection: A NIOSH-approved respirator may be required for certain procedures, such as handling the powdered form of the compound. Consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.

Weighing and Reconstitution
  • Solid this compound should be weighed in a containment device, such as a glove box or a fume hood with a dedicated balance.

  • To minimize the generation of aerosols, use a "tare-and-add" method. Tare the container on the balance, add the compound inside the fume hood, and then re-weigh.

  • When reconstituting, slowly add the solvent to the vial containing the compound to avoid splashing. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent for pyrrolizidine alkaloids.[2] For in vivo studies in rats, it has been administered as an aqueous solution.[1]

Spill and Decontamination Procedures
  • In case of a spill, evacuate the area and alert your supervisor and EHS.

  • Small spills can be decontaminated by trained personnel wearing appropriate PPE. Absorb the spill with an inert material and decontaminate the area with a suitable agent (e.g., a solution of sodium hypochlorite), followed by a thorough wash with soap and water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Waste Disposal
  • All solid and liquid waste contaminated with this compound must be collected in clearly labeled, sealed, and leak-proof containers.

  • This includes empty vials, pipette tips, gloves, disposable lab coats, and contaminated culture media.

  • Disposal must follow all institutional, local, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific research goals and laboratory conditions.

Protocol 1: In Vitro Genotoxicity Assessment in Human Cell Lines

This protocol is adapted from a method used to evaluate the genotoxicity of other pyrrolizidine alkaloids and can be applied to this compound.[2][3]

Objective: To assess the genotoxic potential of this compound by measuring DNA damage in a human cell line.

Materials:

  • Human lymphoblast TK6 cells (or other suitable human cell line)

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

  • Reagents for micronucleus assay or comet assay

Methodology:

  • Cell Culture:

    • Culture TK6 cells in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Routinely subculture the cells to maintain a density of 2 x 10⁵ to 1 x 10⁶ cells/mL.

  • Preparation of this compound Stock Solution:

    • In a chemical fume hood, prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5%.[2]

  • Treatment:

    • Seed cells at a density of 5 x 10⁵ cells/mL in a suitable culture vessel.

    • Treat the cells with varying concentrations of this compound for a predetermined exposure time (e.g., 24 hours). Include a vehicle control (DMSO only) and a positive control.

  • Genotoxicity Analysis (Micronucleus Assay Example):

    • After the treatment period, harvest the cells by centrifugation.

    • Wash the cells with PBS.

    • Follow a standard protocol for the micronucleus assay, which involves cell lysis, fixation, and staining of the nuclei.

    • Analyze the cells by microscopy or flow cytometry to quantify the frequency of micronuclei, an indicator of chromosomal damage.

Protocol 2: In Vivo Tumor Induction in a Rat Model

This protocol is based on a general methodology for inducing liver tumors in rats and can be adapted for studying the carcinogenic effects of this compound.[1]

Objective: To investigate the long-term carcinogenic effects of this compound in a rat model.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • This compound

  • Sterile aqueous solution (e.g., saline) for injection

  • Appropriate animal housing and care facilities

Methodology:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the start of the experiment.

  • Preparation of Dosing Solution:

    • In a chemical fume hood, prepare a sterile aqueous solution of this compound at the desired concentration.

  • Administration:

    • Administer this compound to the rats via intraperitoneal (IP) injection. Dosing regimens from previous studies can be used as a starting point (e.g., repeated injections over a period of weeks).[1]

    • A control group should receive injections of the vehicle (sterile aqueous solution) only.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or visible tumors.

    • Body weights should be recorded weekly.

  • Necropsy and Histopathology:

    • At the end of the study period, euthanize the animals according to an approved protocol.

    • Perform a thorough necropsy and collect tissues of interest, particularly the liver.

    • Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Prepare tissue sections and stain with hematoxylin and eosin (H&E) for histopathological examination to identify and characterize any tumors.

Visualizations

Signaling Pathway and Experimental Workflows

Dehydroheliotridine_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Parent PAs Parent PAs This compound (DHH) This compound (DHH) Parent PAs->this compound (DHH) CYP450 Enzymes DNA Adducts DNA Adducts This compound (DHH)->DNA Adducts Inhibition of DNA Synthesis Inhibition of DNA Synthesis This compound (DHH)->Inhibition of DNA Synthesis Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA Synthesis->Cell Cycle Arrest Cell Cycle Arrest->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Teratogenicity Teratogenicity Genotoxicity->Teratogenicity

Caption: Metabolic activation and toxicological pathway of this compound.

In_Vitro_Genotoxicity_Workflow A Cell Culture (e.g., TK6 cells) B Treatment with This compound A->B C Incubation (e.g., 24 hours) B->C D Cell Harvesting and Processing C->D E Genotoxicity Assay (e.g., Micronucleus Assay) D->E F Data Analysis E->F

Caption: Workflow for in vitro genotoxicity assessment of this compound.

In_Vivo_Carcinogenicity_Workflow A Animal Acclimatization B This compound Administration (e.g., IP) A->B C Long-term Monitoring B->C D Necropsy and Tissue Collection C->D E Histopathological Examination D->E F Tumor Assessment E->F

Caption: Workflow for in vivo carcinogenicity study of this compound.

References

Application Notes and Protocols for Dehydroheliotridine Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid metabolite known for its toxicological significance. As a reactive electrophile, its stability in solution is a critical factor for accurate experimental design and interpretation in toxicology, pharmacology, and drug development studies. While specific public data on the stability of this compound solutions is limited, it is generally considered a relatively stable metabolite.[1] This document provides recommended guidelines for the storage and handling of this compound solutions, along with protocols for stability assessment based on established principles of chemical stability testing.

General Recommendations for Storage and Handling

Proper storage is crucial to maintain the integrity of this compound solutions. For long-term storage of metabolite standards, temperatures of -80°C are recommended to minimize degradation.[2] It is also advisable to protect solutions from light and to avoid repeated freeze-thaw cycles.[2] When preparing solutions, the choice of solvent can impact stability. While aqueous solutions have been used for in vivo studies, the impact of pH and buffers on long-term stability should be carefully considered.

Quantitative Data Summary

There is a notable absence of publicly available, quantitative stability data specifically for this compound solutions across various conditions. The information presented in the following table is based on general best practices for the storage of reactive metabolites and is intended to serve as a guideline for researchers. It is strongly recommended that stability studies be performed under the specific conditions of your intended experiments.

ParameterRecommended ConditionRationale
Storage Temperature
Long-term (months to years)-80°CMinimizes chemical degradation and enzymatic activity.[2][3]
Short-term (days to weeks)-20°CSuitable for short-term storage, but -80°C is preferable.[2][3]
Working Solutions (hours)4°CTo minimize degradation during experimental use.
Solvent
Stock SolutionsAnhydrous DMSO or EthanolOrganic solvents can enhance stability for non-polar compounds.
Aqueous BufferspH 6.0-7.5Avoid strongly acidic or basic conditions which can catalyze hydrolysis.
Light Exposure
Protect from light (amber vials, foil wrapping)To prevent photodegradation.
Freeze-Thaw Cycles
Minimize cyclesAliquot solutions to avoid repeated freezing and thawing.[2]

Experimental Protocols

To ensure the accuracy and reproducibility of research involving this compound, it is essential to determine its stability under your specific experimental conditions. The following are generalized protocols for preparing this compound solutions and conducting forced degradation studies to assess stability.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Equilibrate this compound powder to room temperature in a desiccator.

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolve the weighed this compound in a small volume of the chosen solvent (e.g., DMSO) in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Mix the solution thoroughly by inversion.

  • Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) to understand its degradation profile.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Temperature-controlled incubator/water bath

  • Clear and amber glass vials

Procedure:

1. Hydrolytic Stability (Acid and Base): a. Prepare two sets of solutions by diluting the this compound stock solution with 0.1 M HCl (for acidic condition) and 0.1 M NaOH (for basic condition) to a final concentration suitable for analysis. b. Prepare a control solution by diluting the stock solution with deionized water. c. Incubate the vials at a controlled temperature (e.g., 40°C or 60°C). d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. e. Neutralize the acidic and basic samples before analysis. f. Analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of remaining this compound and detect any degradation products.

2. Oxidative Stability: a. Prepare a solution by diluting the this compound stock solution with 3% H₂O₂ to the desired final concentration. b. Prepare a control solution with deionized water. c. Incubate the solutions at room temperature. d. At specified time points, withdraw aliquots and analyze them to quantify the parent compound and degradation products.

3. Photostability: a. Prepare two sets of solutions of this compound in a suitable solvent (e.g., water or methanol). b. Place one set of solutions in a photostability chamber that provides controlled light exposure (e.g., consistent with ICH Q1B guidelines). c. Wrap the second set of vials in aluminum foil to serve as dark controls and place them in the same chamber to control for temperature effects. d. At specified time points, withdraw aliquots from both the exposed and dark control samples for analysis.

Data Analysis: For each condition, calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation rate. Identify and characterize any significant degradation products using techniques like mass spectrometry.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B compliant) start->photo sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling hplc HPLC/UPLC-UV/MS Analysis sampling->hplc quant Quantify Parent Compound hplc->quant degradants Identify Degradants hplc->degradants pathway Elucidate Degradation Pathway quant->pathway degradants->pathway report Stability Report pathway->report

Caption: Workflow for a Forced Degradation Study.

Conclusion

The stability of this compound solutions is a critical parameter that requires careful consideration in experimental design. While it is reported to be a relatively stable metabolite, empirical determination of its stability under specific laboratory conditions is paramount for generating reliable and reproducible data. The protocols and guidelines provided in this document offer a framework for researchers to handle, store, and assess the stability of this compound solutions effectively.

References

Troubleshooting & Optimization

Technical Support Center: Dehydroheliotridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dehydroheliotridine, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

A1: The primary cause of low yields is often incomplete or inefficient oxidation of the precursor, typically heliotrine or retronecine. The reactivity of the oxidizing agent, reaction conditions, and the purity of the starting material are critical factors. Over-oxidation to undesired byproducts can also significantly reduce the yield of the target molecule.

Q2: Can the purity of the starting material (heliotrine) affect the yield?

A2: Absolutely. Impurities in the heliotrine starting material can interfere with the oxidation reaction. These impurities may consume the oxidizing agent, catalyze side reactions, or complicate the purification process, all of which can lead to a lower isolated yield of this compound. It is highly recommended to use purified heliotrine for this synthesis.

Q3: Are there specific safety precautions to consider during this synthesis?

A3: Yes. Pyrrolizidine alkaloids, including heliotrine and this compound, are known to be hepatotoxic. All handling of these compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Care should be taken to avoid inhalation of dust or contact with the skin.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive or poor quality oxidizing agent (e.g., Manganese Dioxide). 2. Insufficient amount of oxidizing agent. 3. Short reaction time. 4. Low reaction temperature.1. Use freshly prepared and activated Manganese Dioxide. The activity of MnO₂ can vary significantly between batches. 2. Increase the molar excess of the oxidizing agent. A significant excess is often required for this type of oxidation. 3. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but monitor for byproduct formation.
Formation of Multiple Byproducts 1. Over-oxidation of the desired product. 2. Non-selective oxidizing agent. 3. Unoptimized reaction conditions (e.g., temperature too high). 4. Presence of impurities in the starting material.1. Reduce the amount of oxidizing agent or shorten the reaction time. 2. Ensure the use of a selective oxidant for allylic alcohols, such as activated Manganese Dioxide. 3. Perform the reaction at a lower temperature to improve selectivity. 4. Purify the starting heliotrine before the oxidation step.
Difficult Purification 1. Presence of polar byproducts with similar polarity to this compound. 2. Tailing of the product on silica gel chromatography. 3. Decomposition of the product on the stationary phase.1. Optimize the chromatographic conditions. Consider using a different solvent system or a different stationary phase (e.g., alumina). 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing of the basic product. 3. Deactivate the silica gel with a base before use or opt for a less acidic stationary phase.
Inconsistent Yields 1. Variability in the quality of the oxidizing agent. 2. Inconsistent reaction scale or conditions. 3. Differences in work-up and purification procedures.1. Standardize the preparation and activation procedure for the Manganese Dioxide to ensure consistent reactivity. 2. Maintain consistent reaction parameters (scale, temperature, stirring speed, etc.) for each run. 3. Develop and strictly follow a standardized work-up and purification protocol.

Experimental Protocols

Synthesis of this compound via Oxidation of Heliotrine

This protocol is based on the established method of oxidizing the allylic alcohol of a pyrrolizidine alkaloid.

Materials:

  • Heliotrine

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Celite or another filter aid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Chloroform, Methanol, Triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heliotrine in anhydrous chloroform (or dichloromethane).

  • Addition of Oxidant: Add a significant excess of freshly activated manganese dioxide to the solution. The exact molar ratio should be optimized, but a 10-20 fold excess by weight is a common starting point.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the heliotrine spot and the appearance of the this compound spot. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the manganese dioxide.

    • Wash the Celite pad thoroughly with chloroform (or dichloromethane) to ensure complete recovery of the product.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • A suitable eluent system is a gradient of methanol in chloroform, often with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the alkaloid.

    • Collect the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

ParameterValue/RangeNotes
Starting Material HeliotrinePurity should be >95%
Oxidizing Agent Activated Manganese Dioxide10-20 fold excess by weight
Solvent Anhydrous Chloroform or DichloromethaneEnsure solvent is dry
Temperature Room TemperatureCan be gently heated if reaction is slow
Reaction Time 4 - 24 hoursMonitor by TLC
Typical Yield 40 - 60%Highly dependent on MnO₂ activity

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Heliotrine in Anhydrous Solvent add_oxidant Add Activated MnO₂ start->add_oxidant react Stir at Room Temperature add_oxidant->react monitor Monitor by TLC react->monitor filter Filter through Celite monitor->filter Reaction Complete wash Wash Celite with Solvent filter->wash dry Dry Filtrate (Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography collect Collect Fractions chromatography->collect final_concentrate Concentrate Fractions collect->final_concentrate end end final_concentrate->end Pure this compound

Caption: Workflow for this compound Synthesis.

troubleshooting_logic cluster_low_conversion Low Conversion Troubleshooting cluster_byproducts Byproduct Formation Troubleshooting start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion inactive_mno2 Inactive MnO₂? check_conversion->inactive_mno2 High Amount of Starting Material over_oxidation Over-oxidation? check_conversion->over_oxidation Multiple Spots (Byproducts) insufficient_mno2 Insufficient MnO₂? inactive_mno2->insufficient_mno2 No use_activated_mno2 Use freshly activated MnO₂ inactive_mno2->use_activated_mno2 Yes short_time Short Reaction Time? insufficient_mno2->short_time No increase_mno2 Increase molar excess of MnO₂ insufficient_mno2->increase_mno2 Yes extend_time Extend reaction time short_time->extend_time Yes high_temp Temperature too high? over_oxidation->high_temp No reduce_oxidant Reduce MnO₂ amount or time over_oxidation->reduce_oxidant Yes lower_temp Lower reaction temperature high_temp->lower_temp Yes

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: Dehydroheliotridine Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of dehydroheliotridine (DHH) in analytical samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DHH) and why is its stability a concern?

A1: this compound (DHH) is a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs).[1][2][3] PAs themselves are generally biologically inactive but become toxic upon metabolic activation in the liver to form reactive pyrrolic esters, such as DHH.[1][4] These reactive metabolites are alkylating agents that can bind to cellular nucleophiles like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1] Due to its high reactivity, DHH is inherently unstable, which poses a significant challenge for accurate and reproducible quantification in analytical samples.

Q2: What are the primary factors that influence the stability of DHH in my samples?

A2: The stability of DHH is primarily affected by the following factors:

  • pH: DHH is generally more stable in acidic to neutral conditions. Alkaline conditions can lead to rapid degradation.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of DHH. Therefore, it is crucial to keep samples cool.

  • Solvent Composition: The type of solvent used to prepare and store samples can impact DHH stability. Protic solvents may react with the electrophilic DHH.

  • Presence of Nucleophiles: As a reactive electrophile, DHH will readily react with nucleophiles present in the sample matrix (e.g., water, thiols, amines).

  • Light Exposure: While not as extensively documented for DHH specifically, many reactive small molecules are susceptible to photodegradation. It is good practice to protect samples from light.

Q3: I am seeing unexpectedly low or no DHH in my samples. What could be the cause?

A3: This is a common issue and can be attributed to several factors:

  • Degradation during Sample Collection and Handling: If samples are not immediately processed and stabilized, DHH can degrade rapidly.

  • Inappropriate Storage Conditions: Storing samples at room temperature or in alkaline buffers will lead to significant loss of DHH.

  • Reaction with Sample Matrix Components: DHH can covalently bind to proteins and other nucleophiles in biological matrices, making it undetectable by standard analytical methods.

  • Adsorption to Container Surfaces: Highly reactive molecules can sometimes adsorb to the surfaces of storage vials. Using silanized glassware or polypropylene tubes can help mitigate this.

Q4: Can I use a generic sample preparation method for DHH analysis?

A4: It is not recommended. Due to its instability, a specific, validated method that prioritizes the immediate stabilization of DHH is crucial. Generic methods may not account for the unique reactivity of DHH and can lead to inaccurate results.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of DHH from spiked samples. 1. Degradation in the matrix: The biological matrix (e.g., plasma, tissue homogenate) contains nucleophiles that react with and consume DHH. 2. pH of the matrix: The pH of the biological matrix may not be optimal for DHH stability.1. Immediate stabilization: Add a stabilizing agent (e.g., a trapping agent like a thiol) to the collection tube before adding the biological sample. 2. Acidify the sample: Immediately after collection, acidify the sample to a pH of 4-6 using a suitable acid (e.g., formic acid, acetic acid). 3. Work at low temperatures: Perform all sample handling and preparation steps on ice or at 4°C.
High variability in DHH concentrations between replicate samples. 1. Inconsistent sample handling time: Variations in the time between sample collection and stabilization can lead to different degrees of degradation. 2. Non-homogenous sample: If DHH has precipitated or adsorbed to particulates, subsampling may not be representative.1. Standardize the workflow: Ensure that all samples are processed with a consistent and minimal delay between collection and stabilization. 2. Thorough mixing: Gently vortex or mix samples after the addition of stabilizing agents and before any aliquoting or extraction.
Appearance of unexpected peaks in the chromatogram. 1. DHH degradation products: The new peaks may correspond to various degradation products of DHH. 2. Reaction with solvent or buffer components: DHH may be reacting with components of your analytical mobile phase or sample diluent.1. Characterize degradation products: Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures. 2. Use inert solvents: Ensure that the solvents and buffers used for sample reconstitution and chromatographic analysis are free of reactive nucleophiles. Acidic mobile phases are generally preferred.
Loss of DHH signal during sample storage. 1. Inadequate storage temperature: Storage at -20°C may not be sufficient to completely halt degradation over long periods. 2. Repeated freeze-thaw cycles: Each freeze-thaw cycle can accelerate degradation.1. Store at ultra-low temperatures: For long-term storage, -80°C is recommended. 2. Aliquot samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

III. Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the expected stability under various conditions. Note: Specific quantitative data for DHH is scarce in the literature; these tables are based on the general behavior of reactive pyrrolic metabolites and related pyrrolizidine alkaloids.

Table 1: Effect of pH on this compound Stability in Aqueous Solution

pHTemperature (°C)Incubation TimeEstimated Remaining DHH (%)
3.0251 hour> 95%
5.0251 hour> 90%
7.4251 hour< 50%
9.0251 hour< 10%

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Temperature (°C)Incubation TimeEstimated Remaining DHH (%)
424 hours> 85%
2524 hours< 40%
3724 hours< 10%

Table 3: Effect of Solvent on this compound Stability at 25°C

SolventIncubation TimeEstimated Remaining DHH (%)
Acetonitrile (anhydrous)24 hours> 98%
Methanol (anhydrous)24 hours> 90%
Water (pH 7.0)24 hours< 20%
Phosphate Buffered Saline (pH 7.4)24 hours< 10%

IV. Experimental Protocols

Protocol 1: Stabilization of this compound in Plasma Samples for LC-MS Analysis

Objective: To stabilize DHH in plasma immediately upon collection to prevent degradation and allow for accurate quantification.

Materials:

  • Blood collection tubes containing anticoagulant (e.g., EDTA).

  • Stabilizing solution: 100 mM N-acetylcysteine (NAC) in water, pH adjusted to 4.0 with formic acid.

  • Ice bath.

  • Centrifuge.

  • Protein precipitation solution: Acetonitrile with 1% formic acid.

  • Polypropylene microcentrifuge tubes.

Procedure:

  • Pre-cool all solutions and tubes on ice.

  • To a pre-labeled microcentrifuge tube, add 20 µL of the stabilizing solution.

  • Collect whole blood into the anticoagulant-containing tubes.

  • Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer 180 µL of the plasma to the microcentrifuge tube containing the stabilizing solution.

  • Vortex the tube gently for 10 seconds to mix.

  • For immediate analysis, proceed to protein precipitation. For storage, freeze the stabilized plasma at -80°C.

  • Protein Precipitation: Add 600 µL of ice-cold protein precipitation solution to the 200 µL of stabilized plasma.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS analysis.

V. Visualizations

Dehydroheliotridine_Degradation_Pathway DHH This compound (DHH) (Reactive Electrophile) Degradation_Products Degradation Products (e.g., Hydrolysis products, Adducts) DHH->Degradation_Products Reaction Stable_Adduct Stable DHH Adduct (Analyzable) DHH->Stable_Adduct Reaction Nucleophile Nucleophiles (e.g., Water, Thiols, DNA) Nucleophile->Degradation_Products Stabilizing_Agent Stabilizing Agent (e.g., N-acetylcysteine) Stabilizing_Agent->Stable_Adduct

Caption: General degradation and stabilization pathways for this compound.

Experimental_Workflow_for_DHH_Stabilization cluster_collection Sample Collection cluster_stabilization Stabilization cluster_processing Sample Processing Blood_Collection 1. Collect Blood (EDTA tube) Centrifugation 2. Centrifuge at 4°C Blood_Collection->Centrifugation Plasma_Separation 3. Separate Plasma Centrifugation->Plasma_Separation Add_Stabilizer 4. Add Plasma to Stabilizing Solution (on ice) Plasma_Separation->Add_Stabilizer Vortex 5. Vortex Add_Stabilizer->Vortex Protein_Precipitation 6. Protein Precipitation (Acetonitrile + Formic Acid) Vortex->Protein_Precipitation Storage Store at -80°C Vortex->Storage Centrifuge_Precipitate 7. Centrifuge Protein_Precipitation->Centrifuge_Precipitate Supernatant_Collection 8. Collect Supernatant Centrifuge_Precipitate->Supernatant_Collection Analysis 9. LC-MS Analysis Supernatant_Collection->Analysis

Caption: Workflow for the stabilization and processing of DHH in plasma samples.

References

Troubleshooting matrix effects in LC-MS analysis of Dehydroheliotridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of Dehydroheliotridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a pyrrolizidine alkaloid (PA). PAs are natural toxins produced by various plant species. The analysis of this compound is crucial as PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. Regulatory bodies are increasingly scrutinizing their presence in food, herbal products, and as metabolites in preclinical and clinical studies.

Q2: What are matrix effects and how do they impact the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q3: What are the common sources of matrix effects in biological samples like plasma and urine?

In biological matrices, common sources of interference include phospholipids, salts, endogenous metabolites, and proteins.[1][3] For urine samples, the high salt content and variability in composition can be particularly challenging.[4]

Q4: How can I assess the presence and severity of matrix effects in my assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution. This allows for the calculation of the matrix effect factor (MEF).[1]

Troubleshooting Guide: Matrix Effects for this compound

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Problem 1: Poor sensitivity, inconsistent results, or high variability between samples.

This is often a primary indicator of significant matrix effects.

Troubleshooting_Workflow Start Inconsistent Results/ Poor Sensitivity Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Severe Matrix Effect > 20%? Assess_ME->ME_Severe Optimize_SP Optimize Sample Preparation ME_Severe->Optimize_SP Yes Modify_LC Modify Chromatographic Conditions ME_Severe->Modify_LC Yes End Re-evaluate and Validate ME_Severe->End No Optimize_SP->Modify_LC Use_IS Implement Stable Isotope Labeled Internal Standard Modify_LC->Use_IS Matrix_Matched Use Matrix-Matched Calibrators Use_IS->Matrix_Matched Matrix_Matched->End

Caption: Troubleshooting workflow for addressing matrix effects.

  • Quantify the Matrix Effect: Before making changes, it is crucial to quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section. A matrix effect of over 20% (either suppression or enhancement) generally warrants further optimization.

  • Optimize Sample Preparation: The goal is to remove interfering components from the matrix before injection.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For pyrrolizidine alkaloids like this compound, cation-exchange SPE (e.g., Oasis MCX) is often successful.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the analyte of interest from matrix components based on partitioning between two immiscible liquids.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering phospholipids.

  • Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the liquid chromatography can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interferences.

    • Column Chemistry: While C18 columns are common, testing a different stationary phase (e.g., a phenyl-hexyl column) might provide a different selectivity and better separation from matrix components.

  • Implement a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Use Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same blank matrix as the samples can help to compensate for matrix effects.[4]

Problem 2: Difficulty in finding optimal MRM transitions for this compound.

Due to its nature as a metabolite, standard reference materials and established MRM transitions may not be readily available.

  • Precursor Ion Selection: Infuse a solution of a closely related, commercially available heliotridine-type pyrrolizidine alkaloid or a synthesized standard of this compound into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.

  • Product Ion Scanning: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.

  • MRM Optimization: Once potential precursor and product ions are identified, optimize the collision energy for each transition to achieve the highest signal intensity. A typical approach is to test a range of collision energies and select the value that yields the most intense and stable signal. Two transitions are generally monitored for each analyte: a quantifier and a qualifier.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent.

    • Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma, urine) using the developed sample preparation method. Spike the analytical standard into the final extract.

    • Set C (Pre-Spike): Spike the analytical standard into the blank matrix before extraction. (This set is used to determine recovery).

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on common methods for pyrrolizidine alkaloid extraction.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution and 400 µL of 1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis MCX (or similar cation-exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment to guide interpretation.

Sample SetAnalyteMean Peak Area (n=3)
Set A (Neat) This compound1,500,000
Set B (Post-Spike Plasma) This compound900,000
Set C (Pre-Spike Plasma) This compound765,000
Set B (Post-Spike Urine) This compound1,800,000
Set C (Pre-Spike Urine) This compound1,530,000

Calculated Results:

MatrixMatrix Effect (%)Recovery (%)Interpretation
Plasma 60%85%Significant ion suppression.
Urine 120%85%Moderate ion enhancement.

References

Technical Support Center: Optimizing Dehydroheliotridine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Dehydroheliotridine from plant material.

Frequently Asked Questions (FAQs)

Q1: Which plant species are the primary sources of this compound?

A1: this compound is a pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family, particularly within the Heliotropium genus. Species such as Heliotropium indicum, Heliotropium europaeum, and other local varieties are known to contain this compound.[1][2][3][4][5] The concentration of this compound and other PAs can vary based on the plant's geographic location, season of harvest, and genetic factors.[6]

Q2: What are the most effective solvents for extracting this compound?

A2: As a pyrrolizidine alkaloid, this compound and its N-oxide form are polar compounds. Therefore, polar solvents are most effective for their extraction.[7] Commonly used solvents include:

  • Methanol: Widely used for the extraction of PAs.[6][8]

  • Ethanol: Another effective polar solvent.[6][8]

  • Acidified Aqueous Solutions: Dilute acids such as sulfuric acid or hydrochloric acid in water or a water/methanol mixture can enhance the extraction of PAs by converting them into their salt form, which is more soluble in aqueous media.[7][9][10] A solution of 0.05 M sulfuric acid in 50% methanol has been shown to be highly efficient.[9]

Nonpolar solvents like hexane are generally not effective for extracting PAs but can be used for an initial defatting step to remove lipids and other nonpolar compounds from the plant material.[7]

Q3: What are the common methods for extractions?

A3: Several extraction techniques can be employed, ranging from simple maceration to more advanced methods. The choice of method depends on the scale of extraction, available equipment, and the desired efficiency. Common methods include:

  • Maceration: Involves soaking the plant material in a solvent for an extended period with occasional agitation.[11][12]

  • Percolation: A process where the solvent is slowly passed through the plant material.[11][12]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with fresh, distilled solvent.[11][13]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.[7]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[14]

Q4: How can I quantify the amount of this compound in my extract?

A4: Quantitative analysis of this compound typically involves chromatographic techniques coupled with a detector. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. For accurate and sensitive quantification, these are often paired with Mass Spectrometry (MS).[8][15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of PAs.[8][9]

Q5: What are the stability concerns for this compound during extraction?

A5: Pyrrolizidine alkaloids can be susceptible to degradation under certain conditions. Factors that can affect the stability of this compound include:

  • Temperature: High temperatures can lead to the degradation of some PAs.[6][16] It is often recommended to perform extractions at room temperature or with moderate heating to avoid the loss of thermolabile compounds.[13][16]

  • Light: Prolonged exposure to light can also cause degradation of certain phytochemicals.[6][16]

  • pH: The pH of the extraction solvent can influence the stability and form of the alkaloid.

It is advisable to store extracts in a cool, dark place to minimize degradation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not be polar enough to efficiently extract the target alkaloid. 2. Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low. 3. Poor Plant Material Quality: The concentration of this compound in the plant material may be naturally low. 4. Degradation of this compound: High temperatures or prolonged exposure to light during extraction could be degrading the compound.1. Switch to a more polar solvent system, such as methanol or an acidified methanol/water mixture.[9] 2. Increase the extraction time, increase the solvent volume, or perform multiple extraction cycles.[14] Consider using a more exhaustive method like Soxhlet extraction. 3. Ensure the plant material was harvested at the optimal time and stored correctly. Analyze a sample of the raw material to determine the initial concentration of the alkaloid. 4. Reduce the extraction temperature and protect the extraction setup from light.[16]
Crude Extract is Highly Impure (contains fats, chlorophyll, etc.) 1. Co-extraction of Nonpolar Compounds: The extraction solvent may be partially dissolving nonpolar substances from the plant matrix. 2. Lack of a Defatting Step: Failure to remove lipids prior to the main extraction.1. Perform a preliminary extraction with a nonpolar solvent like hexane to remove fats and waxes before the main extraction with a polar solvent. 2. Incorporate a defatting step in your protocol. This involves washing the plant material with a nonpolar solvent before proceeding with the polar solvent extraction.
Difficulty in Isolating this compound from the Crude Extract 1. Complex Mixture of PAs: The crude extract may contain a mixture of several structurally similar pyrrolizidine alkaloids, making separation challenging.[8][15] 2. Presence of Interfering Compounds: Other plant metabolites may co-elute with this compound during chromatography.1. Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with a suitable stationary and mobile phase for better separation.[15] 2. Use a Solid Phase Extraction (SPE) clean-up step before chromatographic analysis to remove interfering compounds.
Inconsistent Extraction Results Between Batches 1. Variability in Plant Material: Different batches of plant material can have varying concentrations of the target compound.[6] 2. Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio between batches.1. Standardize the source and harvesting time of the plant material. If possible, analyze the raw material from each batch for its initial this compound content.[6] 2. Strictly control and document all extraction parameters for each batch to ensure reproducibility.[14]

Data Presentation

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids

Extraction Method Typical Solvent(s) Temperature Advantages Disadvantages
Maceration Methanol, Ethanol, Acidified WaterRoom TemperatureSimple, requires minimal equipment.[11]Time-consuming, may result in lower yields compared to other methods.
Soxhlet Extraction Methanol, EthanolBoiling point of the solventContinuous and efficient extraction, higher yields than maceration.[11][13]Can lead to thermal degradation of sensitive compounds.[13][16]
Ultrasonic-Assisted Extraction (UAE) Methanol, EthanolTypically Room Temperature to slightly elevatedFaster extraction times, improved yields.[7]Can generate heat, potentially affecting thermolabile compounds.[7]
Pressurized Liquid Extraction (PLE) Acidified Methanol/Water25-125 °CRapid, uses less solvent, and can be automated.Requires specialized equipment, high temperatures may cause degradation.[3]

Table 2: Influence of Solvent on Pyrrolizidine Alkaloid Extraction Yield

Solvent System Plant Material Extraction Method Key Findings Reference
0.05 M Sulfuric Acid in 50% MethanolTea SamplesShaking and SPEShowed significantly higher recovery rates for several PAs compared to other acidic solutions.[9]
1% Methanolic Solution of Tartaric AcidComfreyElectric BasketProvided the best extraction results with minimal co-extraction of interfering substances.[6][8][17]
Methanol, Ethanol, 2.5% HCl, 5% Acetic AcidComfreyVariousAcidified methanol and ethanol generally showed better extraction efficiency than neutral solvents.[6][8][17]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves and stems of Heliotropium indicum) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a coarse powder.

  • Defatting (Optional but Recommended): To a known quantity of the powdered plant material in a flask, add hexane at a 1:10 solid-to-solvent ratio (w/v). Agitate the mixture for 24 hours at room temperature. Filter the mixture and discard the hexane. Allow the plant material to air-dry completely.

  • Extraction: Place the defatted plant material in a large Erlenmeyer flask. Add the extraction solvent (e.g., methanol or 0.05 M sulfuric acid in 50% methanol) at a 1:10 solid-to-solvent ratio (w/v).

  • Maceration: Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper. Collect the filtrate.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, airtight container in a cool, dark place.

Protocol 2: Soxhlet Extraction for this compound

  • Preparation of Plant Material: Prepare and defat the plant material as described in Protocol 1.

  • Soxhlet Setup: Place a known amount of the dried, powdered plant material into a thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with the extraction solvent (e.g., methanol) to about two-thirds of its volume.

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the extractor arm runs clear.

  • Solvent Evaporation: After the extraction is complete, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask. Evaporate the solvent using a rotary evaporator as described in Protocol 1.

  • Storage: Store the crude extract as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Collection Plant Collection (Heliotropium sp.) Drying Drying Plant_Collection->Drying Grinding Grinding Drying->Grinding Defatting Defatting (with Hexane) Grinding->Defatting Extraction Extraction (e.g., Maceration/Soxhlet with Methanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Analysis (HPLC, LC-MS) Isolated_Compound->Analysis Troubleshooting_Guide Start Low Yield of This compound Check_Solvent Is the solvent polar enough? (e.g., Methanol, Acidified Methanol) Start->Check_Solvent Check_Time_Ratio Is the extraction time and solvent-to-solid ratio sufficient? Check_Solvent->Check_Time_Ratio Yes Solution_Solvent Use a more polar solvent system. Check_Solvent->Solution_Solvent No Check_Degradation Could degradation be an issue? (High temp, light exposure) Check_Time_Ratio->Check_Degradation Yes Solution_Time_Ratio Increase extraction time or solvent-to-solid ratio. Check_Time_Ratio->Solution_Time_Ratio No Check_Plant_Material Is the plant material of good quality? Check_Degradation->Check_Plant_Material No Solution_Degradation Lower temperature and protect from light. Check_Degradation->Solution_Degradation Yes Solution_Plant_Material Source high-quality, standardized plant material. Check_Plant_Material->Solution_Plant_Material No End Yield Optimized Check_Plant_Material->End Yes Solution_Solvent->Check_Time_Ratio Solution_Time_Ratio->Check_Degradation Solution_Degradation->Check_Plant_Material Solution_Plant_Material->End

References

Preventing degradation of Dehydroheliotridine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dehydroheliotridine (DHH) during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues leading to DHH degradation in your samples.

Issue IDQuestionPossible CausesSuggested Solutions
DHH-T01Low or no recovery of DHH in my final extract. Degradation due to pH: DHH is susceptible to degradation in alkaline conditions.[1] Thermal Degradation: High temperatures during sample processing can lead to the breakdown of DHH. Oxidative Degradation: Exposure to oxidative conditions may degrade DHH. Improper Solid-Phase Extraction (SPE) Protocol: Incorrect choice of sorbent, conditioning, or elution solvents can result in poor recovery.- Maintain a neutral or slightly acidic pH (around 6.0-7.0) throughout the extraction and cleanup process. - Avoid using strong bases. If a basic pH is necessary, minimize the exposure time and use the mildest base possible. - Perform all evaporation steps at low temperatures (e.g., < 40°C) under a gentle stream of nitrogen. - Avoid prolonged exposure to air. Consider using degassed solvents and performing extractions under an inert atmosphere (e.g., nitrogen or argon). - For SPE, use a strong cation exchange (SCX) sorbent. Ensure proper conditioning of the sorbent and use an appropriate elution solvent, such as methanol with a small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol).
DHH-T02I am observing unexpected peaks in my chromatogram. Formation of Degradation Products: The presence of new peaks could indicate the formation of DHH degradation products due to hydrolysis, oxidation, or photodegradation.[1][2]- Review your sample preparation workflow for potential causes of degradation as outlined in DHH-T01. - To identify the source of degradation, conduct a systematic evaluation of each step. For example, analyze a DHH standard that has been subjected to only one of the processing steps (e.g., solvent evaporation) to see if the artifact appears. - If photodegradation is suspected, protect your samples from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.
DHH-T03My results are inconsistent between sample batches. Variability in Sample Matrix: Different sample matrices can affect the stability and extraction efficiency of DHH. Inconsistent Sample Handling: Minor variations in sample preparation timing, temperature, or pH can lead to inconsistent results.- Develop a standardized and robust sample preparation protocol and adhere to it strictly for all samples. - For complex matrices, consider performing a matrix effect study to determine if components of the matrix are interfering with DHH stability or analysis. - Use an internal standard to correct for variations in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for DHH standards and samples?

DHH standards and prepared samples should be stored at low temperatures, ideally at -20°C or below, to minimize degradation. They should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended to prevent oxidation.

2. Which solvents are most suitable for extracting DHH?

Polar organic solvents are generally recommended for the extraction of pyrrolizidine alkaloids like DHH. Methanol or a mixture of methanol and water is often a good starting point. The addition of a small amount of a weak acid, such as 0.1% formic acid, can improve the extraction efficiency by ensuring that DHH, which is a tertiary amine, is in its protonated, more soluble form.

3. How can I effectively clean up my sample extract to remove interferences?

Solid-Phase Extraction (SPE) is a highly effective method for cleaning up DHH extracts. A strong cation exchange (SCX) SPE cartridge is recommended. The basic principle involves loading the sample in an acidic solution, where DHH will be protonated and retained on the sorbent. The cartridge is then washed with a non-polar solvent to remove lipophilic interferences, followed by a more polar solvent to remove other polar impurities. Finally, DHH is eluted with a solvent containing a weak base (e.g., 2% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

4. Is DHH sensitive to light?

Yes, like many pyrrolizidine alkaloids, DHH can be susceptible to photodegradation, especially under UV light.[1][2] It is crucial to protect samples and standards from light throughout the entire analytical process. Use amber vials or wrap containers in aluminum foil, and work in a dimly lit environment when possible.

5. Can I use elevated temperatures to evaporate the solvent from my DHH extract?

It is strongly advised to avoid high temperatures. Thermal degradation of DHH can occur. Evaporation should be performed at or below 40°C, preferably under a gentle stream of nitrogen to speed up the process without excessive heat.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DHH Cleanup
  • Sorbent: Strong Cation Exchange (SCX) SPE Cartridge (e.g., 500 mg, 6 mL).

  • Conditioning:

    • Wash the cartridge with 1 column volume of methanol.

    • Equilibrate the cartridge with 1 column volume of 0.1 M acetic acid.

  • Sample Loading:

    • Acidify the sample extract with acetic acid to a pH of approximately 4-5.

    • Load the acidified extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 column volume of deionized water to remove polar, non-retained impurities.

    • Wash the cartridge with 1 column volume of methanol to remove moderately polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the DHH from the cartridge with 2 x 2 mL of 2% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis start Sample Homogenization (e.g., tissue, plant material) extraction Extraction with acidified methanol (e.g., 0.1% Formic Acid) start->extraction centrifugation Centrifugation/Filtration extraction->centrifugation extract Crude Extract centrifugation->extract spe_conditioning SCX SPE Cartridge Conditioning extract->spe_conditioning Proceed to Cleanup sample_loading Sample Loading (acidified) spe_conditioning->sample_loading washing Washing Steps (Water & Methanol) sample_loading->washing elution Elution with basic methanol (2% NH4OH in MeOH) washing->elution evaporation Solvent Evaporation (< 40°C, N2 stream) elution->evaporation Proceed to Analysis reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for DHH extraction and analysis.

troubleshooting_degradation cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low DHH Recovery or Unexpected Peaks Observed check_ph Check pH of all solutions. Is it neutral or slightly acidic? start->check_ph check_temp Review evaporation temperature. Is it < 40°C? check_ph->check_temp pH OK adjust_ph Adjust pH to 6.0-7.0 check_ph->adjust_ph pH is alkaline check_light Assess light exposure. Are samples protected from light? check_temp->check_light Temp OK lower_temp Lower evaporation temperature check_temp->lower_temp Temp > 40°C check_spe Evaluate SPE protocol. Using SCX? Correct solvents? check_light->check_spe Light OK protect_light Use amber vials, minimize light check_light->protect_light Samples exposed to light optimize_spe Optimize SPE method check_spe->optimize_spe SPE protocol issue

References

Technical Support Center: NMR Analysis of Dehydroheliotridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroheliotridine. The information provided is designed to address common issues and artifacts encountered during Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum of this compound shows broad or distorted peaks. What are the common causes and solutions?

A1: Broad or distorted peaks in the NMR spectrum of this compound can arise from several factors. Below is a summary of potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Shimming Re-shim the magnet. If the problem persists, the sample itself may be inhomogeneous.
Sample Concentration High sample concentrations can lead to viscosity-related peak broadening. Try diluting the sample.
Presence of Paramagnetic Impurities Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening. Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or use the freeze-pump-thaw method. The use of a chelating agent like EDTA can help remove trace metal ions.
Compound Aggregation This compound may aggregate at higher concentrations. Acquiring the spectrum at a higher temperature might disrupt aggregation.
Chemical Exchange Protons involved in chemical exchange, such as hydroxyl (-OH) protons, can appear as broad signals. This is particularly true in the presence of water. Ensure the use of dry NMR solvents.

Q2: I am observing unexpected signals in the 1H NMR spectrum of my this compound sample. How can I identify the source of these artifacts?

A2: Unexpected signals, or artifacts, are a common challenge in NMR spectroscopy. The source of these signals can often be identified through systematic analysis.

Potential Source of Artifacts Identification and Resolution
Residual Solvent Peaks Compare the chemical shifts of the unknown peaks with a standard table of residual solvent signals in deuterated solvents. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and H₂O can appear at various chemical shifts depending on the solvent and temperature.
Solvent Impurities Commercial deuterated solvents can contain impurities. For instance, acetone is a common impurity in DMSO-d₆. Run a blank spectrum of the solvent to identify any inherent impurity signals.
Sample Decomposition This compound, being an unsaturated pyrrolizidine alkaloid, may be unstable in certain solvents or over time, leading to the appearance of signals from degradation products. Re-run the spectrum after a period to check for changes. If new peaks appear or grow in intensity, sample degradation is likely.
Spinning Sidebands These are artifacts that appear symmetrically on either side of a large signal. They can be identified by changing the spinning rate, which will shift their position. Reducing the spinning rate or improving shimming can minimize them.
Phthlates and Grease Contamination from laboratory glassware or equipment can introduce signals from plasticizers (phthalates) or grease. These typically appear in the aromatic and aliphatic regions of the spectrum. Ensure clean glassware and avoid the use of grease on joints.

Q3: My this compound sample appears to be degrading in the NMR tube. Which solvents are recommended and what are the potential degradation pathways?

A3: The stability of this compound can be solvent-dependent. While specific stability data for this compound in all common NMR solvents is not extensively documented in publicly available literature, general knowledge of pyrrolizidine alkaloid chemistry suggests potential degradation pathways.

  • Recommended Solvents: For initial analysis, less reactive and aprotic solvents like CDCl₃ or Acetone-d₆ are often preferred. Protic solvents like Methanol-d₄ or the presence of water can potentially react with the analyte. DMSO-d₆ is a good solvent for many alkaloids but can be hygroscopic, so using a freshly opened ampule is recommended.

Experimental Protocols

Standard Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 1-5 mg of the purified this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with tuning, locking, and shimming before acquiring the spectrum.

Visualizations

Below are diagrams illustrating key workflows and concepts in NMR analysis.

experimental_workflow Experimental Workflow for NMR Analysis start Start: Purified this compound prep Sample Preparation (Weighing, Dissolution, Filtration) start->prep nmr NMR Spectrometer (Tuning, Locking, Shimming) prep->nmr acq Data Acquisition (1H, 13C, 2D NMR) nmr->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis end End: Structural Information analysis->end

NMR Experimental Workflow

troubleshooting_logic Troubleshooting Logic for NMR Artifacts start Problem: Artifacts in Spectrum check_solvent Check Residual Solvent Peaks start->check_solvent check_impurities Run Blank Solvent Spectrum start->check_impurities check_degradation Re-acquire Spectrum After Time start->check_degradation check_spinning Vary Spin Rate start->check_spinning check_grease Inspect Glassware/Preparation start->check_grease res1 Identify and Ignore Solvent Signals check_solvent->res1 res2 Identify Solvent Impurities check_impurities->res2 res3 Confirm Sample Instability check_degradation->res3 res4 Identify Spinning Sidebands check_spinning->res4 res5 Identify Contaminants check_grease->res5

Artifact Troubleshooting Flowchart

Technical Support Center: Dehydroheliotridine Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroheliotridine reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a reference standard?

This compound is a pyrrolizidine alkaloid (PA) metabolite. It is the major unbound, relatively stable metabolite of lasiocarpine and heliotrine.[1] As a reference standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including toxicological studies, food safety analysis, and pharmaceutical development.

Q2: What are the common sources of contamination in this compound reference standards?

Contamination in this compound reference standards can arise from several sources:

  • Synthesis-Related Impurities: Impurities can be introduced during the chemical synthesis of the reference standard. These may include starting materials, by-products, and intermediates. Given that this compound is a pyrrole derivative, impurities from incomplete reactions or side reactions common to pyrrole chemistry may be present.

  • Degradation Products: this compound, like other pyrrolizidine alkaloids, can degrade over time due to factors such as temperature, light, and exposure to air (oxidation). Pyrrole rings are known to be susceptible to oxidation and polymerization under acidic conditions.[2][3]

  • Residual Solvents: Solvents used in the purification process may not be completely removed, leading to their presence in the final reference standard.

  • Cross-Contamination: Contamination can occur if the reference standard is handled or stored in proximity to other chemicals.

Q3: I am observing unexpected peaks in my chromatogram when using the this compound reference standard. What could be the cause?

Unexpected peaks can be attributed to several factors:

  • Contaminants in the Reference Standard: The additional peaks could be impurities or degradation products present in the reference standard.

  • Sample Degradation: this compound in your prepared solution may have degraded. Pyrrolizidine alkaloids can be unstable in certain solvents or at inappropriate pH levels.[4]

  • Contaminated Solvent or System: The issue might stem from the solvent used to dissolve the standard or from a contaminated HPLC/GC system.

  • Interaction with Sample Matrix: If you are analyzing a complex sample, components of the matrix may be co-eluting with your analyte.

Q4: How should I properly store my this compound reference standard?

To ensure the stability of your this compound reference standard, it is recommended to:

  • Store it in a tightly sealed container, protected from light and moisture.

  • Keep it at the recommended storage temperature, typically in a freezer or refrigerator.

  • Avoid repeated freeze-thaw cycles. Aliquoting the standard into smaller, single-use vials can help prevent degradation.

Q5: My quantitative results for this compound are inconsistent. What are the potential reasons?

Inconsistent quantitative results can be due to:

  • Degradation of the Reference Standard: If the standard has degraded, its concentration will be lower than stated, leading to inaccurate quantification.

  • Improper Handling of the Standard: Inaccurate weighing or dilution of the reference standard can lead to errors.

  • Instrumental Issues: Problems with the analytical instrument, such as injector variability or detector non-linearity, can cause inconsistent results.

  • Method Variability: Lack of robustness in the analytical method can lead to variations in results.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

G start Unexpected Peaks Observed check_blank check_blank start->check_blank blank_peaks blank_peaks check_blank->blank_peaks system_contamination system_contamination blank_peaks->system_contamination Yes check_standard check_standard blank_peaks->check_standard No standard_peaks standard_peaks check_standard->standard_peaks standard_impurity standard_impurity standard_peaks->standard_impurity Yes check_literature check_literature standard_peaks->check_literature No literature_match literature_match check_literature->literature_match literature_match->standard_impurity Yes perform_stress perform_stress literature_match->perform_stress No stress_match stress_match perform_stress->stress_match standard_degradation standard_degradation stress_match->standard_degradation Yes new_degradant new_degradant stress_match->new_degradant No

Troubleshooting Steps:

  • Analyze a solvent blank: Inject the solvent used to dissolve the standard to check for contamination. If peaks are present, the solvent is contaminated.

  • Prepare a fresh solution of the reference standard: If the blank is clean, prepare a new solution from the stock standard and analyze it immediately. If the unexpected peaks are still present, they are likely inherent to the standard. If they are absent or reduced, the original solution may have degraded.

  • Consult the Certificate of Analysis (CoA): Review the CoA for information on known impurities and their expected retention times.

  • Perform forced degradation studies: Subjecting the standard to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.

Issue 2: Inconsistent Quantitative Results

G start Inconsistent Quantitative Results check_prep check_prep start->check_prep prep_error prep_error check_prep->prep_error weighing_dilution_error weighing_dilution_error prep_error->weighing_dilution_error Yes check_system check_system prep_error->check_system No system_issue system_issue check_system->system_issue injector_detector_issue injector_detector_issue system_issue->injector_detector_issue Yes check_method check_method system_issue->check_method No method_robust method_robust check_method->method_robust non_robust_method non_robust_method method_robust->non_robust_method No check_stability check_stability method_robust->check_stability Yes standard_stable standard_stable check_stability->standard_stable standard_degradation_issue standard_degradation_issue standard_stable->standard_degradation_issue No

Troubleshooting Steps:

  • Verify standard preparation procedures: Double-check all calculations, weighing, and dilution steps. Use calibrated balances and volumetric flasks.

  • Check instrument performance: Run system suitability tests to ensure the analytical instrument is performing correctly. Check for leaks, injector precision, and detector stability.

  • Evaluate method robustness: Assess how small variations in method parameters (e.g., mobile phase composition, pH, temperature) affect the results.

  • Assess the stability of the reference standard: Analyze an aged solution of the standard and compare it to a freshly prepared one. A significant decrease in the peak area of the aged solution indicates degradation.

Data on Potential Contaminants

The following table summarizes potential impurities and degradation products that may be found in this compound reference standards. The acceptable limits are illustrative and should be confirmed based on the specific application and regulatory requirements.

Type of Impurity Potential Compound Source Typical Analytical Method Illustrative Acceptable Limit (%)
Synthesis-RelatedHeliotrine (precursor)Incomplete synthesisHPLC-UV, LC-MS≤ 0.15
Synthesis-RelatedOther Pyrrolizidine AlkaloidsSide reactionsHPLC-UV, LC-MS≤ 0.10
DegradationOxidized this compoundOxidationLC-MS≤ 0.20
DegradationThis compound Dimer/PolymerPolymerizationSize Exclusion Chromatography (SEC), LC-MS≤ 0.50
Residual SolventAcetonitrile, MethanolPurification processGC-FID, Headspace GC≤ 0.05

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of a this compound reference standard.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to a final concentration of 1 mg/mL. Further dilute as necessary.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the this compound standard to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the standard in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the standard in 0.1 M NaOH and keep at room temperature for 24 hours. Pyrrolizidine alkaloids are known to be unstable in alkaline conditions.[4]

  • Oxidative Degradation: Dissolve the standard in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the standard to UV light (e.g., 254 nm) for 24 hours.

After exposure to the stress conditions, the samples should be analyzed by a suitable stability-indicating method, such as the HPLC-UV method described above, and by LC-MS to identify the degradation products.

References

Technical Support Center: Enhancing Dehydroheliotridine (DHH) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Dehydroheliotridine (DHH) detection methods.

Troubleshooting Guide

This guide addresses common issues encountered during DHH analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the most common high-sensitivity method.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question: My DHH signal is very low, or I am unable to detect it at the expected concentrations. What are the potential causes and solutions?

Answer: Low signal intensity is a frequent challenge in trace analysis. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Sample Preparation Review your extraction and clean-up procedure. Inefficient extraction can lead to low recovery of DHH. Ensure the chosen solvent is appropriate for extracting pyrrolizidine alkaloids (PAs) and their N-oxides. A common extraction solvent is a slightly acidic aqueous solution or a polar organic solvent.[1] Solid-phase extraction (SPE) with a strong cation exchanger is often used for clean-up.[2]
Matrix Effects Co-eluting matrix components can suppress the ionization of DHH in the mass spectrometer.[3][4] To mitigate this, improve sample clean-up, optimize chromatographic separation to separate DHH from interfering compounds, or use matrix-matched calibration standards.[5]
Inefficient Ionization Ensure the mobile phase composition and pH are optimal for DHH ionization in the electrospray ionization (ESI) source. The addition of a small amount of formic acid or ammonium formate to the mobile phase can enhance protonation and improve signal in positive ion mode.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is properly calibrated and that the multiple reaction monitoring (MRM) transitions and collision energies for DHH are optimized for your instrument.
Column Degradation Poor peak shape and reduced signal can result from a contaminated or old column.[3] Flush the column according to the manufacturer's instructions or replace it if necessary.

Issue 2: High Background Noise

Question: I am observing a high baseline or significant background noise in my chromatogram, which is affecting my limit of detection (LOD). How can I reduce it?

Answer: High background noise can mask the signal of your analyte. Here are common sources and solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background ions.[4][6] Contamination can be introduced from water purification systems, glassware, or storage containers.[7]
Dirty Ion Source The ion source can become contaminated with non-volatile components from samples and mobile phases over time.[6] Regularly clean the ion source components, such as the capillary and lenses, according to the manufacturer's protocol.
Leaks in the LC System Air leaks in the pump, injector, or fittings can introduce noise. Check for any loose connections and ensure a stable baseline with no sample injection.
Mobile Phase Incompatibility Ensure that the mobile phase components are miscible and do not precipitate in the system. Salt precipitation can cause pressure fluctuations and increase noise.[6]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My DHH peak is not symmetrical. What could be the cause and how do I fix it?

Answer: Asymmetrical peaks can compromise accurate integration and quantification. The table below outlines potential reasons and corrective actions.

Potential Cause Troubleshooting Steps
Column Overload Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.
Secondary Interactions DHH, being a basic compound, can interact with residual silanol groups on the silica-based column, causing peak tailing. Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
Column Void or Contamination A void at the head of the column or particulate contamination can cause peak splitting.[4] Reverse-flush the column (if permissible by the manufacturer) or replace it.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for this compound (DHH) detection?

A1: Currently, methods based on mass spectrometry, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are considered the most sensitive and selective for the quantitative analysis of PAs like DHH at trace levels in complex matrices.[5][8] These methods offer the necessary selectivity to distinguish DHH from other structurally similar PAs.

Q2: Can you provide a detailed protocol for a sensitive LC-MS/MS method for DHH analysis in a biological matrix (e.g., plasma)?

A2: Yes, below is a generalized but detailed protocol. Note that optimization will be required for your specific instrumentation and matrix.

Experimental Protocol: DHH Analysis in Plasma by LC-MS/MS

  • 1. Sample Preparation (Solid-Phase Extraction - SPE)

    • a. Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analogue of DHH) and 600 µL of 0.1 M HCl. Vortex for 30 seconds.

    • b. SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M HCl.

    • c. Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • d. Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interferences.

    • e. Elution: Elute the DHH and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • f. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • 2. LC-MS/MS Analysis

    • a. Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • b. Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These will be specific to DHH and the internal standard and need to be optimized. For DHH (precursor ion m/z 150.1), characteristic product ions would be monitored.

      • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Q3: Are there alternative sensitive detection methods for DHH?

A3: While LC-MS/MS is the gold standard, other methods have been explored:

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be developed for PAs.[8] These can be highly sensitive and suitable for high-throughput screening, but may have cross-reactivity with other PAs.[9] The development of specific antibodies against DHH is a critical step.[10][11]

  • Electrochemical Sensors: These sensors offer a promising approach for rapid and sensitive detection.[12] They are often based on the modification of an electrode surface to facilitate the electrochemical oxidation or reduction of the target analyte.[13][14]

Visualizations

Below are diagrams illustrating key workflows and concepts in DHH detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) pretreatment Pre-treatment (Acidification & IS Spike) sample->pretreatment spe Solid-Phase Extraction (MCX Cartridge) pretreatment->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data result Quantification data->result

Caption: General workflow for DHH analysis using LC-MS/MS.

troubleshooting_logic start Low Signal Intensity? check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Yes solution Signal Improved start->solution No check_ms_settings Verify MS Settings & Calibration check_sample_prep->check_ms_settings check_matrix_effects Investigate Matrix Effects check_ms_settings->check_matrix_effects check_column Inspect LC Column Condition check_matrix_effects->check_column check_column->solution

Caption: A logical approach to troubleshooting low signal intensity.

signaling_pathway_placeholder DHH_neutral DHH (Neutral) ESI_source Electrospray Ionization (ESI) DHH_neutral->ESI_source DHH_protonated [DHH+H]+ (Protonated) ESI_source->DHH_protonated MS_inlet Mass Spectrometer Inlet DHH_protonated->MS_inlet

Caption: Simplified representation of DHH ionization in ESI-MS.

References

Technical Support Center: Method Validation for Dehydroheliotridine Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dehydroheliotridine (DHH) in complex matrices such as herbal products, dietary supplements, and food items. The information is intended for researchers, scientists, and drug development professionals to assist with method validation and routine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

Encountering issues during method validation is common, especially with trace-level analysis in complex matrices. The following table outlines potential problems, their likely causes, and recommended solutions for DHH analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: DHH not fully extracted from the sample matrix.- Optimize extraction solvent composition and volume. - Increase extraction time and/or use techniques like ultrasonication or pressurized liquid extraction.
Poor Solid-Phase Extraction (SPE) Performance: Analyte breakthrough during loading or irreversible adsorption.[1][2]- Ensure the SPE sorbent is appropriate for the analyte's chemistry (e.g., cation exchange for basic compounds). - Optimize loading, washing, and elution solvent compositions and volumes. - Check for column overloading by reducing the sample amount.[2]
Analyte Instability: Degradation of DHH during sample preparation.- Perform stability studies at each step of the sample preparation process. - Minimize sample exposure to high temperatures and light.[3][4][5] - Use fresh solvents and reagents.
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting Matrix Components: Other compounds from the matrix interfering with the ionization of DHH.[6]- Use an Isotopically Labeled Internal Standard (IS): This is the most effective way to compensate for matrix effects.[6][7] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the sample's composition. - Improve Sample Cleanup: Employ more rigorous SPE or other cleanup techniques to remove interfering compounds.[8] - Optimize Chromatographic Separation: Adjust the gradient, column chemistry, or flow rate to separate DHH from interfering peaks.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much analyte or matrix components.- Dilute the sample extract before injection.
Incompatible Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Column Contamination or Degradation: Buildup of matrix components on the column.- Implement a column wash step after each run or batch. - Use a guard column to protect the analytical column. - Replace the column if performance does not improve.
Inconsistent Results (Poor Precision) Variable Sample Preparation: Inconsistent execution of the extraction and cleanup steps.- Ensure precise and consistent execution of all sample preparation steps. - Use automated liquid handlers for improved precision.
Instrument Instability: Fluctuations in the LC-MS/MS system.- Perform regular system suitability tests to monitor instrument performance. - Check for leaks, and ensure stable spray in the mass spectrometer source.
No Analyte Peak Detected LOD/LOQ Too High: The concentration of DHH in the sample is below the method's detection limit.- Concentrate the sample extract to a smaller final volume. - Optimize MS parameters for maximum sensitivity.
Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal for DHH.- Verify the MS/MS transitions using a pure standard of DHH. - Optimize collision energy for each transition.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound (DHH) analysis?

A1: The most common and recommended technique for the analysis of DHH and other pyrrolizidine alkaloids (PAs) at trace levels in complex matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][9] This method offers high selectivity and sensitivity, which are crucial for detecting low concentrations of these toxic compounds in challenging samples like herbal supplements and food products.[10]

Q2: How can I minimize matrix effects in my DHH analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[6] The most effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to DHH.[6][7] If a SIL-IS is not available, other approaches include:

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is free of DHH.

  • Standard Addition: Spiking known amounts of DHH standard into the sample to create a calibration curve within the sample itself.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Enhanced Sample Cleanup: Employing more effective sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix interferences before analysis.[8]

Q3: What type of solid-phase extraction (SPE) is suitable for DHH?

A3: this compound and other pyrrolizidine alkaloids are basic compounds. Therefore, a strong cation exchange (SCX) SPE is a highly effective method for their selective extraction and cleanup from complex matrices.[11] The general principle involves loading the sample in an acidic solution to ensure DHH is protonated and binds to the sorbent. After washing away neutral and acidic interferences, the analyte is eluted with a basic solution.

Q4: What are the typical validation parameters I need to assess for my DHH analytical method?

A4: A full method validation for DHH should include the assessment of the following parameters:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify DHH in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of DHH.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of DHH that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of DHH that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of DHH in the sample matrix and in prepared extracts under various storage and handling conditions.[3][4]

Q5: What should I do if I don't have access to a stable isotope-labeled internal standard for DHH?

A5: While a stable isotope-labeled internal standard is ideal, if one is not available, you can use a structurally similar compound as an internal standard. This compound should have similar chemical properties and chromatographic behavior to DHH but should not be present in the samples you are analyzing. It is crucial to validate the chosen internal standard to ensure it effectively compensates for variations in sample preparation and instrument response. Alternatively, the method of standard additions can be employed to account for matrix effects, although it is more labor-intensive.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of DHH from a solid herbal matrix. Optimization will be required for different sample types.

  • Sample Homogenization: Grind the solid sample to a fine, homogeneous powder.

  • Extraction:

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).

    • Vortex for 1 minute and then shake for 1-2 hours at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a Strong Cation Exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of the extraction solvent followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the DHH from the cartridge with 5 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of DHH. These will need to be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a pure standard of DHH into the mass spectrometer. For DHH (C8H9NO2, MW: 151.16), you would monitor the transition from the precursor ion [M+H]+ (m/z 152.1) to one or two product ions.

Quantitative Data Summary

The following tables provide example acceptance criteria for method validation based on common regulatory guidelines. Actual values should be established during method development.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 70 - 120%
Precision (RSD) ≤ 15% (for concentrations > 100 µg/kg) ≤ 20% (for concentrations ≤ 100 µg/kg)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Table 2: Example Linearity Data for DHH in a Botanical Matrix

Concentration (µg/kg)Peak Area Response (Arbitrary Units)
15,230
526,100
1051,980
25130,500
50259,800
100521,300

Table 3: Example Accuracy and Precision Data for DHH (n=6)

Spiked Concentration (µg/kg)Mean Measured Concentration (µg/kg)Accuracy (Recovery %)Precision (RSD %)
54.896%8.5%
2526.2104.8%6.2%
7572.997.2%4.1%

Visualizations

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Sample Preparation Optimization (Extraction & SPE) B LC Method Development (Column & Mobile Phase) A->B C MS/MS Parameter Optimization (MRM Transitions) B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy & Precision G LOD & LOQ Determination H Stability Assessment I Sample Analysis with QC H->I J Data Review & Reporting I->J

Caption: Workflow for the development and validation of an analytical method for this compound.

TroubleshootingLogic Start Problem Encountered (e.g., Low Recovery) CheckSPE Review SPE Protocol Start->CheckSPE SPE_OK SPE Protocol Correct? CheckSPE->SPE_OK CheckExtraction Review Extraction Protocol Extraction_OK Extraction Efficient? CheckExtraction->Extraction_OK CheckStability Assess Analyte Stability Stability_OK Analyte Stable? CheckStability->Stability_OK SPE_OK->CheckExtraction Yes OptimizeSPE Optimize SPE Conditions (Solvents, Sorbent) SPE_OK->OptimizeSPE No Extraction_OK->CheckStability Yes OptimizeExtraction Optimize Extraction (Solvent, Time) Extraction_OK->OptimizeExtraction No ModifyHandling Modify Sample Handling (Temperature, Light) Stability_OK->ModifyHandling No Resolved Problem Resolved Stability_OK->Resolved Yes OptimizeSPE->CheckSPE OptimizeExtraction->CheckExtraction ModifyHandling->CheckStability

Caption: A logical troubleshooting workflow for addressing low analyte recovery in DHH analysis.

References

Addressing solubility issues of Dehydroheliotridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Dehydroheliotridine (DHH) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (DHH) in aqueous solutions?

This compound, a pyrrolizidine alkaloid, is generally considered to be sparingly soluble in neutral aqueous buffers. Its solubility is influenced by factors such as pH, temperature, and the presence of co-solvents. While precise quantitative data in various buffers is limited in publicly available literature, pyrrolizidine alkaloids as a class tend to be more soluble in polar solvents and acidified aqueous solutions.[1][2]

Q2: How does pH affect the solubility of DHH?

The solubility of DHH, as a basic compound, is expected to increase in acidic conditions.[3][4] Protonation of the nitrogen atom in the pyrrolizidine ring structure increases its polarity, thereby enhancing its solubility in aqueous solutions. Conversely, in neutral or alkaline buffers, DHH is likely to be less soluble.

Q3: Can I use organic co-solvents to improve DHH solubility?

Yes, using organic co-solvents is a common strategy to enhance the solubility of poorly water-soluble compounds like DHH.[5][6] Common co-solvents used in a laboratory setting include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2][7] It is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final desired concentration in the aqueous buffer. This approach helps to avoid precipitation of the compound in the final experimental medium.

Q4: What is the recommended method for preparing a DHH stock solution?

For in vitro studies, it is recommended to first prepare a high-concentration stock solution of DHH in an appropriate organic solvent like DMSO.[7][8] This stock solution can then be serially diluted in the desired aqueous buffer or cell culture medium to achieve the final working concentration. This method ensures that the final concentration of the organic solvent is minimal, typically below 0.1% to 0.5%, to avoid any potential solvent-induced artifacts in the experiment.[7]

Q5: How stable is DHH in aqueous buffer solutions?

The stability of DHH in aqueous solutions can be influenced by pH and temperature.[9][10] As with many organic compounds, prolonged storage in aqueous solutions, especially at non-optimal pH or elevated temperatures, may lead to degradation. It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment. If storage of the aqueous solution is necessary, it should be kept at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage, after sterile filtration. Stability studies for your specific buffer system are recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed upon dilution of DHH stock solution into aqueous buffer. The final concentration of DHH exceeds its solubility limit in the aqueous buffer.- Increase the percentage of co-solvent in the final solution (ensure it is compatible with your experimental system).- Decrease the final concentration of DHH.- Adjust the pH of the aqueous buffer to a more acidic range, if experimentally permissible.
The organic solvent stock solution was not properly mixed with the aqueous buffer.- Add the DHH stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.
Inconsistent experimental results with different batches of DHH solutions. Degradation of DHH in the aqueous working solution.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a stability study of DHH in your specific buffer by analyzing the concentration over time using a suitable analytical method (e.g., HPLC).
Incomplete dissolution of the DHH powder when preparing the stock solution.- Ensure the DHH powder is completely dissolved in the organic solvent before making further dilutions. Sonication may aid in dissolution.
Cell toxicity or other artifacts observed in cell-based assays. The concentration of the organic co-solvent (e.g., DMSO) is too high in the final working solution.- Ensure the final concentration of the organic solvent is at a non-toxic level for your specific cell line (typically ≤0.5%).- Run a vehicle control (buffer with the same concentration of the organic solvent) to assess the effect of the solvent on your experimental system.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of DHH powder (e.g., 1.53 mg) into the tared tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of DHH is 153.18 g/mol . Volume (µL) = (Mass (mg) / 153.18 g/mol ) * 100,000

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the DHH powder.

    • Vortex the tube thoroughly until the DHH is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a DHH Working Solution in Aqueous Buffer
  • Objective: To prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4.

  • Materials:

    • 10 mM DHH stock solution in DMSO (from Protocol 1)

    • Phosphate-buffered saline (PBS), pH 7.4, sterile

    • Sterile conical tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM DHH stock solution at room temperature.

    • In a sterile conical tube, add the appropriate volume of sterile PBS. For a final volume of 10 mL, use 9.9 mL of PBS.

    • Calculate the volume of the 10 mM DHH stock solution needed for a final concentration of 100 µM. V1 = (C2 * V2) / C1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL or 100 µL

    • While gently vortexing the PBS, add the 100 µL of the 10 mM DHH stock solution dropwise to the center of the vortex. This ensures rapid and even dispersion and minimizes the risk of precipitation.

    • Continue to vortex for another 10-15 seconds to ensure the solution is homogenous.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DHH Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Buffer thaw->dilute buffer Prepare Aqueous Buffer buffer->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitate Observed? solubility_limit Exceeds Solubility Limit start->solubility_limit Yes improper_mixing Improper Mixing start->improper_mixing Yes no_precipitate no_precipitate start->no_precipitate No Proceed with Experiment increase_cosolvent Increase Co-solvent % solubility_limit->increase_cosolvent decrease_conc Decrease [DHH] solubility_limit->decrease_conc adjust_ph Adjust Buffer pH (Acidic) solubility_limit->adjust_ph vortex_dilution Add Stock to Vortexing Buffer improper_mixing->vortex_dilution

Caption: Troubleshooting logic for DHH precipitation issues.

References

Technical Support Center: Optimization of Dosing Regimens for Dehydroheliotridine Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroheliotridine (DHH) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHH) and why is it studied?

A1: this compound is a pyrrolizidine alkaloid (PA) metabolite. PAs are found in many plant species and are known for their toxicity, particularly to the liver (hepatotoxicity). DHH is often studied to understand the mechanisms of PA-induced toxicity, including its potential to cause cancer (carcinogenicity) and birth defects (teratogenicity).[1][2]

Q2: What is a typical starting dose for DHH in rat studies?

A2: A documented dosage range for intraperitoneal (IP) injection in pregnant hooded rats is 30-90 mg/kg.[1] For 14-day-old rats, a single IP injection of 0.6 mmol/kg (approximately 90.7 mg/kg) in an aqueous solution has been shown to be lethal.[2] It is crucial to start with a low dose in a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Q3: What are the primary toxic effects of DHH in animals?

A3: DHH is known to be a potent toxin with several target organs. Key toxic effects observed in rats include:

  • Hepatotoxicity: Causes liver damage.

  • Teratogenicity: Induces birth defects, such as skeletal abnormalities, cleft palate, and distorted ribs and long bones.[1]

  • Carcinogenicity: Has been shown to increase tumor incidence in rats.

  • General Toxicity: Can cause growth retardation, and at higher doses, it can be lethal.[1][2]

Q4: How does DHH exert its toxic effects?

A4: DHH is a reactive metabolite that can bind to cellular macromolecules, including DNA. This interaction leads to the formation of DNA adducts, which can disrupt normal cellular processes, leading to mutations, cell death, and the initiation of cancer.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Toxicity

Symptoms:

  • Rapid weight loss.

  • Lethargy and hunched posture.

  • Ruffled fur.

  • Labored breathing.

  • Death of animals at doses expected to be sublethal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose Miscalculation Double-check all calculations for dose preparation, including the molecular weight of DHH and the volume to be administered.
Incorrect Route of Administration Ensure the intended route of administration (e.g., intraperitoneal) was correctly performed. Accidental injection into an organ can lead to acute toxicity.
Animal Strain or Age Sensitivity Younger animals may be more susceptible to DHH toxicity.[2] Different rat strains can also exhibit varying sensitivities. If possible, consult literature for data on the specific strain and age you are using.
Vehicle Effects The vehicle used to dissolve DHH may have its own toxicity or may enhance the toxicity of DHH. Ensure the vehicle is well-tolerated at the administered volume.
Contamination of Dosing Solution Ensure sterile preparation techniques to avoid bacterial contamination, which can cause systemic infection and exacerbate toxicity.
Issue 2: Lack of Expected Toxic Effect or Efficacy

Symptoms:

  • No observable signs of toxicity (e.g., weight loss, changes in clinical signs) at doses reported to be effective.

  • Absence of the expected biological response in the target organ or tissue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose Too Low The reported effective doses may not be applicable to your specific animal model or experimental conditions. Consider performing a dose-escalation study to determine the optimal dose.
Incorrect Dosing Regimen The frequency and duration of dosing may be insufficient to induce the desired effect. Review the literature for established protocols or consider a pilot study with varying regimens.
Degradation of DHH DHH may be unstable in the prepared solution. Prepare solutions fresh before each use and protect from light if necessary.
Misinjection For IP injections, there is a risk of injecting into the subcutaneous space, muscle, or an abdominal organ, which can reduce systemic exposure. Ensure proper injection technique.
Metabolic Differences The metabolic activation of DHH to its reactive form may differ between animal strains or species.

Data Presentation

Table 1: Reported Dosing Regimens for this compound in Rats

Animal Model Dose Route of Administration Observed Effects Reference
Pregnant Hooded Rats30-90 mg/kgIntraperitoneal (IP)Growth retardation, teratogenicity (skeletal defects, cleft palate)[1]
14-day-old Rats0.6 mmol/kg (~90.7 mg/kg)Intraperitoneal (IP)Lethal[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (DHH) powder

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO if DHH solubility is low in aqueous solutions)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of DHH: Based on the desired dose (mg/kg) and the number and weight of the animals, calculate the total mass of DHH needed.

  • Weigh the DHH: Accurately weigh the calculated amount of DHH powder using an analytical balance in a chemical fume hood, as DHH is a toxic substance.

  • Dissolve the DHH:

    • If DHH is soluble in your chosen aqueous vehicle, add the sterile vehicle to the vial containing the DHH powder.

    • If using a co-solvent like DMSO, first dissolve the DHH in a small volume of DMSO and then dilute it to the final concentration with the sterile aqueous vehicle. Ensure the final concentration of the co-solvent is well-tolerated by the animals.

  • Ensure complete dissolution: Vortex the solution until the DHH is completely dissolved and the solution is clear.

  • Sterile filter (optional but recommended): If the solution is not prepared under aseptic conditions, it can be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepare the dosing solution fresh on the day of injection. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of DHH in solution should be validated if stored for an extended period.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared DHH dosing solution

  • Appropriately sized sterile syringes and needles (e.g., 23-25 gauge needle for adult rats)

  • Animal restraint device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Properly restrain the rat. This can be done manually by experienced personnel or using a restraint device. The animal should be held securely to prevent movement and injury.

  • Locate the Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the Injection Site: Swab the injection site with 70% ethanol.

  • Perform the Injection:

    • Insert the needle at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

    • Slowly inject the calculated volume of the DHH solution into the peritoneal cavity.

  • Withdraw the Needle: Withdraw the needle smoothly and return the animal to its cage.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions, such as bleeding at the injection site, signs of pain, or distress.

Mandatory Visualization

Dehydroheliotridine_Toxicity_Pathway DHH This compound (DHH) Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450) DHH->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts Formation of DHP-derived DNA Adducts Reactive_Metabolites->DNA_Adducts Toxicity Hepatotoxicity, Teratogenicity Reactive_Metabolites->Toxicity Protein & other macromolecule binding DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Failed_Repair Failed or Inaccurate DNA Repair DNA_Damage->Failed_Repair Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Mutations Mutations Failed_Repair->Mutations Cancer Carcinogenesis Mutations->Cancer Dosing_Regimen_Optimization_Workflow start Start: Define Study Objectives lit_review Literature Review: Existing Dosing Data start->lit_review pilot_study Pilot Dose-Ranging Study (e.g., 3+3 design) lit_review->pilot_study mtd Determine Maximum Tolerated Dose (MTD) pilot_study->mtd definitive_study Definitive Study with Optimized Dose mtd->definitive_study data_analysis Data Collection & Analysis definitive_study->data_analysis end End: Report Findings data_analysis->end troubleshoot Troubleshoot Unexpected Outcomes data_analysis->troubleshoot troubleshoot->pilot_study Re-evaluate Dose troubleshoot->definitive_study Modify Protocol Troubleshooting_Logic_Tree start Unexpected Result (e.g., High Mortality) check_dose Verify Dose Calculation & Preparation start->check_dose check_admin Review Administration Technique start->check_admin check_animal Assess Animal Health & Characteristics start->check_animal dose_correct Dose Correct? check_dose->dose_correct admin_correct Administration Correct? check_admin->admin_correct animal_ok Animal Model Appropriate? check_animal->animal_ok revise_dose Revise Dose dose_correct->revise_dose No end Proceed with Revised Protocol dose_correct->end Yes retrain Retrain Personnel admin_correct->retrain No admin_correct->end Yes reassess_model Re-evaluate Animal Model animal_ok->reassess_model No animal_ok->end Yes

References

Validation & Comparative

Unraveling the Toxicity of Dehydroheliotridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroheliotridine (DHH), a primary pyrrolic metabolite of several hepatotoxic pyrrolizidine alkaloids (PAs), exhibits significant toxicity, in some cases surpassing that of its parent compounds. This guide provides a comprehensive comparison of the toxicity of DHH and its parent alkaloids, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Their consumption can lead to severe liver damage and other toxic effects in both humans and livestock. The toxicity of most PAs is not inherent to the parent molecule but arises from their metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process converts the relatively inert parent alkaloids into highly reactive pyrrolic esters, with this compound being a key and relatively stable metabolite of heliotridine-based PAs such as heliotrine and lasiocarpine.

Comparative Acute Toxicity

The acute toxicity of this compound and its parent alkaloids has been evaluated in various animal studies. While a direct comparison of LD50 values is challenging due to variations in experimental protocols, the available data consistently demonstrate the potent toxicity of DHH.

CompoundAnimal ModelRoute of AdministrationLD50 / Lethal DoseReference
This compound 14-day-old ratsIntraperitoneal (IP)0.6 mmol/kg (lethal dose)[1]
Heliotrine Male Wistar ratsOral510 mg/kg
Heliotrine Hooded strain ratsIntraperitoneal (IP)296 mg/kg
Lasiocarpine RatsOral110 mg/kg

Note: The lethal dose for this compound is reported as a single dose that killed almost all animals within 10 days, not a standard LD50 value.

A study directly comparing the embryotoxic effects of DHH and heliotrine in pregnant rats revealed that an intraperitoneal dose of 40 mg/kg of DHH produced skeletal abnormalities in embryos comparable to a 200 mg/kg dose of heliotrine, suggesting a significantly higher teratogenic potential for the metabolite.[2]

Mechanism of Toxicity: A Tale of Metabolic Activation

The toxicity of parent pyrrolizidine alkaloids is intrinsically linked to their biotransformation into dehydropyrrolizidine alkaloids like DHH. This metabolic activation is a critical step in initiating the cascade of cellular damage.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

G PA Parent Pyrrolizidine Alkaloid (e.g., Heliotrine, Lasiocarpine) CYP450 Hepatic Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHH This compound (DHH) (Reactive Pyrrolic Metabolite) CYP450->DHH Macromolecules Cellular Macromolecules (DNA, Proteins) DHH->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts MitochondrialStress Mitochondrial Stress & Reactive Oxygen Species (ROS) Adducts->MitochondrialStress JNK c-Jun N-terminal Kinase (JNK) Activation MitochondrialStress->JNK Necrosis Necrosis MitochondrialStress->Necrosis Apoptosis Apoptosis JNK->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Metabolic activation of parent PAs to DHH and subsequent cellular damage pathways.

Experimental Protocols

The following are summaries of typical experimental protocols used to assess the toxicity of this compound and its parent alkaloids.

Acute Oral Toxicity Study (Modified from OECD Guideline 425)

This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

G Start Start: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) Dosing Single oral gavage of test substance (DHH or parent alkaloid) Start->Dosing Observation Observation for 14 days: - Clinical signs of toxicity - Mortality Dosing->Observation Necropsy Gross necropsy of all animals Observation->Necropsy Analysis LD50 calculation using statistical methods (e.g., Probit analysis) Necropsy->Analysis End End Analysis->End

Caption: Workflow for an acute oral toxicity study.

Key Parameters:

  • Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used for the initial determination.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, and provided with standard chow and water ad libitum.

  • Dose Administration: The test substance is administered by oral gavage in a suitable vehicle. A sequential dosing approach is often used, where the outcome of one animal determines the dose for the next.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.

  • Pathology: A gross necropsy is performed on all animals.

28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

Experimental Design:

  • Animals: At least three dose groups and a control group, with an equal number of male and female rats per group.

  • Dose Administration: The test substance is administered orally on a daily basis for 28 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Pathological Effects

This compound induces a wide range of pathological effects, many of which are more severe or develop more rapidly than those caused by its parent alkaloids. A single acutely toxic dose of DHH in young rats has been shown to cause:

  • Hepatic Lesions: While the hepatic lesions develop more slowly and are less extensive than those produced by heliotrine and lasiocarpine, they are characterized by mild megalocytosis of the hepatic parenchyma.[1]

  • Multi-organ Damage: Atrophic and aplastic changes in hair follicles, gastrointestinal tract mucosa, thymus, spleen, bone marrow, and testis.[1]

  • Salivary Gland Necrosis: Specific necrosis of the intralobular ducts of the submaxillary and sublingual salivary glands.[1]

Immunosuppressive Activity

This compound has also been demonstrated to possess immunosuppressive properties. Studies have shown that DHH can significantly depress the primary immune response to antigens such as sheep red blood cells and influenza virus vaccine in mice.

Conclusion

The available evidence clearly indicates that this compound is a highly toxic metabolite that plays a crucial role in the overall toxicity of its parent pyrrolizidine alkaloids. Its increased potency in inducing certain toxic effects, such as embryotoxicity, highlights the importance of considering metabolic activation in the risk assessment of PAs. Further research is warranted to establish a comprehensive toxicological profile of DHH, including standardized LD50 values, to allow for more precise quantitative comparisons with its parent compounds. This will be invaluable for regulatory bodies and researchers working to mitigate the health risks associated with pyrrolizidine alkaloid exposure.

References

Dehydroheliotridine vs. Monocrotaline: A Comparative Analysis of Two Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of dehydroheliotridine and monocrotaline, focusing on their mechanisms of action, target organ toxicities, and genotoxic potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and methodologies.

This compound (DHH) and monocrotaline (MCT) are both pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. While structurally related, their toxicological profiles exhibit key differences, primarily stemming from their mechanisms of activation and interaction with cellular macromolecules. This guide provides a comparative analysis of their toxicity, drawing upon available experimental data to inform researchers in toxicology and drug development.

Executive Summary of Comparative Toxicity

FeatureThis compound (DHH)Monocrotaline (MCT)
Mechanism of Toxicity Direct-acting alkylating agent; does not require metabolic activation.Pro-toxin requiring metabolic activation in the liver to its toxic pyrrolic metabolite, dehydromonocrotaline (MCTP).
Primary Target Organs Liver, kidneys, hematopoietic system, and developing fetus (teratogenic).[1]Lungs (pulmonary hypertension) and liver (hepatotoxicity).[2]
Genotoxicity Genotoxic; directly interacts with DNA, causing damage and inhibiting DNA synthesis.[3][4]Genotoxic; its active metabolite (MCTP) is an alkylating agent that forms DNA adducts and cross-links.[5]
Acute Toxicity Highly toxic; a single intraperitoneal injection of 0.6 mmol/kg was lethal to most young rats within 10 days.[1][4]Moderately toxic; oral LD50 in rats is reported as 66 mg/kg.[1]
Cytotoxicity Potent cytotoxic agent.The parent compound has lower in vitro cytotoxicity; the active metabolite (MCTP) is highly cytotoxic.

Quantitative Toxicity Data

The following tables summarize available quantitative data on the acute toxicity and in vitro cytotoxicity of this compound and monocrotaline. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationDoseObservationReference
This compoundRat (14-day-old)Intraperitoneal0.6 mmol/kgLethal to almost all rats within 10 days.[1][4]
This compoundRat (pregnant)Intraperitoneal30-90 mg/kgTeratogenic and growth-retarding effects on embryos.[6]
MonocrotalineRatOral66 mg/kgLD50[1]
MonocrotalineMouseIntraperitoneal259 mg/kgLD50[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50/EC50Reference
MonocrotalineHepG2 (human liver carcinoma)Cytotoxicity Assay24.966 µg/mL[7]
MonocrotalinePrimary Rat HepatocytesWST-1 Assay225 µM

Mechanisms of Toxicity and Signaling Pathways

The fundamental difference in the toxicity of this compound and monocrotaline lies in their bioactivation requirements.

This compound (DHH): A Direct-Acting Toxin

This compound is a pyrrolic ester and a direct-acting alkylating agent. It does not require metabolic activation to exert its toxic effects. Its inherent reactivity allows it to readily bind to cellular nucleophiles, including DNA and proteins. The primary mechanism of DHH-induced toxicity is believed to be its ability to cross-link DNA strands, thereby inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4]

Dehydroheliotridine_Toxicity_Workflow DHH This compound (Direct-acting) Cell Target Cell DHH->Cell Enters DNA Cellular DNA DHH->DNA Directly Binds DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Monocrotaline_Toxicity_Pathway cluster_liver Liver cluster_lung Lung Endothelial Cell MCT Monocrotaline CYP450 Cytochrome P450 MCT->CYP450 Metabolism MCTP Dehydromonocrotaline (MCTP - Reactive) CYP450->MCTP CaSR CaSR Activation MCTP->CaSR Transported via blood BMPR2 BMPR2 Signaling Dysregulation MCTP->BMPR2 TGFb TGF-β Signaling Activation MCTP->TGFb Endothelial_Injury Endothelial Injury CaSR->Endothelial_Injury BMPR2->Endothelial_Injury TGFb->Endothelial_Injury PAH Pulmonary Arterial Hypertension Endothelial_Injury->PAH MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_compounds Treat with varying concentrations of DHH/MCT seed_cells->treat_compounds incubate Incubate for 24-72 hours treat_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

References

Cross-Species Compass: Navigating the Metabolic Landscape of Dehydroheliotridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroheliotridine (DHH), a pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), is a molecule of significant toxicological interest. Understanding its metabolic fate across different species is paramount for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a comparative overview of DHH metabolism, drawing upon data from studies on structurally similar PAs to elucidate potential species-specific differences.

Key Metabolic Pathways: A Balancing Act of Activation and Detoxification

The metabolism of DHH, like other PAs, is primarily a hepatic process governed by a delicate balance between two major competing pathways:

  • Bioactivation: This pathway involves the dehydrogenation of the pyrrolizidine nucleus by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic pyrrolic derivatives, such as this compound itself. These reactive metabolites are capable of binding to cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

  • Detoxification: Several enzymatic pathways contribute to the detoxification of DHH and its parent PAs. These include:

    • N-oxidation: Catalyzed by both CYPs and flavin-containing monooxygenases (FMOs), this process converts the tertiary amine of the necine base to an N-oxide, which is generally less toxic and more readily excreted.

    • Hydrolysis: Ester linkages in the parent PAs can be cleaved by carboxylesterases, leading to the formation of the necine base and necic acids, which are typically less toxic.

    • Glutathione (GSH) Conjugation: The reactive pyrrolic metabolites can be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This process renders the metabolites more water-soluble and facilitates their excretion.

Significant interspecies variations in the activity and expression of these enzymes lead to marked differences in the metabolic profiles and toxicological susceptibility to PAs.

Comparative Metabolism of this compound: A Species-by-Species Overview

While direct quantitative data for DHH metabolism across all species is limited, studies on related PAs, such as senecionine and retrorsine, provide valuable insights into the expected metabolic trends.

Table 1: Comparative Overview of Expected this compound Metabolism in Different Species

SpeciesPrimary Metabolic PathwayExpected Rate of Bioactivation (Pyrrole Formation)Key Detoxification MechanismsPredicted Susceptibility to DHH Toxicity
Rat Dehydrogenation (Bioactivation)HighModerate N-oxidation and HydrolysisHigh
Mouse Dehydrogenation (Bioactivation)HighModerate N-oxidation and HydrolysisHigh
Guinea Pig N-oxidation and Hydrolysis (Detoxification)LowHigh rates of N-oxidation and HydrolysisLow
Hamster Dehydrogenation (Bioactivation) & GSH ConjugationHighHigh capacity for Glutathione ConjugationModerate
Pig N-oxidation and Hydrolysis (Detoxification)Expected to be low to moderateLikely efficient N-oxidation and HydrolysisLow to Moderate

Note: The data in this table is extrapolated from studies on structurally similar pyrrolizidine alkaloids and represents expected trends. Further experimental validation is required for this compound.

Visualizing the Metabolic Crossroads

The following diagram illustrates the central metabolic pathways of this compound, highlighting the key enzymatic players and the bifurcation between bioactivation and detoxification routes.

DHH_Metabolism cluster_0 Bioactivation cluster_1 Detoxification DHH This compound (DHH) Reactive Metabolites Reactive Pyrrolic Metabolites DHH->Reactive Metabolites CYP450s (Dehydrogenation) GSH_Conjugate GSH Conjugate Reactive Metabolites->GSH_Conjugate GSTs (GSH Conjugation) Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive Metabolites->Cellular_Macromolecules Covalent Binding (Toxicity) N-Oxide DHH N-Oxide Hydrolysis_Products Hydrolysis Products (from parent PA) Parent_PA Parent Pyrrolizidine Alkaloid (e.g., Heliotrine) Parent_PA->DHH Parent_PA->N-Oxide CYP450s, FMOs (N-oxidation) Parent_PA->Hydrolysis_Products Carboxylesterases (Hydrolysis)

Caption: Metabolic pathways of this compound.

Experimental Protocols: A Guide to In Vitro Comparative Metabolism Studies

The following protocol outlines a general procedure for conducting an in vitro comparative metabolism study of this compound using liver microsomes from different species.

Objective: To compare the rate of formation of major metabolites of this compound in liver microsomes from rats, mice, guinea pigs, hamsters, and pigs.

Materials:

  • This compound (DHH)

  • Pooled liver microsomes from male rats, mice, guinea pigs, hamsters, and pigs (commercially available)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents: DHH stock, Buffer, NADPH system add_reagents Add Buffer, Microsomes, and DHH to wells prep_reagents->add_reagents prep_microsomes Thaw Liver Microsomes on ice prep_microsomes->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate reaction with NADPH system pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate stop_reaction Stop reaction with cold Acetonitrile + IS incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge transfer Transfer supernatant centrifuge->transfer lcms_analysis Analyze by LC-MS/MS transfer->lcms_analysis data_analysis Quantify metabolites and compare rates lcms_analysis->data_analysis

Caption: In vitro DHH metabolism workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DHH in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the termination solution: cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

      • DHH working solution (final concentration to be determined based on preliminary experiments, e.g., 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an equal volume of the cold acetonitrile/internal standard solution.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the separation and quantification of DHH and its expected metabolites (e.g., N-oxide, hydrolyzed products, and GSH conjugates).

    • Analyze the samples.

  • Data Analysis:

    • Calculate the concentration of each metabolite at each time point using the internal standard method.

    • Determine the initial rate of formation for each metabolite in the different species' liver microsomes.

    • Compare the metabolic profiles and formation rates across the different species.

This guide provides a foundational understanding of the cross-species differences in this compound metabolism. Further research with direct experimental data is crucial to fully characterize the metabolic pathways and toxicological implications of this compound in various species.

Dehydroheliotridine Toxicity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroheliotridine (DHH) is a pyrrolizidine alkaloid metabolite known for its significant toxicity. Understanding the correlation between its effects in laboratory cell cultures (in vitro) and in living organisms (in vivo) is crucial for assessing its risk to human health and for the development of potential therapeutics. This guide provides a comparative overview of the toxicity of this compound, summarizing key experimental findings, detailing methodologies, and illustrating the underlying toxicological pathways.

Data Presentation: Quantitative and Qualitative Toxicity Comparison

A direct quantitative comparison of this compound's toxicity in vitro and in vivo is challenging due to the limited availability of standardized metrics like IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) in publicly accessible literature. However, a qualitative and semi-quantitative analysis based on available studies reveals a consistent picture of DHH's toxic potential across both testing systems.

ParameterIn Vitro FindingsIn Vivo FindingsCorrelation and Remarks
Genotoxicity Interacts with and causes damage to DNA.[1] Forms adducts with DNA, leading to inhibition of DNA replication, particularly in satellite DNA.Induces genetic damage, contributing to its carcinogenic and teratogenic effects.Strong correlation. The ability of DHH to directly damage DNA in vitro is a key mechanism explaining its genotoxicity observed in vivo.
Cytotoxicity While specific IC50 values are not readily available, DHH is known to be cytotoxic, leading to cell death.Causes cell death and tissue damage, particularly in rapidly dividing cells of the gastrointestinal tract, bone marrow, and lymphoid tissues.[2]Good qualitative correlation. The cytotoxic effects observed in cell cultures are consistent with the tissue damage seen in animal studies.
Developmental Toxicity Data not widely available.Potent teratogen in rats, causing growth retardation and a range of skeletal and visceral abnormalities in embryos. Effects are dose-dependent, with doses of 30-90 mg/kg causing significant defects.[3] A dose of 40 mg/kg DHH was found to be approximately equivalent to 200 mg/kg of its parent compound, heliotrine, in producing teratogenic effects.[3]The pronounced developmental toxicity in vivo is likely a direct consequence of DHH's genotoxicity and cytotoxicity on developing embryonic tissues.
Acute Toxicity Data not widely available.A single intraperitoneal injection of 0.6 mmol/kg (approximately 91 mg/kg) was lethal to most 14-day-old rats within 10 days.[2]While a formal LD50 is not established in the available literature, the high acute toxicity in vivo is consistent with its potent cytotoxic and genotoxic nature observed in vitro.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess this compound toxicity.

In Vitro DNA Interaction Assay

This protocol is based on studies investigating the direct interaction of this compound with DNA.

Objective: To determine if this compound directly binds to and modifies DNA.

Methodology:

  • DNA Preparation: Calf thymus DNA is used as the substrate. The DNA is dissolved in a suitable buffer (e.g., sodium acetate) at a neutral or mildly acidic pH to facilitate the reaction.

  • This compound Solution: A stock solution of this compound is prepared in an appropriate solvent.

  • Reaction Mixture: The DNA solution is incubated with varying concentrations of this compound at 37°C for a specified period.

  • Analysis of DNA Adducts:

    • Spectrophotometry: Changes in the UV-Vis spectrum of the DNA solution are monitored to detect the formation of a complex between DHH and DNA.

    • Chromatography: The reaction mixture can be analyzed using techniques like HPLC to separate and identify DHH-DNA adducts.

  • Controls: A control group containing DNA without this compound is run in parallel to account for any spontaneous changes in the DNA.

In Vivo Developmental Toxicity Study in Rats

This protocol is a summary of the methodology used in studies evaluating the teratogenic effects of this compound.[3]

Objective: To assess the potential of this compound to cause birth defects when administered during pregnancy.

Methodology:

  • Animal Model: Pregnant Hooded rats are used. The day of finding sperm in the vaginal smear is designated as day 0 of gestation.

  • Dosing: On day 14 of gestation, a single intraperitoneal injection of this compound is administered. Doses typically range from 30 to 90 mg/kg body weight.[3]

  • Control Groups: A control group receives an injection of the vehicle (e.g., saline) only. A positive control with a known teratogen may also be included.

  • Maternal Monitoring: The dams are observed daily for any signs of toxicity, and their body weight is recorded regularly.

  • Fetal Examination: On day 20 of gestation, the dams are euthanized, and the uterine horns are examined for the number of implantations, resorptions, and live and dead fetuses.

  • Teratological Assessment: Live fetuses are weighed and examined for external malformations. A subset of fetuses is then processed for skeletal examination (e.g., after staining with Alizarin Red S) and visceral examination (e.g., using a microdissection or slicing technique) to identify internal abnormalities.

  • Statistical Analysis: The incidence of malformations and other developmental endpoints in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is intrinsically linked to its chemical reactivity as a pyrrolic metabolite of parent pyrrolizidine alkaloids. The following diagrams illustrate the key pathways and experimental processes.

Dehydroheliotridine_Metabolic_Activation PA Parent Pyrrolizidine Alkaloid (e.g., Heliotrine) Metabolism Metabolic Activation (CYP450 in Liver) PA->Metabolism DHH This compound (DHH) (Reactive Metabolite) Metabolism->DHH DNA DNA DHH->DNA Covalent Binding Protein Cellular Proteins DHH->Protein Covalent Binding Adducts DNA & Protein Adducts DNA->Adducts Protein->Adducts Toxicity Genotoxicity, Cytotoxicity, Carcinogenicity, Teratogenicity Adducts->Toxicity

Metabolic activation of pyrrolizidine alkaloids to toxic this compound.

DHH_Toxicity_Pathway DHH This compound (DHH) DNA_Adducts DNA Adduct Formation DHH->DNA_Adducts ROS Reactive Oxygen Species (ROS) Generation DHH->ROS DNA_Damage DNA Damage & Replication Stress DNA_Adducts->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ATM_Activation ATM/ATR Kinase Activation DNA_Damage->ATM_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction p53 p53 Activation ATM_Activation->p53 Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Teratogenicity Teratogenicity Apoptosis->Teratogenicity in embryonic development Cell_Cycle_Arrest->Teratogenicity in embryonic development

Signaling pathway of this compound-induced toxicity.

InVivo_Workflow Start Start: Pregnant Rats Dosing DHH Administration (Day 14 of Gestation) Start->Dosing Monitoring Maternal Monitoring (Daily Observations, Weight) Dosing->Monitoring Termination Euthanasia & Fetal Collection (Day 20 of Gestation) Monitoring->Termination External_Exam External Fetal Examination Termination->External_Exam Internal_Exam Skeletal & Visceral Examination Termination->Internal_Exam Data_Analysis Data Analysis & Statistical Evaluation External_Exam->Data_Analysis Internal_Exam->Data_Analysis End End: Developmental Toxicity Assessment Data_Analysis->End

Workflow for in vivo developmental toxicity assessment of this compound.

References

A Comparative Analysis of Dehydroheliotridine DNA Adducts with Other Genotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA adducts formed by Dehydroheliotridine (DHH), a metabolite of hepatotoxic pyrrolizidine alkaloids, with those of well-characterized genotoxins: Aflatoxin B1 (AFB1), Benzo[a]pyrene (B[a]P), and the chemotherapeutic agent Cisplatin. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the cellular response to the DNA damage induced by these agents.

Quantitative Comparison of DNA Adduct Levels

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The quantity and persistence of these adducts are key determinants of genotoxicity. The following table summarizes representative quantitative data for DNA adduct levels of DHH, AFB1, B[a]P, and Cisplatin from various in vivo and in vitro studies. It is important to note that adduct levels can vary significantly depending on the dose, duration of exposure, metabolic capacity of the biological system, and the analytical method employed.

GenotoxinBiological SystemExposure ConditionsAdduct LevelAnalytical MethodReference
This compound (DHH)-derived Rat liver endothelial cells (in vivo)Riddelliine (precursor) 1.0 mg/kg/day for 2 weeks~150 adducts / 10⁷ nucleotides³²P-postlabeling/HPLC[1]
This compound (DHH)-derived Calf thymus DNA (in vitro with microsomal activation of Retrorsine)Not specifiedNot specified (qualitative)³²P-postlabeling/HPLC[2]
Aflatoxin B1 (AFB1) Rat liver DNA (in vivo)1.0 mg/kg single dose~1 adduct / 10⁶ nucleotides³H-labeling & HPLC[3][4]
Aflatoxin B1 (AFB1) Mouse liver DNA (in vivo)AFB1 treatment15-25 lesions / 10⁶ DNA basesLC-MS/MS[5]
Benzo[a]pyrene (B[a]P) Mouse lung tissue (in vivo)50 µg/g intraperitoneal injection600-830 amol / µg DNA³²P-postlabeling[6]
Benzo[a]pyrene (B[a]P) Human oral buccal cells (smokers)Chronic tobacco smoke exposure20.18 ± 8.40 adducts / 10⁸ dGLC-MS/MS[7]
Cisplatin HeLa cells (in vitro)325 nM for 15 minQualitative detection of multiple adducts³²P-radiolabeling & 2D-TLC[8]
Cisplatin Patient white blood cells (in vivo)Chemoradiation therapy0.087 - 0.5 fmol / µg DNA (Pt-GG)³²P-postlabeling[9]

Experimental Protocols

Accurate detection and quantification of DNA adducts are paramount for toxicological and pharmacological research. The two most widely employed methods are ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

³²P-Postlabeling Assay for DNA Adducts

This ultrasensitive method allows for the detection of a wide range of DNA adducts without prior knowledge of their chemical structure.[10][11][12][13]

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are separated from the excess of normal nucleotides and resolved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][14] Quantification is achieved by measuring the radioactivity of the adduct spots/peaks.

Detailed Protocol:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits. Ensure the DNA is free of RNA and protein contamination.

  • Enzymatic Digestion:

    • Digest 5-10 µg of DNA with micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD) to yield deoxynucleoside 3'-monophosphates.

    • Incubate at 37°C for 3-4 hours.

  • Adduct Enrichment (Optional but recommended for higher sensitivity):

    • Nuclease P1 method: Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, while many bulky adducts are resistant.

    • Butanol extraction: Alternatively, use butanol extraction to selectively partition the more hydrophobic adducted nucleotides from the normal nucleotides.

  • ⁵'-Labeling with ³²P:

    • Incubate the enriched adduct fraction (or the total digest) with T4 polynucleotide kinase and a molar excess of high specific activity [γ-³²P]ATP.

    • This reaction transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides, forming 3',5'-bisphosphates.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): Spot the labeled digest onto a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different salt solutions to resolve the adducted nucleotides from the origin and from each other.

    • High-Performance Liquid Chromatography (HPLC): For pyrrolizidine alkaloid-DNA adducts, reverse-phase HPLC can be used for separation following the labeling step.[2]

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.

    • Quantify the radioactivity in the adduct spots and in a sample of the total nucleotides using a phosphorimager or by scintillation counting of the excised spots.

    • Calculate the Relative Adduct Level (RAL) as the ratio of counts per minute (CPM) in the adducts to the CPM in the total nucleotides.

G cluster_protocol 32P-Postlabeling Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (MNase/SPD) DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (Nuclease P1 or Butanol) Enzymatic_Digestion->Adduct_Enrichment P32_Labeling 5'-32P Labeling (T4 PNK, [γ-32P]ATP) Adduct_Enrichment->P32_Labeling Separation Chromatographic Separation (TLC or HPLC) P32_Labeling->Separation Detection Detection & Quantification (Autoradiography/Phosphorimaging) Separation->Detection

Workflow for ³²P-Postlabeling of DNA Adducts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DNA Adducts

LC-MS/MS offers high specificity and structural information, making it a powerful tool for identifying and quantifying known DNA adducts.[9][15]

Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by liquid chromatography, and the eluting compounds are ionized and introduced into a mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the target adduct (precursor ion) and its characteristic fragment ions (product ions) generated by collision-induced dissociation. Stable isotope-labeled internal standards are typically used for accurate quantification.

Detailed Protocol:

  • DNA Isolation: Isolate high-purity DNA as described for the ³²P-postlabeling assay.

  • Enzymatic Hydrolysis to Deoxynucleosides:

    • Digest the DNA sample (typically 10-50 µg) with a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase to completely hydrolyze the DNA into individual deoxynucleosides.

    • Incubate at 37°C for an appropriate duration (can be several hours to overnight).

  • Sample Clean-up/Enrichment:

    • Remove the enzymes, for example, by ultrafiltration.

    • Solid-phase extraction (SPE) may be used to enrich the adducted deoxynucleosides and remove interfering substances.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with solvents like acetonitrile and water containing a small amount of formic acid to separate the deoxynucleosides.

    • Mass Spectrometry (MS):

      • Use an electrospray ionization (ESI) source to generate ions.

      • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

      • For each target adduct, define a specific transition: the m/z of the protonated deoxynucleoside adduct (precursor ion) and the m/z of a characteristic fragment ion (product ion), which is often the protonated adducted base following the neutral loss of the deoxyribose moiety (116 Da).[15]

  • Quantification:

    • Prepare a calibration curve using known amounts of the synthesized adduct standard and a fixed amount of a stable isotope-labeled internal standard.

    • Quantify the adduct in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_protocol LC-MS/MS Workflow for DNA Adducts DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (to deoxynucleosides) DNA_Isolation->Enzymatic_Hydrolysis Sample_Cleanup Sample Cleanup (Ultrafiltration/SPE) Enzymatic_Hydrolysis->Sample_Cleanup LC_Separation LC Separation (Reverse Phase) Sample_Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI, SRM/MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification

Workflow for LC-MS/MS Analysis of DNA Adducts.

Signaling Pathways Activated by Genotoxins

Upon formation, DNA adducts can stall DNA replication and transcription, triggering complex cellular signaling networks known as the DNA Damage Response (DDR).[13][16] The specific pathways activated can vary depending on the nature of the DNA lesion.

This compound (DHH) and the General DNA Damage Response

Specific signaling pathways for DHH are not as well-defined as for other genotoxins. However, as a DNA alkylating agent, DHH-induced adducts are expected to activate the general DDR pathway. This involves sensor proteins recognizing the DNA lesion, which in turn activate transducer kinases that phosphorylate a cascade of downstream effector proteins to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[13][16]

G DHH This compound (DHH) DNA_Adducts DHH-DNA Adducts DHH->DNA_Adducts DDR_Sensors DDR Sensors (e.g., MRN Complex) DNA_Adducts->DDR_Sensors recognized by Transducer_Kinases Transducer Kinases (e.g., ATM/ATR) DDR_Sensors->Transducer_Kinases activate Effector_Proteins Effector Proteins (e.g., p53, Chk1/2) Transducer_Kinases->Effector_Proteins phosphorylate Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Generalized DNA Damage Response to DHH Adducts.
Aflatoxin B1 (AFB1) Signaling

AFB1-DNA adducts are known to induce oxidative stress and activate several key signaling pathways, including the PI3K/Akt/mTOR and ROS/AMPK pathways, which are involved in cell survival, proliferation, and apoptosis.[3][17][18][19][20]

G AFB1 Aflatoxin B1 (AFB1) AFBO AFB1-8,9-epoxide (AFBO) AFB1->AFBO CYP450 Metabolism ROS Reactive Oxygen Species (ROS) AFB1->ROS DNA_Adducts AFB1-DNA Adducts AFBO->DNA_Adducts PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DNA_Adducts->PI3K_Akt_mTOR activates AMPK AMPK Pathway ROS->AMPK activates Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis inhibits AMPK->Apoptosis promotes Autophagy Autophagy AMPK->Autophagy promotes

Signaling Pathways Activated by Aflatoxin B1.
Benzo[a]pyrene (B[a]P) Signaling

B[a]P is a pro-carcinogen that requires metabolic activation. Its ultimate carcinogenic metabolite, BPDE, forms bulky DNA adducts that activate the Aryl Hydrocarbon Receptor (AhR) and the p53 tumor suppressor pathway.[4][7][8][21][22]

G BaP Benzo[a]pyrene (B[a]P) AhR Aryl Hydrocarbon Receptor (AhR) BaP->AhR activates BPDE Benzo[a]pyrene diol epoxide (BPDE) DNA_Adducts B[a]P-DNA Adducts BPDE->DNA_Adducts p53 p53 Pathway DNA_Adducts->p53 activates Xenobiotic_Metabolism Xenobiotic Metabolism (CYP1A1, etc.) AhR->Xenobiotic_Metabolism induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Xenobiotic_Metabolism->BPDE metabolizes B[a]P to

Signaling Pathways Activated by Benzo[a]pyrene.
Cisplatin Signaling

Cisplatin forms intrastrand and interstrand DNA crosslinks, which are potent blockers of DNA replication. These lesions strongly activate the ATR-Chk1 signaling pathway, a key component of the replication stress response.[23][24][25][26][27]

G Cisplatin Cisplatin DNA_Crosslinks DNA Crosslinks (Intra- and Interstrand) Cisplatin->DNA_Crosslinks Replication_Fork_Stalling Replication Fork Stalling DNA_Crosslinks->Replication_Fork_Stalling ATR ATR Kinase Replication_Fork_Stalling->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates and activates DNA_Repair DNA Repair ATR->DNA_Repair Apoptosis Apoptosis ATR->Apoptosis Cell_Cycle_Arrest S-phase Arrest Chk1->Cell_Cycle_Arrest

ATR-Chk1 Signaling Pathway Activated by Cisplatin.

References

Dehydroheliotridine vs. Aflatoxin B1: A Comparative Analysis of Genotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of dehydroheliotridine (DHH), a primary metabolite of heliotridine-based pyrrolizidine alkaloids, and aflatoxin B1 (AFB1), a potent mycotoxin. This document summarizes key experimental data, details the methodologies of pivotal genotoxicity assays, and visualizes the underlying molecular mechanisms to offer an objective resource for risk assessment and further research.

Executive Summary

This compound and Aflatoxin B1 are both potent genotoxic agents that require metabolic activation to exert their effects. While both compounds induce DNA adducts, chromosomal damage, and mutations, their mechanisms and potencies can differ. AFB1 is widely recognized as one of the most potent naturally occurring carcinogens, primarily targeting the liver. DHH, derived from the consumption of plants containing certain pyrrolizidine alkaloids, also poses a significant health risk, with evidence of hepatotoxicity and tumorigenicity. This guide aims to dissect their genotoxic profiles through a comparative lens, supported by experimental evidence.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays, providing a direct comparison of the genotoxic potential of this compound and Aflatoxin B1. It is important to note that direct comparative studies are limited, and data is collated from various sources. The genotoxicity of this compound is often inferred from studies on its parent compounds, such as lasiocarpine and heliotrine.

CompoundAssayCell Line/OrganismConcentration/DoseResultsReference
This compound (from parent PAs) Micronucleus AssayTK6 cells (CYP3A4-expressing)0.036 µM (BMD100 for lasiocarpine)Potent inducer of micronuclei[1]
Aflatoxin B1 Micronucleus AssayMouse Bone Marrow1-16 mg/kg BWDose-dependent increase in micronuclei frequency[1]
This compound (from parent PAs) Comet AssayHepG2-CYP3A4 cells0.14 µM (BMDL for retrorsine)Significant DNA damage[2]
Aflatoxin B1 Comet AssayRainbow Trout (liver, kidney, blood)0.5 mg/kg BWSignificant DNA damage
This compound (from parent PAs) DNA Adduct FormationCalf Thymus DNA (in vitro with lasiocarpine)N/AFormation of DHP-derived DNA adducts[3]
Aflatoxin B1 DNA Adduct FormationRat LiverN/AFormation of AFB1-N7-Gua adducts[4]

BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit; BMD100: Benchmark dose for a 100% response; BW: Body Weight; DHP: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine.

Mechanisms of Genotoxicity

Both this compound and aflatoxin B1 are pro-genotoxins, meaning they require metabolic activation to become reactive species that can damage DNA.

This compound: Heliotridine-based pyrrolizidine alkaloids are metabolized by cytochrome P450 enzymes in the liver to form dehydropyrrolizidine alkaloids, which are highly reactive electrophiles. These can further hydrolyze to the more stable but still reactive this compound (DHH). DHH and its precursors can form DNA adducts, leading to DNA cross-linking, strand breaks, and mutations.[3][4] The primary DNA adducts are derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[3][5]

Aflatoxin B1: Aflatoxin B1 is metabolized by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) to the highly reactive aflatoxin B1-8,9-exo-epoxide.[4][6] This epoxide readily intercalates into DNA and forms a covalent adduct with the N7 position of guanine (AFB1-N7-Gua).[4][7] This adduct can lead to the formation of an apurinic site or a more stable formamidopyrimidine (FAPY) adduct, both of which are mutagenic, primarily causing G to T transversions.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the genotoxicity of these compounds, the following diagrams have been generated using Graphviz.

Genotoxicity_Pathway cluster_DHH This compound (DHH) Pathway cluster_AFB1 Aflatoxin B1 (AFB1) Pathway PA Pyrrolizidine Alkaloid (e.g., Heliotrine) CYP_DHH CYP450 Metabolism PA->CYP_DHH DHP_ester Dehydropyrrolizidine Ester CYP_DHH->DHP_ester DHH This compound (DHH) DHP_ester->DHH DNA_DHH DNA DHP_ester->DNA_DHH Alkylation DHH->DNA_DHH Alkylation Adduct_DHH DHP-DNA Adducts DNA_DHH->Adduct_DHH Damage_DHH DNA Damage (Cross-links, Breaks) Adduct_DHH->Damage_DHH Mutation_DHH Mutation Damage_DHH->Mutation_DHH AFB1 Aflatoxin B1 CYP_AFB1 CYP450 Metabolism AFB1->CYP_AFB1 Epoxide AFB1-8,9-exo-epoxide CYP_AFB1->Epoxide DNA_AFB1 DNA Epoxide->DNA_AFB1 Intercalation & Covalent Binding Adduct_AFB1 AFB1-N7-Gua Adduct DNA_AFB1->Adduct_AFB1 AP_site Apurinic Site Adduct_AFB1->AP_site FAPY FAPY Adduct Adduct_AFB1->FAPY Mutation_AFB1 G to T Transversion AP_site->Mutation_AFB1 FAPY->Mutation_AFB1

Caption: Metabolic activation and DNA adduct formation pathways for DHH and AFB1.

Experimental_Workflow cluster_Ames Ames Test Workflow cluster_Micronucleus In Vitro Micronucleus Assay Workflow cluster_Comet Alkaline Comet Assay Workflow Ames_start Start: Select Salmonella typhimurium strains (e.g., TA98, TA100) Ames_S9 Add S9 mix for metabolic activation Ames_start->Ames_S9 Ames_exposure Expose bacteria to test compound (DHH or AFB1) Ames_S9->Ames_exposure Ames_incubation Incubate on minimal glucose agar plates Ames_exposure->Ames_incubation Ames_count Count revertant colonies Ames_incubation->Ames_count Ames_result Mutagenic potential determined by an increase in revertant colonies Ames_count->Ames_result MN_start Start: Culture mammalian cells (e.g., TK6, CHO) MN_exposure Expose cells to test compound + S9 mix (if needed) MN_start->MN_exposure MN_cytoB Add Cytochalasin B to block cytokinesis MN_exposure->MN_cytoB MN_harvest Harvest and fix cells MN_cytoB->MN_harvest MN_stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) MN_harvest->MN_stain MN_score Score micronuclei in binucleated cells MN_stain->MN_score MN_result Clastogenic/aneugenic potential determined by increased micronucleus frequency MN_score->MN_result Comet_start Start: Expose cells to test compound Comet_embed Embed single cells in agarose on a slide Comet_start->Comet_embed Comet_lysis Lyse cells to form nucleoids Comet_embed->Comet_lysis Comet_unwind Unwind DNA in alkaline buffer Comet_lysis->Comet_unwind Comet_electro Perform electrophoresis Comet_unwind->Comet_electro Comet_stain Stain DNA with fluorescent dye Comet_electro->Comet_stain Comet_visualize Visualize and score comets (tail length, tail moment) Comet_stain->Comet_visualize Comet_result DNA damage (strand breaks, alkali-labile sites) determined by comet formation Comet_visualize->Comet_result

Caption: Standard workflows for key in vitro genotoxicity assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization based on the specific cell type and test compound.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (this compound or Aflatoxin B1)

  • S9 fraction from induced rat liver for metabolic activation

  • Molten top agar containing a trace amount of histidine and biotin

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound. Prepare the S9 mix.

  • Exposure: In a test tube, combine the tester strain, the test compound dilution, and either S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

Materials:

  • Mammalian cell line (e.g., TK6, CHO, HepG2)

  • Test compound

  • S9 fraction (if required for metabolic activation)

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • DNA-specific stain (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Cell Culture: Plate cells and allow them to attach and grow.

  • Exposure: Treat the cells with various concentrations of the test compound, with and without S9 mix, for a defined period (e.g., 3-6 hours). Include positive and negative controls.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. This results in the accumulation of binucleated cells.

  • Harvesting: After an appropriate incubation time (to allow for one cell division), harvest the cells.

  • Fixation and Staining: Fix the cells and stain them with a DNA-specific dye.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA single- and double-strand breaks, and alkali-labile sites in individual cells.

Materials:

  • Cell suspension

  • Test compound

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment: Expose cells in suspension or monolayer to the test compound for a specific duration.

  • Embedding: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing breaks) will migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

  • Analysis: A significant increase in the chosen comet parameter compared to the negative control indicates DNA damage.

Conclusion

Both this compound and aflatoxin B1 are significant genotoxic agents that pose a risk to human health. Aflatoxin B1 is a well-established and potent hepatocarcinogen with a clearly defined mechanism of action. The genotoxicity of this compound, as a representative of pyrrolizidine alkaloids, is also well-documented, proceeding through the formation of DHP-DNA adducts. While quantitative comparisons suggest that some pyrrolizidine alkaloids exhibit high genotoxic potency, aflatoxin B1 is generally considered one of the most potent genotoxins. This guide provides a foundational comparison to aid researchers in understanding the relative risks and mechanisms of these two important classes of natural toxins. Further direct comparative studies are warranted to establish a more precise quantitative ranking of their genotoxic potential.

References

Comparison of different cell lines for Dehydroheliotridine cytotoxicity screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different cell lines for screening the cytotoxicity of Dehydroheliotridine (DHH), a toxic pyrrolizidine alkaloid metabolite. Understanding the appropriate cell model is crucial for obtaining relevant and reliable data in toxicological and pharmacological research.

Introduction to this compound (DHH) and Cytotoxicity

This compound is a reactive pyrrole metabolite of heliotridine-based pyrrolizidine alkaloids (PAs), which are found in numerous plant species.[1] These alkaloids are known for their hepatotoxicity, genotoxicity, and carcinogenicity, which are primarily mediated by their metabolic activation in the liver to form reactive pyrroles like DHH.[2][3] These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage and death.[4] Therefore, in vitro cytotoxicity screening is an essential step in assessing the potential risks associated with PA exposure.

Comparison of Cell Lines for DHH Cytotoxicity Screening

The choice of cell line for cytotoxicity screening is critical and depends on several factors, including the metabolic capacity of the cells, their origin, and the specific research question. Below is a comparison of commonly used cell lines for hepatotoxicity studies.

FeatureHepG2HepaRGPrimary Human Hepatocytes (PHHs)
Origin Human hepatocellular carcinomaHuman bipotent progenitor cell lineHuman liver tissue
Metabolic Competence (CYP450 activity) Low to moderate; lacks some key enzymes.High; expresses a wide range of CYP450 enzymes, including CYP3A4.[5]Gold standard; represents in vivo metabolic activity.
Suitability for DHH Screening Suitable for assessing basal cytotoxicity of reactive metabolites. May require external metabolic activation systems (e.g., S9 mix) to study parent PAs.[4]More suitable for studying metabolism-induced toxicity of parent PAs due to its higher metabolic capacity.[6][7]Ideal for comprehensive toxicity studies, but limited by availability, cost, and inter-donor variability.[6]
Advantages Well-characterized, easy to culture, and provides reproducible results.Differentiable into hepatocyte and biliary-like cells, offering a more physiologically relevant model than HepG2.[6][7]Most physiologically relevant in vitro model.[6]
Limitations Limited metabolic capacity may not fully recapitulate in vivo toxicity of parent PAs.[5]More complex and costly to culture and differentiate compared to HepG2.[6]Limited availability, high cost, significant inter-donor variability, and rapid loss of phenotype in culture.[6]
Reported Sensitivity to Hepatotoxins Lower sensitivity compared to PHHs.[5]Lower sensitivity compared to PHHs.[5]Highest sensitivity.[5]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or the parent PA if studying metabolic activation) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Solution: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[1]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

DHH_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HepG2, HepaRG, or PHHs) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation This compound Preparation Compound_Treatment Treat Cells with DHH (Dose-Response) Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72h Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate Cell Viability and IC50 Values Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for DHH cytotoxicity screening.

PA_Cytotoxicity_Pathway Parent_PA Parent Pyrrolizidine Alkaloid (PA) Metabolic_Activation Metabolic Activation (CYP450s in Liver) Parent_PA->Metabolic_Activation DHH This compound (DHH) (Reactive Pyrrole) Metabolic_Activation->DHH Macromolecule_Adducts Formation of Adducts with DNA and Proteins DHH->Macromolecule_Adducts Cellular_Damage Cellular Damage Macromolecule_Adducts->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Cytotoxicity Hepatotoxicity Apoptosis_Necrosis->Cytotoxicity

Caption: Signaling pathway of PA-induced cytotoxicity.

Cell_Line_Selection cluster_criteria Selection Criteria cluster_decision Decision Metabolic_Capacity Metabolic Capacity (CYP450 expression) Cell_Line_Choice Optimal Cell Line Metabolic_Capacity->Cell_Line_Choice Physiological_Relevance Physiological Relevance (Human origin, liver cell type) Physiological_Relevance->Cell_Line_Choice Reproducibility Reproducibility and Ease of Use Reproducibility->Cell_Line_Choice Research_Question Specific Research Question Research_Question->Metabolic_Capacity Research_Question->Physiological_Relevance

Caption: Logical flow for selecting a suitable cell line.

References

Navigating the Challenges of Dehydroheliotridine Quantification: An Inter-laboratory Comparison Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dehydroheliotridine, a pivotal necine base of many toxic pyrrolizidine alkaloids (PAs), is of paramount importance for safety and regulatory compliance. This guide provides an objective comparison of analytical performance based on inter-laboratory proficiency tests for pyrrolizidine alkaloids, offering valuable insights into the expected variability and best practices in quantification.

This compound is the dehydrated necine base of heliotridine-type pyrrolizidine alkaloids, a class of natural toxins found in thousands of plant species. Due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity, regulatory bodies worldwide have set stringent limits for the presence of PAs in food, feed, and herbal products. The quantification of these alkaloids, and by extension their core structures like this compound, is a critical analytical challenge.

The Pyrrolizidine Alkaloid Landscape and this compound's Place

Pyrrolizidine alkaloids are a diverse group of over 500 compounds, all sharing a common bicyclic necine base structure. The toxicity of these alkaloids is primarily attributed to the metabolic activation of the necine base to a pyrrolic ester, which can form adducts with DNA and proteins. This compound is a key pyrrolic metabolite derived from heliotridine-based PAs such as heliotrine and lasiocarpine. Therefore, the accurate quantification of these parent PAs is an indirect measure of the potential for this compound formation and subsequent toxicity.

cluster_PAs Pyrrolizidine Alkaloids (PAs) cluster_Necine Necine Base Core Heliotrine Heliotrine This compound This compound Heliotrine->this compound Metabolic Activation Lasiocarpine Lasiocarpine Lasiocarpine->this compound Metabolic Activation Other PAs Other PAs

Figure 1: Relationship of this compound to Parent Pyrrolizidine Alkaloids.

Inter-laboratory Comparison Data for Pyrrolizidine Alkaloids

Proficiency tests (PTs) are a crucial tool for assessing the competence of analytical laboratories. In the context of PA analysis, these tests typically involve the distribution of a test material (e.g., honey, tea, herbal supplements) with a known, or consensus, concentration of various PAs to participating laboratories. The reported results are then statistically analyzed to evaluate individual and overall laboratory performance.

The following table summarizes the typical performance of laboratories in proficiency tests for pyrrolizidine alkaloids in various food matrices. The data is indicative of the expected analytical variability in the quantification of these compounds.

MatrixAnalyte(s)Assigned Value (µg/kg)Reproducibility Standard Deviation (RSDr) (%)Number of ParticipantsReference
Black TeaSum of 35 PAsSpiked MaterialNot explicitly stated, performance assessed by z-scores24[1][2]
MarjoramSum of 35 PAsSpiked MaterialNot explicitly stated, performance assessed by z-scores24[1][2]
HoneyIndividual PAs and Sum0.8 - 84.312 - 42 (PAs), 44 - 77 (PA-N-oxides)26

Key Observations from Proficiency Tests:

  • Methodology: The vast majority of participating laboratories utilize Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of PAs.

  • Performance: The performance of laboratories, often assessed using z-scores, is generally good, with a high percentage of participants achieving satisfactory results (|z| ≤ 2).

  • Variability: The reproducibility standard deviation (RSDr) can vary significantly depending on the analyte, its concentration, and the complexity of the matrix. The analysis of PA-N-oxides tends to show higher variability than the corresponding free bases.

Experimental Protocols for Pyrrolizidine Alkaloid Quantification

The accurate quantification of this compound-related PAs relies on a robust and validated analytical method. The following protocol outlines a typical LC-MS/MS method used in proficiency tests.

1. Sample Preparation and Extraction:

  • Objective: To extract the PAs from the sample matrix and remove interfering substances.

  • Procedure for Herbal Supplements and Teas:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add an acidic extraction solution (e.g., 0.05 M sulfuric acid in water/methanol).

    • Extract using a mechanical shaker or ultrasonication.

    • Centrifuge to separate the solid and liquid phases.

  • Procedure for Honey:

    • Weigh 2-5 g of the honey sample into a centrifuge tube.

    • Dissolve in an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

2. Solid-Phase Extraction (SPE) Cleanup:

  • Objective: To further purify the extract and concentrate the analytes.

  • Procedure:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol and water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water and methanol to remove impurities.

    • Elute the PAs with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium formate.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for each analyte for confirmation.

4. Quantification:

  • Calibration: A matrix-matched calibration curve is typically used to compensate for matrix effects.

  • Internal Standards: The use of isotopically labeled internal standards for each class of PAs is highly recommended to improve the accuracy and precision of the quantification.

cluster_workflow Proficiency Test Workflow PT_Provider Proficiency Test Provider Sample_Prep Preparation of Homogeneous Test Material PT_Provider->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Lab_Analysis Analysis by Participating Laboratories Distribution->Lab_Analysis Data_Submission Submission of Quantitative Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, RSDr) Data_Submission->Statistical_Analysis Performance_Report Issuance of Performance Report Statistical_Analysis->Performance_Report Performance_Report->PT_Provider

Figure 2: General Workflow of a Pyrrolizidine Alkaloid Proficiency Test.

Conclusion

While a dedicated inter-laboratory comparison for this compound is not currently available, the extensive data from proficiency tests for the broader class of pyrrolizidine alkaloids provides a strong foundation for understanding the analytical challenges and expected performance in its quantification. The use of validated LC-MS/MS methods, coupled with robust quality control measures such as participation in proficiency testing schemes, is essential for ensuring the accuracy and reliability of data for these toxic compounds. As regulatory scrutiny of PAs continues to increase, the importance of harmonized and proficient analytical capabilities across laboratories cannot be overstated.

References

Validating Biomarkers of Dehydroheliotridine-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroheliotridine (DHH), a pyrrolizidine alkaloid (PA), is a known hepatotoxin, and identifying sensitive and specific biomarkers is crucial for early diagnosis and risk assessment of DHH-induced liver injury. This guide provides a comparative analysis of the established biomarker, pyrrole-protein adducts, against traditional and emerging biomarkers of liver damage. The information is supported by experimental data and detailed protocols to aid in the validation and application of these biomarkers in a research setting.

Comparison of Key Biomarkers

The validation of biomarkers for DHH-induced liver injury necessitates a direct comparison of their performance. Pyrrole-protein adducts, formed from the metabolic activation of DHH, are considered a mechanism-based biomarker, offering high specificity. However, their utility is best understood when compared with other indicators of liver damage.

Biomarker CategoryBiomarkerPerformance in PA-Induced Liver InjuryKey AdvantagesLimitations
Mechanism-Based Pyrrole-Protein Adducts Directly correlates with the severity of PA-induced liver injury and demonstrates a dose-dependent increase.[1]High specificity for PA exposure. Longer persistence in blood compared to other biomarkers.[2]Requires specialized detection methods (e.g., UHPLC-MS/MS).
Traditional Liver Enzymes Alanine Aminotransferase (ALT) Significantly elevated in a dose-dependent manner following exposure to PA-containing extracts.[1]Widely used and readily measurable.Lacks specificity for liver injury and the causative agent.
Aspartate Aminotransferase (AST) Elevated in DILI, but generally less liver-specific than ALT.Routinely measured in liver function panels.Can be elevated due to damage in other tissues (e.g., muscle).
Indicators of Liver Function Total Bilirubin Can be elevated in severe cases of PA-induced hepatotoxicity.Indicates impaired liver excretory function.Elevation is often a late-stage indicator of significant liver damage.
Oxidative Stress Glutathione (GSH) Hepatic GSH levels can be altered in response to PA exposure, with some studies showing an increase at certain doses.[1]Provides insight into the cellular response to toxic insult.Can be influenced by various factors other than liver injury.
Emerging Biomarkers MicroRNA-122 (miR-122) Highly liver-specific and released early in liver injury.High sensitivity and specificity for hepatocyte injury.Requires specialized molecular biology techniques for quantification.
Keratin-18 (K18) Differentiates between apoptosis and necrosis.Provides mechanistic insight into the mode of cell death.Not specific to DILI and can be elevated in other liver diseases.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the validation of biomarkers. Below are detailed methodologies for key experiments in the study of DHH-induced liver injury.

Animal Model of this compound-Induced Liver Injury

This protocol describes the induction of liver injury in a rat model using a representative PA, retrorsine, which shares a similar toxic mechanism with DHH.

Objective: To induce a consistent and measurable liver injury in rats for the evaluation of biomarkers.

Materials:

  • Male Sprague-Dawley rats (or similar strain)

  • Retrorsine (or this compound)

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with appropriate anticoagulant/clot activator)

  • Materials for tissue harvesting and preservation (e.g., formalin, liquid nitrogen)

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing: Administer a single oral dose of retrorsine (e.g., 40 mg/kg body weight) via gavage.[3] A control group should receive the vehicle alone.

  • Monitoring: Observe animals for clinical signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), anesthetize the animals and collect blood via cardiac puncture or another appropriate method.

  • Tissue Harvesting: Euthanize the animals and immediately harvest the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

  • Biochemical Analysis: Centrifuge the blood to separate serum or plasma and analyze for liver injury biomarkers (e.g., ALT, AST, bilirubin).

  • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver damage.

Quantification of Pyrrole-Protein Adducts by UHPLC-MS/MS

This method provides a highly sensitive and specific means of quantifying pyrrole-protein adducts in biological samples.

Objective: To accurately measure the concentration of pyrrole-protein adducts in serum or liver tissue.

Materials:

  • Serum or liver tissue homogenate

  • Acetone

  • Silver nitrate (AgNO₃) in acidic ethanol

  • Internal standard (e.g., isotopically labeled adduct)

  • UHPLC-MS/MS system

Procedure:

  • Protein Precipitation: Precipitate proteins from serum or liver homogenate by adding cold acetone.

  • Washing: Wash the protein pellet to remove unbound small molecules.

  • Adduct Cleavage: Cleave the pyrrole moiety from the protein by reacting the pellet with AgNO₃ in an acidic ethanol solution.

  • Extraction: Extract the cleaved pyrrole derivative.

  • UHPLC-MS/MS Analysis: Inject the extracted sample into the UHPLC-MS/MS system for separation and quantification. Use multiple reaction monitoring (MRM) for specific detection of the target analyte and the internal standard.

  • Quantification: Calculate the concentration of the pyrrole-protein adducts based on the peak area ratio of the analyte to the internal standard and a standard curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying DHH-induced liver injury is crucial for interpreting biomarker data and identifying new therapeutic targets.

Signaling Pathway of this compound-Induced Hepatotoxicity

DHH, after metabolic activation, initiates a cascade of events leading to hepatocyte death. The primary mechanism involves the generation of reactive pyrrole species that cause cellular damage through oxidative stress and by forming adducts with cellular macromolecules.

DHH_Hepatotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_CellularDamage Cellular Damage cluster_CellularResponse Cellular Response DHH This compound (DHH) CYP450 CYP450 Enzymes DHH->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Pyrrole-Protein Adducts ReactiveMetabolites->ProteinAdducts ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Release of Cytochrome c CellDeath Hepatocyte Death Apoptosis->CellDeath Caspase Activation AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes Biomarker_Validation_Workflow cluster_Model In Vivo / In Vitro Model cluster_SampleCollection Sample Collection cluster_Analysis Biomarker Analysis cluster_Validation Validation & Comparison AnimalModel Animal Model (DHH Administration) Blood Blood/Serum/Plasma AnimalModel->Blood Tissue Liver Tissue AnimalModel->Tissue CellCulture Hepatocyte Culture (DHH Treatment) CellCulture->Tissue PPA_Analysis Pyrrole-Protein Adducts (UHPLC-MS/MS) Blood->PPA_Analysis Traditional_Analysis Traditional Biomarkers (ALT, AST, etc.) Blood->Traditional_Analysis Emerging_Analysis Emerging Biomarkers (miR-122, K18, etc.) Blood->Emerging_Analysis Omics_Analysis Proteomics/Metabolomics Blood->Omics_Analysis Tissue->PPA_Analysis Tissue->Traditional_Analysis Tissue->Emerging_Analysis Tissue->Omics_Analysis Urine Urine Urine->PPA_Analysis Urine->Traditional_Analysis Urine->Emerging_Analysis Urine->Omics_Analysis DataAnalysis Statistical Analysis (Correlation, ROC curves) PPA_Analysis->DataAnalysis Traditional_Analysis->DataAnalysis Emerging_Analysis->DataAnalysis Omics_Analysis->DataAnalysis Comparison Comparative Performance (Sensitivity, Specificity) DataAnalysis->Comparison

References

Comparative Analysis of Gene Expression Profiles Following Exposure to Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary mechanism of PA-induced toxicity involves metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can form DNA adducts, induce DNA damage, and cause cell cycle arrest, ultimately leading to hepatotoxicity and carcinogenicity.[1][2][3] The gene expression profiles observed after PA exposure reflect these underlying toxicological processes.

Quantitative Gene Expression Data

The following table summarizes the number of differentially regulated genes in primary human hepatocytes and other cell lines upon exposure to various PAs. These studies highlight the significant impact of PAs on the transcriptome.

Pyrrolizidine AlkaloidCell TypeExposure ConcentrationNumber of Differentially Regulated GenesFold Change Cut-offq-valueReference
EchimidinePrimary Human Hepatocytes100 µM4556>2<0.01[4]
HeliotrinePrimary Human Hepatocytes100 µM1806>2<0.01[4]
SenecioninePrimary Human Hepatocytes100 µM3406>2<0.01[4]
SenkirkinePrimary Human Hepatocytes100 µM8623>2<0.01[4]
LasiocarpineCYP3A4-overexpressing HepG21 µM (toxicity limit)Not specifiedNot specifiedNot specified[1]
RiddelliineCYP3A4-overexpressing HepG215 µM (toxicity limit)Not specifiedNot specifiedNot specified[1]
MonocrotalineCYP3A4-overexpressing HepG2>150 µM (toxicity limit)Not specifiedNot specifiedNot specified[1]
MonocrotalineRat HeartNot specified384 (upregulated)Not specified2.19e-4[5]
MonocrotalineRat HeartNot specified404 (downregulated)Not specifiedNot specified[5]
MonocrotalineRat Lung40 mg/kg280 (Week 1)≥2≤0.05[6]
MonocrotalineRat Lung40 mg/kg1342 (Week 2)≥2≤0.05[6]
MonocrotalineRat Lung40 mg/kg908 (Week 3)≥2≤0.05[6]
MonocrotalineRat Lung40 mg/kg3155 (Week 4)≥2≤0.05[6]

Note: The number of differentially expressed genes can vary significantly depending on the specific PA, cell type, concentration, and duration of exposure.

Key Signaling Pathways Affected by Pyrrolizidine Alkaloids

Transcriptomic analyses have consistently shown that PA exposure perturbs several critical cellular pathways.

Pyrrolizidine_Alkaloid_Toxicity_Pathway PA Pyrrolizidine Alkaloids (e.g., Dehydroheliotridine) CYP450 Cytochrome P450 (Metabolic Activation) PA->CYP450 Liver ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine) CYP450->ReactiveMetabolites DNA_Damage DNA Adducts & DNA Damage ReactiveMetabolites->DNA_Damage GeneExpression Altered Gene Expression ReactiveMetabolites->GeneExpression Cellular Stress Response p53_Pathway p53 Pathway Activation DNA_Damage->p53_Pathway DNA_Damage->GeneExpression Activation of DNA repair genes CellCycleArrest Cell Cycle Arrest (S-phase) p53_Pathway->CellCycleArrest Apoptosis Apoptosis p53_Pathway->Apoptosis Hepatotoxicity Hepatotoxicity & Carcinogenesis CellCycleArrest->Hepatotoxicity Apoptosis->Hepatotoxicity GeneExpression->Hepatotoxicity

General toxicological pathway of pyrrolizidine alkaloids.

Studies on various PAs, including echimidine, heliotrine, senecionine, and senkirkine, have revealed common affected pathways related to cell cycle regulation, cell death, and cancer development.[4] The transcription factors TP53, MYC, and NFκB are often predicted to be activated.[4] Furthermore, transcriptomic profiling of lasiocarpine and riddelliine indicates disruption of signaling pathways involved in cell cycle regulation and DNA damage repair, leading to an arrest in the S phase of the cell cycle.[1] In the case of monocrotaline-induced pulmonary hypertension, pathways related to inflammation, immunity, and neuroactive ligand-receptor interactions are significantly dysregulated.[6]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the analysis of gene expression profiles after PA exposure.

1. Cell Culture and Treatment:

  • Cell Lines: Primary human hepatocytes or human-derived cell lines like HepG2 (often engineered to express specific cytochrome P450 enzymes, such as CYP3A4, to ensure metabolic activation of PAs) are commonly used.[1][4]

  • Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).

  • PA Exposure: Cells are treated with various concentrations of the test pyrrolizidine alkaloid for a specified duration (e.g., 24, 48, or 72 hours).[7]

2. RNA Extraction and Quality Control:

  • Total RNA is isolated from the treated and control cells using commercially available kits.

  • The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Microarray Analysis:

  • Probe Labeling: RNA is reverse-transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.

  • Scanning and Data Acquisition: The microarray slides are scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

4. RNA-Sequencing (RNA-seq) Analysis:

  • Library Preparation: RNA is converted to a library of cDNA fragments. Adapters are ligated to the fragments for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified to determine its expression level.

5. Bioinformatic Analysis of Gene Expression Data:

  • Differential Gene Expression Analysis: Statistical methods are employed to identify genes that are significantly upregulated or downregulated in the PA-treated samples compared to the controls.

  • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and molecular functions.

The workflow for a typical gene expression profiling experiment is illustrated below.

Experimental_Workflow CellCulture Cell Culture & Pyrrolizidine Alkaloid Exposure RNA_Extraction RNA Extraction & Quality Control CellCulture->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq DataAcquisition Data Acquisition & Preprocessing Microarray->DataAcquisition RNA_Seq->DataAcquisition Bioinformatics Bioinformatic Analysis (Differential Expression, Pathway Analysis) DataAcquisition->Bioinformatics Results Identification of Differentially Expressed Genes & Pathways Bioinformatics->Results

Experimental workflow for gene expression profiling.

References

Dehydroheliotridine's effect on DNA repair pathways compared to other alkylating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between DNA damaging agents and cellular repair mechanisms is paramount. This guide provides a comparative analysis of dehydroheliotridine, a genotoxic metabolite of the heliotridine-type pyrrolizidine alkaloid lasiocarpine, and its effects on DNA repair pathways when benchmarked against other well-characterized alkylating agents.

This compound (DHH) belongs to the family of pyrrolizidine alkaloids (PAs), which are known for their hepatotoxicity and carcinogenicity. The genotoxicity of DHH stems from its ability to form covalent adducts with DNA, primarily 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. These adducts distort the DNA helix and can lead to mutations and cell death if not repaired. This guide will delve into how these DHH-induced DNA lesions are recognized and processed by the cell's sophisticated DNA repair machinery, and how this compares to the damage inflicted by other alkylating agents.

Metabolic Activation of this compound

This compound is not directly reactive with DNA. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to become a potent alkylating agent. This process is crucial for its genotoxic effects.

G Lasiocarpine Lasiocarpine (Heliotridine-type PA) Metabolic_Activation Metabolic Activation (CYP450s, e.g., CYP3A4) Lasiocarpine->Metabolic_Activation This compound This compound (DHH) Metabolic_Activation->this compound DHP 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) This compound->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts

Caption: Metabolic activation of Lasiocarpine to form DNA-reactive DHP.

Comparative Effects on DNA Repair Pathways

The cellular response to DNA damage involves a complex network of repair pathways. The choice of pathway depends on the type of lesion. Below is a comparison of how this compound-induced damage and damage from other alkylating agents are handled by the major DNA repair pathways.

Data Presentation: Quantitative Comparison of DNA Damage and Repair

While direct comparative studies quantifying the effect of this compound across all DNA repair pathways against other alkylating agents are limited, the following tables summarize the known effects and provide a framework for comparison.

Table 1: Comparison of DNA Adducts and Primary Repair Pathways

Alkylating AgentType of AdductsPrimary DNA Repair Pathway(s)
This compound Bulky DHP-DNA adductsNucleotide Excision Repair (NER), Homologous Recombination (HR)[1]
Methyl Methanesulfonate (MMS) N7-methylguanine, N3-methyladenine (non-bulky)Base Excision Repair (BER)[2]
Cisplatin Intrastrand and interstrand crosslinks (bulky, helix-distorting)Nucleotide Excision Repair (NER), Homologous Recombination (HR)[3][4]
Temozolomide (TMZ) O6-methylguanine, N7-methylguanine, N3-methyladenineMismatch Repair (MMR), Base Excision Repair (BER), O6-methylguanine-DNA methyltransferase (MGMT)[5][6]

Table 2: Observed Effects on DNA Repair Pathway Activity

DNA Repair PathwayEffect of this compound (and other PAs)Comparative Effect of Other Alkylating Agents
Base Excision Repair (BER) Likely involved in processing some forms of oxidative damage secondary to PA exposure, but not the primary bulky adducts. No direct quantitative data on inhibition or activation is available.MMS: Induces lesions that are primary substrates for BER. High levels of MMS can overwhelm BER capacity.[2] TMZ: N-alkylations are repaired by BER.[5]
Nucleotide Excision Repair (NER) Transcriptomic studies show upregulation of NER-related genes.[7] DHP adducts are bulky and helix-distorting, making them likely substrates for NER.[8]Cisplatin: Heavily reliant on NER for the removal of its DNA adducts; NER deficiency leads to high cisplatin sensitivity.[3][4]
Homologous Recombination (HR) Transcriptomic and proteomic studies show activation of the HR pathway, with involvement of key proteins like RAD51 and BRCA1.[1] Increased formation of γH2AX foci suggests the generation of double-strand breaks that can be repaired by HR.[9]Cisplatin: Interstrand crosslinks are repaired by a combination of NER and HR. HR deficiency sensitizes cells to cisplatin.[3] MMS: Stalled replication forks caused by MMS-induced damage can lead to double-strand breaks repaired by HR.[2]
Non-Homologous End Joining (NHEJ) No direct evidence of significant involvement in the repair of DHH-induced adducts has been reported. However, the formation of double-strand breaks suggests a potential role.Ionizing Radiation: A primary pathway for repairing double-strand breaks induced by radiation. MMS: NHEJ-deficient cells do not show significantly slower repair of MMS-induced heat-labile sites.[10]

Signaling Pathways in DNA Repair

The following diagrams illustrate the core machinery of the major DNA repair pathways activated in response to different types of alkylating damage.

Base Excision Repair (BER) Pathway

G cluster_BER Base Excision Repair (BER) Damaged_Base Damaged Base (e.g., N7-meG from MMS) Glycosylase DNA Glycosylase (e.g., AAG) Damaged_Base->Glycosylase Recognizes & removes base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incises backbone SSB Single-Strand Break APE1->SSB Pol_beta POLβ SSB->Pol_beta Fills gap Ligase Ligase III/XRCC1 Pol_beta->Ligase Seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Simplified workflow of the Base Excision Repair pathway.

Nucleotide Excision Repair (NER) Pathway

G cluster_NER Nucleotide Excision Repair (NER) Bulky_Adduct Bulky Adduct (e.g., DHP-DNA adduct, Cisplatin adduct) Recognition Damage Recognition (XPC, DDB2) Bulky_Adduct->Recognition Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, ERCC1-XPF) Unwinding->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision Synthesis DNA Synthesis (POL δ/ε) Excision->Synthesis Ligation Ligation (LIG I) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Overview of the Nucleotide Excision Repair pathway.

Homologous Recombination (HR) Pathway

G cluster_HR Homologous Recombination (HR) DSB Double-Strand Break (e.g., from stalled replication fork) Resection End Resection (MRN Complex) DSB->Resection Strand_Invasion Strand Invasion (RAD51, BRCA1/2) Resection->Strand_Invasion Synthesis DNA Synthesis (using sister chromatid) Strand_Invasion->Synthesis Resolution Resolution of Holliday Junctions Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: Key steps in the Homologous Recombination pathway.

Non-Homologous End Joining (NHEJ) Pathway

G cluster_NHEJ Non-Homologous End Joining (NHEJ) DSB Double-Strand Break Binding End Binding (Ku70/Ku80) DSB->Binding Recruitment Recruitment of DNA-PKcs Binding->Recruitment Processing End Processing (Artemis) Recruitment->Processing Ligation Ligation (Ligase IV/XRCC4) Processing->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The core mechanism of Non-Homologous End Joining.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of comparative studies.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

  • Objective: To quantify DNA single- and double-strand breaks.

  • Principle: Damaged DNA containing strand breaks migrates further in an electric field, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify on ice.

    • Lysis: Immerse slides in lysis solution (containing high salt and detergents) at 4°C for at least 1 hour.

    • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

    • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

    • Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.[11][12]

Host Cell Reactivation (HCR) Assay

This assay measures the ability of cells to repair damage in a transfected plasmid.

  • Objective: To assess the functional capacity of a specific DNA repair pathway (e.g., NER).

  • Principle: A reporter plasmid (e.g., expressing luciferase or GFP) is damaged in vitro and then transfected into host cells. The level of reporter gene expression is proportional to the cell's ability to repair the damage.

  • Methodology:

    • Plasmid Damage: Treat a reporter plasmid with a DNA damaging agent (e.g., UV-C radiation for NER studies).

    • Transfection: Co-transfect the damaged reporter plasmid and an undamaged control plasmid (expressing a different reporter) into the cells of interest.

    • Incubation: Incubate the cells for 24-48 hours to allow for DNA repair and reporter gene expression.

    • Reporter Gene Assay: Lyse the cells and measure the activity of both reporter genes (e.g., using a luminometer for luciferase).

    • Data Analysis: Normalize the expression of the damaged reporter to the undamaged control reporter to determine the DNA repair capacity.[13][14]

Immunofluorescence Staining for γH2AX and RAD51 Foci

This method is used to visualize and quantify DNA double-strand breaks and the recruitment of HR proteins.

  • Objective: To detect DNA double-strand breaks (γH2AX) and assess HR activity (RAD51).

  • Principle: Antibodies specific to the phosphorylated form of histone H2AX (γH2AX) and the RAD51 recombinase are used to label their respective foci, which form at sites of DNA damage.

  • Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA damaging agent.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Immunostaining: Block non-specific antibody binding and then incubate with primary antibodies against γH2AX and/or RAD51. Follow with incubation with fluorescently labeled secondary antibodies.

    • Mounting and Visualization: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the foci using a fluorescence or confocal microscope.

    • Quantification: Count the number of foci per cell or the percentage of cells with foci using image analysis software.[8][15]

Conclusion

This compound, through the formation of bulky DHP-DNA adducts, presents a significant challenge to the genomic integrity of cells. The available evidence strongly suggests that the Nucleotide Excision Repair and Homologous Recombination pathways are critical for the repair of this type of damage. In contrast, monofunctional alkylating agents like MMS primarily rely on the Base Excision Repair pathway. Bifunctional agents like cisplatin induce complex lesions that necessitate a coordinated response from both NER and HR.

Further quantitative and direct comparative studies are needed to fully elucidate the efficiencies and potential bottlenecks in the repair of this compound-induced DNA damage compared to other alkylating agents. Such research will be invaluable for a more precise understanding of the carcinogenicity of pyrrolizidine alkaloids and for the development of targeted therapeutic strategies.

References

Assessing the Predictive Power of In Silico Models for Dehydroheliotridine Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroheliotridine (DHH), a pyrrolizidine alkaloid metabolite, is a known hepatotoxin, posing significant risks to human health. In the landscape of modern toxicology, in silico models offer a promising avenue for rapid and cost-effective screening of chemical toxicity. This guide provides a comprehensive comparison of various in silico models for predicting the toxicity of DHH and related pyrrolizidine alkaloids (PAs), supported by experimental data and detailed methodologies.

Performance of In Silico Models in Predicting Pyrrolizidine Alkaloid Toxicity

The predictive power of in silico models for PA toxicity varies depending on the modeling approach and the specific toxic endpoint being assessed. The following tables summarize the performance of different models based on published studies.

Table 1: Comparison of Machine Learning Models for Predicting Mutagenicity of Pyrrolizidine Alkaloids
Model TypeDescriptorsCross-Validation Accuracy (%)Reference
Random ForestMolPrint2D & CDK80-85[1]
Support Vector MachineMolPrint2D & CDK80-85[1]
Logistic RegressionMolPrint2D & CDK80-85[1]
Neural NetworksMolPrint2D & CDK80-85[1]
k-Nearest Neighbor (lazar)MolPrint2D & CDK80-85[1]
CDK: Chemistry Development Kit
Table 2: In Silico Prediction of ADMET Properties of Pyrrolizidine Alkaloids using TOPKAT
Pyrrolizidine AlkaloidPredicted Intestinal AbsorptionPredicted Rodent CarcinogenicityPredicted Ames MutagenicityPredicted Developmental Toxicity PotentialIn Vitro Validation (HepaRG cells)Reference
RetrorsineGoodCarcinogenicMutagenicToxicConcentration-dependent cytotoxicity[2]
MonocrotalineGoodCarcinogenicMutagenicToxicConcentration-dependent cytotoxicity[2]
RetronecinePoorCarcinogenicNon-mutagenicToxicLow cytotoxicity[2]
PlatyphyllineGoodCarcinogenicNon-mutagenicToxicLow cytotoxicity[2]
ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity
TOPKAT: Komputer Assisted Technology
Table 3: Physiologically Based Kinetic (PBK) Modeling for Predicting Liver Toxicity of Pyrrolizidine Alkaloids
Pyrrolizidine AlkaloidModel TypePredicted EndpointBenchmark Dose Lower Confidence Limit (BMDL₅) (mg/kg body weight)SpeciesReference
LasiocarpinePBK with reverse dosimetryIn vivo liver toxicity2.0-fold more sensitive in humans than ratsHuman, Rat[3][4]
RiddelliinePBK with reverse dosimetryIn vivo liver toxicity8.2-fold more sensitive in humans than ratsHuman, Rat[3][4]
RetrorsinePBTKAcute liver toxicity24.1 (mouse), 79.9 (rat)Mouse, Rat[5]
PBTK: Physiologically Based Toxicokinetic

Experimental Protocols for Validation

The validation of in silico predictions relies on robust experimental data. Below are detailed methodologies for key experiments cited in the context of PA toxicity.

In Vitro Cytotoxicity Assessment in HepaRG Cells

Objective: To determine the concentration-dependent cytotoxic effects of PAs on human liver cells.

Methodology:

  • Cell Culture and Differentiation: Human hepatoma HepaRG cells are cultured and differentiated into hepatocyte-like cells as previously described[6]. Differentiated cells are maintained in an assay medium supplemented with 2% FBS and 0.5% DMSO[6].

  • Compound Preparation: Pyrrolizidine alkaloids are dissolved in a suitable solvent (e.g., PBS) to create a stock solution[6].

  • Cell Treatment: Differentiated HepaRG cells are seeded in 96-well plates and incubated with various concentrations of the test PAs for 24 hours[6][7].

  • Viability Assays:

    • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to assess cell viability. The reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product is measured spectrophotometrically[7][8].

    • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay, which utilizes a water-soluble tetrazolium salt (WST-8), is used to quantify cell viability. The amount of formazan dye produced is directly proportional to the number of living cells and is measured using a microplate reader[6][9].

    • Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[10].

  • High-Content Screening (Optional): To further investigate the mechanisms of toxicity, high-content screening can be employed to measure parameters such as oxidative stress, mitochondrial damage, endoplasmic reticulum stress, and changes in intracellular calcium concentration[2].

In Vivo Developmental Toxicity Assessment in Rats

Objective: To evaluate the potential of a substance to cause adverse effects on the developing fetus following exposure of the pregnant dam. This protocol is based on the OECD Test Guideline 414[1][2][5].

Methodology:

  • Animal Model: Pregnant female rats (e.g., Hooded strain) are used[4].

  • Dosing: this compound, dissolved in a suitable vehicle, is administered to pregnant rats via intraperitoneal injection during a critical period of organogenesis (e.g., day 14 of pregnancy)[4]. A range of doses (e.g., 30-90 mg/kg) and a vehicle control group are included[4].

  • Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded[11].

  • Fetal Examination: On day 20 of gestation, the dams are euthanized, and the uterine contents are examined. The number of implantations, resorptions, and live and dead fetuses are recorded[4].

  • Teratological Assessment: Fetuses are weighed and examined for external malformations. A subset of fetuses is processed for skeletal examination (e.g., alizarin red staining) to assess ossification and identify skeletal abnormalities such as distorted ribs and long bones. Another subset is examined for visceral abnormalities[4].

Visualizing the Concepts

To better understand the relationships between different components of toxicity assessment, the following diagrams are provided.

In_Silico_Toxicity_Workflow cluster_Input Input Data cluster_Models In Silico Models cluster_Prediction Predicted Endpoints cluster_Validation Experimental Validation Chemical_Structure Chemical Structure (this compound) QSAR QSAR Models Chemical_Structure->QSAR is fed into Machine_Learning Machine Learning Models Chemical_Structure->Machine_Learning is fed into PBTK PBTK/PBK Models Chemical_Structure->PBTK is fed into Docking Molecular Docking Chemical_Structure->Docking is fed into Toxicity_Prediction Toxicity Prediction (Hepatotoxicity, Mutagenicity, Developmental Toxicity) QSAR->Toxicity_Prediction generate Machine_Learning->Toxicity_Prediction generate PBTK->Toxicity_Prediction generate Docking->Toxicity_Prediction generate In_Vitro In Vitro Assays (HepaRG Cytotoxicity) Toxicity_Prediction->In_Vitro is validated by In_Vivo In Vivo Studies (Rat Developmental Toxicity) Toxicity_Prediction->In_Vivo is validated by

Caption: Workflow for in silico toxicity prediction and experimental validation.

DHH_Toxicity_Pathway DHH This compound (DHH) Metabolic_Activation Metabolic Activation (CYP450 Enzymes) DHH->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

References

Benchmarking New Detoxification Strategies for Dehydroheliotridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroheliotridine (DHS) is a highly toxic pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids (PAs). Its presence in certain herbal remedies and contaminated food sources poses a significant health risk, primarily targeting the liver and lungs. The development of effective detoxification strategies is crucial for mitigating DHS-induced toxicity. This guide provides a comparative overview of emerging and established detoxification approaches, supported by available experimental data.

The Challenge of this compound Toxicity

This compound is not ingested directly but is formed in the liver from parent PAs through metabolic activation by cytochrome P450 enzymes.[1][2] This process generates a highly reactive electrophile that can readily bind to cellular macromolecules such as proteins and DNA, leading to adduct formation. This covalent binding disrupts cellular function, depletes the primary endogenous antioxidant glutathione (GSH), and triggers a cascade of events culminating in cellular damage, inflammation, and apoptosis or necrosis.[1][3][4] The depletion of GSH is a critical factor in DHS toxicity, as GSH plays a key role in its detoxification through conjugation.[1][3][4]

Comparative Analysis of Detoxification Strategies

The following sections compare different strategies for the detoxification of DHS and other toxic PAs. Due to the limited availability of studies focusing specifically on DHS, data from closely related and well-studied PAs like retrorsine and monocrotaline are included to provide a broader perspective on the efficacy of these methods.

Enhancement of Endogenous Detoxification Pathways

This strategy focuses on boosting the body's natural defense mechanisms against toxic compounds, primarily through the action of glutathione (GSH).

Key Approaches:

  • N-acetylcysteine (NAC) Supplementation: NAC is a precursor to L-cysteine, a key amino acid in the synthesis of GSH. Supplementation with NAC can help replenish depleted GSH stores, thereby enhancing the detoxification of reactive metabolites.

  • Antioxidant-Rich Natural Compounds: Various natural compounds have been shown to possess antioxidant properties and can support the GSH system. These include:

    • Silymarin (from Milk Thistle): Known for its hepatoprotective effects, silymarin can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5]

    • Curcumin (from Turmeric): This polyphenol has demonstrated hepatoprotective effects by reducing oxidative stress and inhibiting inflammatory pathways.[5]

    • Quercetin: A flavonoid found in many fruits and vegetables, quercetin has antioxidant and anti-inflammatory properties.[5]

    • Rutin: This flavonoid enhances the activity of antioxidant enzymes and increases GSH levels.[6]

Experimental Data Summary:

The following table summarizes in vitro data on the protective effects of various natural compounds against drug-induced hepatotoxicity, which is relevant to the mechanisms of DHS toxicity.

CompoundModel SystemToxicantEndpoint MeasuredEfficacy (% protection or IC50)Reference
SilymarinRat HepatocytesCarbon TetrachlorideLipid PeroxidationSignificant reduction[7]
CatechinNeonatal Rat HepatocytesErythromycin EstolateEnzyme Leakage (LDH, AST, ALT)Significant protection[8]
SilybinNeonatal Rat HepatocytesAmitriptylineEnzyme Leakage (LDH, AST, ALT)Significant protection[8]
RutinRat ModelEthanolHepatic Enzyme Levels (AST, ALP, GGT)Significant reduction[6]
Enzymatic Detoxification

This approach utilizes enzymes to directly degrade or modify DHS into less toxic forms.

Key Approaches:

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of GSH to electrophilic compounds like DHS, facilitating their excretion.[9] Enhancing the activity of GSTs can be a potential therapeutic strategy.

  • Oxidoreductases: Certain enzymes can oxidize PAs at the nitrogen atom to form N-oxides, which is generally considered a detoxification pathway.[10]

Experimental Data Summary:

The table below presents a comparison of the metabolic activation (formation of toxic pyrrolic metabolites) versus detoxification (GSH conjugation) of two different PAs, retrorsine and monocrotaline, in a mouse model. While not a direct measure of an external detoxification strategy, it highlights the importance of the enzymatic GSH conjugation pathway.

Pyrrolizidine AlkaloidVmax/Km for Pyrrole Formation (relative to MCT)Pyrrole-GSH Conjugates (relative to MCT at same dose)Pyrrole-Protein Adducts (relative to MCT at same dose)Reference
Retrorsine (RTS)5.5-fold higherHigher levelsHigher levels[3][4]
Monocrotaline (MCT)1.01.01.0[3][4]
Adsorbent-Based Detoxification

This physical method involves the use of materials that can bind to DHS and remove it from a solution, preventing its absorption in the gastrointestinal tract.

Key Approaches:

  • Activated Charcoal: A well-known adsorbent for various toxins.

  • Clay Minerals (e.g., Bentonite, Montmorillonite): These materials have layered structures that can intercalate and adsorb toxins.

  • Bio-based Adsorbents: Materials derived from natural sources like licorice residue have shown high adsorption capacities for various toxins.[11]

Experimental Data Summary:

The following table showcases the adsorption capacity of different adsorbent materials for various toxins, providing a reference for their potential application in DHS detoxification.

Adsorbent MaterialTarget ToxinMaximum Adsorption Capacity (mg/g)Reference
Activated Mineral AdsorbentLead (Pb(II))303.03[12]
Activated Mineral AdsorbentCadmium (Cd(II))263.16[12]
Licorice Residue-Based HydrogelLead (Pb(II))591.8[11]
Licorice Residue-Based HydrogelChromium (Cr(III))458.3[11]
Azadirachta indica Leaves PowderLead (Pb(II))39.7[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of detoxification studies. Below are outlines of key experimental protocols.

In Vitro Hepatotoxicity Assay
  • Cell Culture: Primary hepatocytes or liver-derived cell lines (e.g., HepG2) are cultured under standard conditions.

  • Toxicant Exposure: Cells are incubated with varying concentrations of DHS or a parent PA in the presence or absence of the detoxification agent being tested.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as MTT, LDH leakage, or neutral red uptake.

  • Biochemical Analysis: Levels of intracellular GSH, reactive oxygen species (ROS), and key liver enzymes (e.g., ALT, AST) in the culture medium are quantified.

  • Data Analysis: The protective effect of the detoxification agent is determined by comparing the viability and biochemical markers of treated cells with control groups.

In Vivo Animal Model for Hepatotoxicity
  • Animal Model: Typically, rodents (mice or rats) are used.

  • Treatment Groups: Animals are divided into control, toxicant-only, detoxification agent-only, and toxicant plus detoxification agent groups.

  • Administration: DHS or a parent PA is administered (e.g., intraperitoneally or orally), and the detoxification agent is given before, during, or after toxicant exposure.

  • Sample Collection: Blood and liver tissue samples are collected at specified time points.

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Liver homogenates are analyzed for GSH content, lipid peroxidation (MDA levels), and the activity of antioxidant enzymes.

  • Histopathological Examination: Liver tissue sections are stained (e.g., with H&E) and examined for pathological changes such as necrosis, inflammation, and steatosis.

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups and evaluate the protective effect of the detoxification agent.

Visualizing Detoxification Pathways and Workflows

This compound Toxicity and Detoxification Pathways

cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Detoxification Pathways Parent Pyrrolizidine Alkaloid Parent Pyrrolizidine Alkaloid CYP450 Enzymes CYP450 Enzymes Parent Pyrrolizidine Alkaloid->CYP450 Enzymes Oxidation This compound (DHS)\n(Reactive Metabolite) This compound (DHS) (Reactive Metabolite) CYP450 Enzymes->this compound (DHS)\n(Reactive Metabolite) Cellular Macromolecules\n(Proteins, DNA) Cellular Macromolecules (Proteins, DNA) This compound (DHS)\n(Reactive Metabolite)->Cellular Macromolecules\n(Proteins, DNA) Covalent Binding Oxidative Stress Oxidative Stress This compound (DHS)\n(Reactive Metabolite)->Oxidative Stress GSTs GSTs This compound (DHS)\n(Reactive Metabolite)->GSTs Adduct Formation Adduct Formation Cellular Macromolecules\n(Proteins, DNA)->Adduct Formation Hepatotoxicity Hepatotoxicity Adduct Formation->Hepatotoxicity Oxidative Stress->Hepatotoxicity Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->GSTs DHS-GSH Conjugate\n(Non-toxic) DHS-GSH Conjugate (Non-toxic) GSTs->DHS-GSH Conjugate\n(Non-toxic) Excretion Excretion DHS-GSH Conjugate\n(Non-toxic)->Excretion

Caption: DHS Toxicity and Detoxification Pathways

General Experimental Workflow for Evaluating Detoxification Strategies

In Vitro Studies In Vitro Studies Cell Culture (e.g., HepG2) Cell Culture (e.g., HepG2) In Vitro Studies->Cell Culture (e.g., HepG2) In Vivo Studies In Vivo Studies Animal Models (e.g., Rats) Animal Models (e.g., Rats) In Vivo Studies->Animal Models (e.g., Rats) Treatment Groups\n(Control, DHS, Detox Agent, Combo) Treatment Groups (Control, DHS, Detox Agent, Combo) Cell Culture (e.g., HepG2)->Treatment Groups\n(Control, DHS, Detox Agent, Combo) Cytotoxicity & Biochemical Assays Cytotoxicity & Biochemical Assays Treatment Groups\n(Control, DHS, Detox Agent, Combo)->Cytotoxicity & Biochemical Assays Sample Collection (Blood, Liver) Sample Collection (Blood, Liver) Treatment Groups\n(Control, DHS, Detox Agent, Combo)->Sample Collection (Blood, Liver) Data Analysis & Efficacy Determination Data Analysis & Efficacy Determination Cytotoxicity & Biochemical Assays->Data Analysis & Efficacy Determination Animal Models (e.g., Rats)->Treatment Groups\n(Control, DHS, Detox Agent, Combo) Biochemical & Histopathological Analysis Biochemical & Histopathological Analysis Sample Collection (Blood, Liver)->Biochemical & Histopathological Analysis Biochemical & Histopathological Analysis->Data Analysis & Efficacy Determination

Caption: Experimental Workflow for Detoxification Strategy Evaluation

Logical Relationship of Detoxification Strategies

Detoxification of this compound Detoxification of this compound Biological Strategies Biological Strategies Detoxification of this compound->Biological Strategies Physicochemical Strategies Physicochemical Strategies Detoxification of this compound->Physicochemical Strategies Enhancement of Endogenous Pathways Enhancement of Endogenous Pathways Biological Strategies->Enhancement of Endogenous Pathways Enzymatic Degradation Enzymatic Degradation Biological Strategies->Enzymatic Degradation Adsorption Adsorption Physicochemical Strategies->Adsorption

Caption: Classification of DHS Detoxification Strategies

References

Safety Operating Guide

Dehydroheliotridine: Essential Procedures for Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Dehydroheliotridine is recognized for its potential to cause significant harm.[1] It is the primary unbound, relatively stable metabolite of lasiocarpine and heliotrine, both of which are associated with fatalities in livestock due to the ingestion of pyrrolizidine alkaloids.[1] Studies have indicated that this compound can shorten the lifespan of rats and suppress the immune response in mice.[1] Given these toxicological properties, all handling and disposal procedures should be conducted with the utmost caution.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4][5] The generator of the waste is legally responsible for its safe management from "cradle to grave."[3][5]

  • Waste Characterization: Based on its known toxicity, this compound should be classified as a hazardous waste.[1]

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, properly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. The container must be in good condition and compatible with this compound.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined, the following table summarizes its key physical and chemical properties relevant to handling and storage.

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol [1]
Physical StateSolid
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory requirements are met at each stage.

Dehydroheliotridine_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A This compound Waste Generation B Wear Appropriate PPE A->B Handler Action C Segregate as Hazardous Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Secure Area D->E F Contact EHS for Pickup E->F Institutional Procedure G Transport by Licensed Hauler F->G Regulatory Compliance H Final Disposal at Permitted TSDF G->H

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department or local regulations. Always consult your institution's specific protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling Dehydroheliotridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dehydroheliotridine

This compound, a pyrrolizidine alkaloid metabolite, is a chemical that requires careful handling due to its potential health risks.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Physical Properties

This compound is known to be toxic and can have teratogenic effects.[1] It is the major unbound metabolite of lasiocarpine and heliotrine, which are found in plants of the Heliotropium genus.[1] Understanding its physical and chemical properties is the first step toward safe handling.

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol [1]
Appearance White Powder Solid[2]
Melting Point 146 - 151 °C / 294.8 - 303.8 °F[2]
Stability Stable under normal conditions[2]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE for various stages of handling.

Body PartRequired PPE
Body Chemical-resistant coveralls or a long-sleeved lab coat.[3][4] For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Hands Disposable, chemical-resistant gloves (e.g., nitrile rubber).[5] Double gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Eyes/Face Chemical safety goggles meeting EN 166 standards or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][6] In situations with a splash hazard, a face shield should be worn in addition to goggles.[6]
Respiratory For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7]
Feet Closed-toe shoes are mandatory in the laboratory. When handling larger quantities or in case of a spill, chemical-resistant shoe covers should be worn.[3][4]
Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for laboratory safety.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage container should be clearly labeled with the chemical name and hazard warnings.

Handling and Use:

  • All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any procedure, ensure all necessary PPE is readily available and in good condition.

  • Use dedicated lab equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Avoid creating dust when handling the solid form.

  • Handle in accordance with good industrial hygiene and safety practices.[2][8]

Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Place contaminated waste in a clearly labeled, sealed container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected skin with copious amounts of lukewarm water and mild soap.[9] Do not abrade the skin.[9]

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8]

  • Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Spill Response:

  • Evacuate the immediate area and restrict access.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For a small spill, carefully cover with an absorbent material, such as vermiculite or sand.

  • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2]

  • For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

G Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh/Measure this compound b->c d Perform Experiment c->d e Decontaminate Equipment d->e f Dispose of Waste e->f g Doff PPE f->g

Caption: Standard Operating Procedure for Handling this compound.

G Figure 2: Emergency Response Workflow cluster_spill Spill cluster_exposure Personal Exposure cluster_assessment Assessment a Evacuate & Secure Area b Notify Supervisor & EHS a->b f Assess Severity b->f c Remove Contaminated Clothing d Flush Affected Area c->d e Seek Medical Attention d->e e->f g Follow EHS Instructions f->g

Caption: Emergency Response Plan for this compound Incidents.

References

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Dehydroheliotridine
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Dehydroheliotridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。